L-368,899 hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C26H43ClN4O5S2 |
|---|---|
分子量 |
591.2 g/mol |
IUPAC 名称 |
2-amino-N-[7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride |
InChI |
InChI=1S/C26H42N4O5S2.ClH/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33;/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31);1H |
InChI 键 |
GIUFQWFJHXXXEQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N.Cl |
产品来源 |
United States |
Foundational & Exploratory
L-368,899 Hydrochloride: A Technical Guide to its Mechanism of Action as a Selective Oxytocin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2][3] Originally developed in the 1990s for the potential management of preterm labor, it has since become an invaluable pharmacological tool in neuroscience and physiology research.[3][4][5] Its ability to cross the blood-brain barrier allows for the investigation of the central and peripheral roles of oxytocin, a neuropeptide crucial for a range of physiological processes including parturition, lactation, and complex social behaviors.[6][7] This technical guide provides an in-depth overview of the mechanism of action of L-368,899, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular and experimental frameworks.
Core Mechanism of Action: Competitive Antagonism
The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor.[3] It binds with high affinity to the OTR, a G-protein coupled receptor (GPCR), thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[3][8] This blockade of OTR activation effectively inhibits the physiological responses normally triggered by oxytocin.[3][8]
Impact on Intracellular Signaling
The oxytocin receptor is primarily coupled to the Gq/11 family of G-proteins.[3] Upon activation by oxytocin, the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is central to many of oxytocin's physiological effects, including smooth muscle contraction. L-368,899, by blocking the initial binding of oxytocin, prevents the activation of this Gq/11-mediated pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Induction of uterine activity with oxytocin in late pregnant rats replicates the expression of c-fos in neuroendocrine and brain stem neurons as seen during parturition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxytocin receptors differentially signal via Gq and Gi proteins in pregnant and nonpregnant rat uterine myocytes: implications for myometrial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdspdb.unc.edu [pdspdb.unc.edu]
- 8. The oxytocin receptor represents a key hub in the GPCR heteroreceptor network: potential relevance for brain and behavior - PMC [pmc.ncbi.nlm.nih.gov]
L-368,899 Hydrochloride: A Technical Guide to a Selective Oxytocin Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-368,899 hydrochloride is a potent, non-peptide, and orally bioavailable antagonist of the oxytocin receptor (OTR). Its high selectivity for the OTR over the structurally related vasopressin (V1a and V2) receptors has established it as a critical pharmacological tool for investigating the diverse physiological roles of oxytocin. This in-depth technical guide provides a comprehensive overview of L-368,899, including its mechanism of action, quantitative binding and pharmacokinetic data, and detailed experimental protocols. The information presented is intended to support researchers and drug development professionals in utilizing L-368,899 to explore the multifaceted oxytocin system.
Introduction
Oxytocin, a nine-amino acid neuropeptide, is renowned for its essential role in parturition and lactation. However, its functions extend to a wide range of physiological and behavioral processes, including social recognition, pair bonding, and anxiety modulation. These diverse actions are mediated by the oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR). The development of selective antagonists like L-368,899 has been instrumental in dissecting the specific contributions of the oxytocin system in various biological contexts. L-368,899's ability to be administered orally and to cross the blood-brain barrier further enhances its utility in both peripheral and central nervous system studies.[1]
Mechanism of Action: Competitive Antagonism
L-368,899 functions as a competitive antagonist at the oxytocin receptor. It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades. This blockade of OTR activation effectively inhibits oxytocin-mediated physiological responses.
Oxytocin Receptor Signaling Pathway
The OTR primarily couples to the Gq/11 family of G-proteins. Upon oxytocin binding, the activated Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ is a critical event that triggers various cellular responses, most notably smooth muscle contraction, such as in the uterus during labor.
Quantitative Data
Binding Affinity and Selectivity
The binding affinity of this compound has been characterized in various species and tissues. The following tables summarize key quantitative data, demonstrating its high affinity for the oxytocin receptor and selectivity over vasopressin receptors.
Table 1: In Vitro Binding Affinity of this compound
| Receptor | Species/Tissue | Parameter | Value (nM) | Reference |
| Oxytocin | Rat Uterus | IC50 | 8.9 | [2] |
| Oxytocin | Human Uterus | IC50 | 26 | |
| Vasopressin V1a | Human Liver | IC50 | 370 | [2] |
| Vasopressin V2 | Human Kidney | IC50 | 570 | [2] |
| Oxytocin | Coyote Brain | Ki | 12.38 | [3] |
| Vasopressin V1a | Coyote Brain | Ki | 511.6 | [3] |
IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.
Pharmacokinetic Parameters
Pharmacokinetic studies of L-368,899 have been conducted in rats and dogs, providing insights into its absorption, distribution, metabolism, and excretion.
Table 2: Pharmacokinetic Parameters of L-368,899 Following Intravenous Administration
| Species | Dose (mg/kg) | t1/2 (hr) | Plasma Clearance (ml/min/kg) | Vdss (L/kg) | Reference |
| Rat | 1, 2.5, 10 | ~2 | 23-36 | 2.0-2.6 | [4] |
| Dog | 1, 2.5, 10 | ~2 | 23-36 | 3.4-4.9 | [4] |
t1/2: Half-life. Vdss: Volume of distribution at steady state.
Table 3: Oral Bioavailability of L-368,899
| Species | Sex | Dose (mg/kg) | Oral Bioavailability (%) | Reference |
| Rat | Female | 5 | 14 | [4] |
| Rat | Male | 5 | 18 | [4] |
| Rat | Male | 25 | 41 | [4] |
| Dog | Female | 5 | 17 | [4] |
| Dog | Female | 33 | 41 | [4] |
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol is adapted from methodologies used to determine the binding affinity of L-368,899.
Objective: To determine the inhibitory constant (Ki) of L-368,899 for the oxytocin receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Tissue homogenates expressing the oxytocin receptor (e.g., rat uterine tissue).
-
Radioligand: [3H]oxytocin.
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In test tubes, combine the tissue homogenate, a fixed concentration of [3H]oxytocin, and varying concentrations of L-368,899.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific [3H]oxytocin binding against the logarithm of the L-368,899 concentration to generate a competition curve. Calculate the IC50 value, which is the concentration of L-368,899 that displaces 50% of the specific binding of [3H]oxytocin. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo Uterine Contraction Assay
This protocol is based on established methods for assessing the in vivo efficacy of oxytocin antagonists in a rat model.[5][6]
Objective: To evaluate the ability of L-368,899 to inhibit oxytocin-induced uterine contractions in anesthetized rats.
Materials:
-
Adult female rats (e.g., Sprague-Dawley) in estrus.
-
Anesthetic (e.g., chloral hydrate).
-
L-368,899 solution for intravenous administration.
-
Oxytocin solution for intravenous administration.
-
Intrauterine balloon-tipped cannula.
-
Pressure transducer and polygraph for recording uterine activity.
Procedure:
-
Animal Preparation: Anesthetize the rat. Place a catheter in the jugular vein for drug administration. Insert a water-filled, balloon-tipped cannula into one of the uterine horns to monitor intrauterine pressure.
-
Baseline Measurement: Allow the animal to stabilize and record baseline uterine activity.
-
Antagonist Administration: Administer a single intravenous bolus of L-368,899.
-
Oxytocin Challenge: Five minutes after L-368,899 administration, administer an intravenous bolus of oxytocin (e.g., 100 mU) to induce uterine contractions.[5]
-
Monitoring and Quantification: Record the uterine contractile response. The contractile activity can be quantified by integrating the area under the curve of the pressure recording for a defined period (e.g., 10 minutes) following the oxytocin challenge.[5]
-
Time-Response: To assess the duration of action, the oxytocin challenge can be repeated at regular intervals (e.g., every hour for up to 5 hours) after the initial administration of L-368,899.[5][6]
-
Data Analysis: Compare the integrated uterine response to oxytocin in L-368,899-treated animals to that in vehicle-treated controls to determine the percentage of inhibition.
Conclusion
This compound is a well-characterized, selective antagonist of the oxytocin receptor. Its mechanism of action involves the competitive blockade of the OTR, thereby inhibiting the Gq/11-mediated signaling cascade that leads to physiological responses such as uterine contractions. The quantitative data on its binding affinity and in vivo efficacy, combined with its favorable pharmacokinetic properties, establish L-368,899 as a critical tool for research into the multifaceted roles of the oxytocin system in health and disease. This guide provides the foundational technical information to aid researchers in the effective design and execution of studies utilizing this potent and selective oxytocin antagonist.
References
- 1. Synthetic antagonists of in vivo responses by the rat uterus to oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to L-368,899 Hydrochloride: A Selective Oxytocin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2][3] With a CAS number of 148927-60-0 for the free base, this small molecule has been a critical tool in both preclinical and clinical research to understand the physiological and pathological roles of oxytocin.[2][4] Initially investigated for its potential to manage preterm labor, its ability to cross the blood-brain barrier has expanded its use into neuroscience research, particularly in studies of social behavior, pair bonding, and other centrally mediated oxytocin functions.[2][4][5][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological data, experimental protocols, and pharmacokinetic profile.
Mechanism of Action
L-368,899 acts as a competitive antagonist at the oxytocin receptor.[2][7][8] It binds with high affinity to the OTR, a G-protein coupled receptor (GPCR), thereby preventing the endogenous ligand, oxytocin, from binding and initiating its downstream signaling cascade.[2] The OTR is primarily coupled to the Gq/11 family of G-proteins.[2][6] Upon oxytocin binding, this pathway is activated, leading to a cascade of intracellular events that mediate oxytocin's physiological effects, such as uterine contractions. By blocking this initial binding step, L-368,899 effectively inhibits these downstream processes.[2]
Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Oxytocin receptor antagonist | Probechem Biochemicals [probechem.com]
- 4. L-368,899 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. medkoo.com [medkoo.com]
L-368,899 hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR). Its ability to competitively block the actions of oxytocin has made it a valuable tool in pharmacological research, particularly in studies related to uterine contractility, social behavior, and other oxytocin-mediated physiological processes. This document provides an in-depth technical overview of the chemical structure, properties, mechanism of action, and key experimental methodologies associated with this compound.
Chemical Structure and Properties
This compound is a complex small molecule with the systematic IUPAC name (2S)-2-amino-N-((1S,2S)-7,7-dimethyl-1-(((4-(o-tolyl)piperazin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsulfonyl)butanamide hydrochloride.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-amino-N-((1S,2S)-7,7-dimethyl-1-(((4-(o-tolyl)piperazin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsulfonyl)butanamide hydrochloride | [1] |
| CAS Number | 160312-62-9 | [1] |
| Molecular Formula | C₂₆H₄₃ClN₄O₅S₂ | [1] |
| Molecular Weight | 591.22 g/mol | |
| SMILES String | O=C(--INVALID-LINK--CCS(C)(=O)=O)N[C@H]1C[C@H]2CC[C@@]1(C2(C)C)CS(N3CCN(C4=C(C)C=CC=C4)CC3)(=O)=O.Cl | |
| Physical Form | Solid | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO and water |
Mechanism of Action: Oxytocin Receptor Antagonism
This compound functions as a competitive antagonist at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The OTR is primarily coupled to the Gq/11 family of G-proteins. Upon binding of the endogenous ligand, oxytocin, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. The elevated intracellular Ca²⁺ concentration, along with DAG-mediated activation of Protein Kinase C (PKC), ultimately results in smooth muscle contraction, such as in the uterus.
L-368,899, by binding to the OTR, prevents oxytocin from initiating this signaling cascade, thereby inhibiting its physiological effects.
Caption: Oxytocin Receptor Signaling and L-368,899 Inhibition.
Pharmacological Properties
The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies.
In Vitro Binding Affinity and Potency
| Parameter | Species/Tissue | Value | Reference(s) |
| IC₅₀ (Oxytocin Receptor) | Human Uterus | 26 nM | |
| IC₅₀ (Oxytocin Receptor) | Rat Uterus | 8.9 nM | |
| pA₂ (Oxytocin-induced contraction) | Isolated Rat Uterus | 8.9 | |
| IC₅₀ (Vasopressin V₁ₐ Receptor) | Not Specified | 370 nM | |
| IC₅₀ (Vasopressin V₂ Receptor) | Not Specified | 570 nM |
In Vivo Efficacy
| Parameter | Species | Route | Value | Reference(s) |
| ED₅₀ (Oxytocin-induced contraction) | Rat | Intravenous (i.v.) | 0.35 mg/kg |
Experimental Protocols
Radioligand Binding Assay for Oxytocin Receptor Affinity
This protocol outlines the general procedure for determining the binding affinity of this compound to the oxytocin receptor using a competitive radioligand binding assay.
Caption: Workflow for Radioligand Binding Assay.
Methodology:
-
Tissue Preparation: Uterine myometrial tissue from a suitable species (e.g., rat or human) is homogenized in a cold buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which are resuspended in a fresh assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Setup: The assay is typically performed in microtiter plates. To each well, the following are added in order:
-
Assay buffer
-
A fixed concentration of a radiolabeled oxytocin receptor agonist (e.g., [³H]oxytocin).
-
Increasing concentrations of this compound (the competitor). For determining total binding, buffer is added instead of the competitor. For non-specific binding, a high concentration of unlabeled oxytocin is added.
-
The membrane preparation.
-
-
Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of inhibition of specific binding at each concentration of L-368,899 is determined. These data are then plotted against the logarithm of the competitor concentration to generate a competition curve. The IC₅₀ value (the concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vitro Uterine Contraction Assay
This protocol describes the general methodology for assessing the inhibitory effect of this compound on oxytocin-induced uterine contractions in an isolated organ bath system.
Methodology:
-
Tissue Preparation: A segment of the uterus is obtained from a suitable animal model (e.g., a rat in estrus). The uterine horn is dissected and cut into longitudinal strips.
-
Organ Bath Setup: The uterine strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂). One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer to record contractile activity.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time until regular, spontaneous contractions are observed.
-
Oxytocin-Induced Contractions: A cumulative concentration-response curve to oxytocin is generated to determine the EC₅₀ (the concentration of oxytocin that produces 50% of the maximal contractile response).
-
Antagonism Assay (pA₂ Determination): The tissue is pre-incubated with a specific concentration of this compound for a set period. A second cumulative concentration-response curve to oxytocin is then generated in the presence of the antagonist. This process is repeated with several different concentrations of L-368,899.
-
Data Analysis: The magnitude of the rightward shift in the oxytocin concentration-response curve caused by L-368,899 is used to calculate the pA₂ value, which is a measure of the antagonist's potency.
Synthesis Overview
The synthesis of L-368,899 involves a multi-step process. A key step in the synthesis is the formation of the amide bond between the bicyclo[2.2.1]heptane core and the amino acid derivative. A general method for this type of amide bond formation involves the use of a coupling reagent, such as a carbodiimide (e.g., EDC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization. The reaction is typically carried out in a two-phase solvent system of water and an immiscible organic solvent.
Conclusion
This compound is a well-characterized and highly selective oxytocin receptor antagonist. Its robust pharmacological profile and oral bioavailability have established it as a critical research tool for investigating the multifaceted roles of the oxytocin system in both central and peripheral physiological processes. The experimental protocols detailed herein provide a foundation for the continued exploration of this compound's therapeutic potential and its utility in advancing our understanding of oxytocin signaling.
References
L-368,899 Hydrochloride: A Technical Guide on Brain Penetrance and Central Nervous System Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-368,899 hydrochloride is a potent and selective, non-peptide antagonist of the oxytocin receptor (OTR). Its ability to cross the blood-brain barrier and modulate central oxytocinergic pathways has made it an invaluable tool in neuroscience research for investigating the role of oxytocin in complex social behaviors.[1][2] This technical guide provides a comprehensive overview of the brain penetrance, pharmacokinetic profile, and central nervous system (CNS) effects of this compound. Detailed experimental methodologies, quantitative data from key studies, and visualizations of relevant pathways and workflows are presented to serve as a resource for professionals in drug development and neuroscience.
Mechanism of Action
L-368,899 acts as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR). By binding to the OTR, it prevents the endogenous ligand, oxytocin, from activating downstream signaling cascades. The OTR is primarily coupled to Gq/11 proteins, and its activation typically leads to the stimulation of phospholipase C (PLC), initiating a cascade that results in increased intracellular calcium and the activation of protein kinase C (PKC). L-368,899 effectively blocks these intracellular events.
In Vitro Receptor Binding Profile
The binding affinity and selectivity of L-368,899 have been characterized across various species and receptor subtypes. The following table summarizes its in vitro receptor binding profile, highlighting its high affinity for the oxytocin receptor and selectivity over the structurally related vasopressin (V1a and V2) receptors.
| Receptor | Species/Tissue | Parameter | Value (nM) | Reference |
| Oxytocin Receptor | Rat Uterus | IC50 | 8.9 | [3] |
| Oxytocin Receptor | Human Uterus | IC50 | 26 | |
| Oxytocin Receptor | Coyote Brain | Ki | 12 | [4] |
| Vasopressin V1a Receptor | Human | IC50 | 370 | [3] |
| Vasopressin V2 Receptor | Human | IC50 | 570 | [3] |
Pharmacokinetics and Brain Penetrance
A critical feature of L-368,899 for CNS research is its ability to penetrate the blood-brain barrier.[1] Pharmacokinetic studies have been conducted in several species, demonstrating its systemic exposure and presence in the central nervous system following peripheral administration.
Pharmacokinetic Parameters
| Species | Dose & Route | T1/2 | Cmax | AUC | Oral Bioavailability (%) | Reference |
| Rat (Male) | 5 mg/kg p.o. | ~2 hr | --- | --- | 18 | [5] |
| Rat (Female) | 5 mg/kg p.o. | ~2 hr | --- | --- | 14 | [5] |
| Dog (Female) | 5 mg/kg p.o. | ~2 hr | --- | --- | 17 | [5] |
Note: Cmax and AUC values are dose-dependent and exhibit non-linear kinetics at higher doses.
Cerebrospinal Fluid (CSF) and Brain Tissue Concentrations
Studies in non-human primates and canids have confirmed the presence of L-368,899 in the central nervous system.
Rhesus Monkeys (1 mg/kg, IV):
-
CSF: L-368,899 was detected in the CSF as early as 40 minutes post-injection, with peak concentrations observed at 110 minutes.[6][7]
-
Brain Tissue (60 minutes post-injection): The compound was found to accumulate in specific limbic brain regions.[6][8]
| Brain Region | Mean Concentration (ng/g tissue) |
| Hypothalamus | ~40 |
| Septum | ~35 |
| Orbitofrontal Cortex | ~30 |
| Amygdala | ~25 |
| Hippocampus | ~20 |
| Caudate | Below LOQ |
| Visual Cortex | Below LOQ |
| Cerebellum | Below LOQ |
| LOQ = Limit of Quantitation (~12 ng/g) |
Coyotes (3 mg/kg, IM):
-
CSF: L-368,899 peaked in the CSF between 15 and 30 minutes after intramuscular injection and returned to baseline by 45 minutes.[4][9]
Central Nervous System Effects
The central blockade of oxytocin receptors by L-368,899 has been shown to modulate a range of social behaviors.
Effects on Social Behavior in Primates
In a study with rhesus monkeys, intravenous administration of L-368,899 resulted in a dose-dependent reduction in affiliative behaviors.
| Behavior | Treatment | Outcome | Reference |
| Interest in Infant | 1 mg/kg & 3 mg/kg IV | Reduced frequency of lipsmacks and attempts to touch the infant. | [6] |
| Sexual Behavior | 1 mg/kg & 3 mg/kg IV | Reduced or eliminated sexual behavior. | [6] |
| Locomotion | 1 mg/kg & 3 mg/kg IV | Progressively decreased locomotion. | [6] |
Effects on Social Behavior in Rodents
Studies in mice have indicated that systemic administration of L-368,899 can influence social hierarchy.[10] Intraperitoneal injection of the antagonist was shown to affect the social rank of male mice in a tube test.[10]
Experimental Protocols
In Vivo Brain Penetrance Study in Rhesus Monkeys
-
Subjects: Male rhesus monkeys.
-
Drug Administration: 1 mg/kg of L-368,899 administered intravenously.
-
CSF Collection: Cerebrospinal fluid samples were collected via the cisterna magna at multiple time points over 4 hours.
-
Brain Tissue Collection: Animals were euthanized 60 minutes after a 1 mg/kg IV infusion of L-368,899. Brains were harvested and dissected into various regions.
-
Sample Analysis: L-368,899 concentrations in CSF and brain homogenates were determined by liquid chromatography/mass spectrometry (LC/MS).[6]
Behavioral Analysis in Rhesus Monkeys
-
Subjects: Adult female rhesus monkeys.
-
Drug Administration: Intravenous injection of saline, 1 mg/kg L-368,899, or 3 mg/kg L-368,899.
-
Behavioral Testing:
-
Interest in Infant: The female monkey was presented with an infant, and behaviors such as lipsmacks and attempts to touch were recorded.
-
Sexual Behavior: The female monkey was paired with a male, and sexual behaviors were observed and recorded.
-
-
Data Analysis: The frequency and duration of specific behaviors were quantified and compared across treatment conditions.[6]
Competitive Binding Autoradiography in Coyote Brain
-
Tissue Preparation: Brains from coyotes were sectioned and mounted on slides.
-
Assay: Brain sections were incubated with a radiolabeled ligand for the oxytocin receptor in the presence of increasing concentrations of L-368,899.
-
Data Analysis: The displacement of the radioligand by L-368,899 was measured to determine the binding affinity (Ki) of the antagonist for the coyote oxytocin receptor.[4]
Visualizations
Oxytocin Receptor Signaling Pathway
Caption: Oxytocin receptor signaling cascade and its inhibition by L-368,899.
Experimental Workflow for CNS Penetrance Analysis
Caption: Workflow for assessing the CNS penetrance of L-368,899.
Logical Relationship of L-368,899 Action
Caption: Logical flow of L-368,899's action from administration to behavioral effect.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. L-368,899 - Wikipedia [en.wikipedia.org]
- 3. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
L-368,899 hydrochloride selectivity for oxytocin vs vasopressin receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-368,899 hydrochloride is a potent, non-peptide, and orally bioavailable antagonist of the oxytocin receptor (OTR). Its selectivity for the OTR over the structurally related vasopressin receptors (V1a, V1b, and V2) is a critical determinant of its pharmacological profile and its utility as a research tool and potential therapeutic agent. This technical guide provides an in-depth analysis of the selectivity of L-368,899, presenting quantitative binding affinity and functional antagonism data. Detailed experimental methodologies for key assays are described, and the relevant intracellular signaling pathways are visualized to provide a comprehensive understanding of its mechanism of action.
Introduction
Oxytocin (OT) and arginine vasopressin (AVP) are closely related neuropeptide hormones that mediate their physiological effects through binding to specific G-protein coupled receptors (GPCRs). The structural homology between the oxytocin receptor (OTR) and the vasopressin receptors (V1a, V1b, and V2) presents a significant challenge in the development of selective ligands. L-368,899 has emerged as a valuable pharmacological tool due to its preferential antagonism of the OTR.[1] This document serves as a comprehensive technical resource on the selectivity of L-368,899, compiling key data and methodologies for researchers in pharmacology and drug development.
Quantitative Selectivity Data
The selectivity of L-368,899 is demonstrated by its differential binding affinities and functional antagonist potencies at the oxytocin and vasopressin receptors. The following tables summarize the available quantitative data from various in vitro studies.
Binding Affinity (IC50 and Ki Values)
Inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values are measures of the binding affinity of L-368,899 to the respective receptors. A lower value indicates a higher binding affinity.
Table 1: Binding Affinity of L-368,899 at Oxytocin and Vasopressin Receptors
| Species/Tissue | Receptor | Assay Type | Radioligand | IC50 (nM) | Ki (nM) | Selectivity (fold) vs. OTR | Reference(s) |
| Rat Uterus | OTR | Radioligand Binding | Not Specified | 8.9 | - | - | [2][3] |
| Human Uterus | OTR | Radioligand Binding | Not Specified | 26 | - | - | [2][3] |
| Human Liver | V1a | Radioligand Binding | Not Specified | 510 | - | ~19.6 (vs. hOTR) | [2] |
| Human Kidney | V2 | Radioligand Binding | Not Specified | 960 | - | ~36.9 (vs. hOTR) | [2] |
| Rat Liver | V1a | Radioligand Binding | Not Specified | 890 | - | ~100 (vs. rOTR) | [2] |
| Rat Kidney | V2 | Radioligand Binding | Not Specified | 2400 | - | ~269.7 (vs. rOTR) | [2] |
| Coyote Brain | OTR | Competitive Autoradiography | [125I]-OVTA | - | 12.38 | - | [4] |
| Coyote Brain | V1a | Competitive Autoradiography | [125I]-LVA | - | 511.6 | ~41.3 | [4] |
Selectivity is calculated as the ratio of the IC50 or Ki value for the vasopressin receptor to that of the oxytocin receptor within the same species.
Functional Antagonism (pA2 Value)
The pA2 value is a measure of the potency of a competitive antagonist. It represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Table 2: Functional Antagonist Potency of L-368,899
| Preparation | Agonist | Parameter | Value | Reference(s) |
| Isolated Rat Uterus | Oxytocin | pA2 | 8.9 | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the selectivity of L-368,899.
Competitive Radioligand Binding Assay
This in vitro assay measures the ability of an unlabeled compound (L-368,899) to compete with a radiolabeled ligand for binding to a specific receptor.
-
Objective: To determine the binding affinity (IC50 and Ki) of L-368,899 for oxytocin and vasopressin receptors.
-
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest (e.g., from rat uterus, human liver).
-
Radiolabeled ligand specific for the receptor (e.g., [3H]-oxytocin for OTR, [3H]-arginine vasopressin for vasopressin receptors).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and bovine serum albumin).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of L-368,899 in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the L-368,899 concentration.
-
Determine the IC50 value, which is the concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Uterine Contraction Assay (Schild Analysis)
This functional assay measures the ability of an antagonist to inhibit the contractile response induced by an agonist in an isolated tissue preparation.
-
Objective: To determine the functional antagonist potency (pA2) of L-368,899 at the native oxytocin receptor.
-
Materials:
-
Isolated uterine tissue from a rat.
-
Organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isotonic force transducer and data acquisition system.
-
Oxytocin (agonist).
-
This compound (antagonist).
-
-
Procedure:
-
Mount the uterine tissue strip in the organ bath under a resting tension.
-
Allow the tissue to equilibrate.
-
Generate a cumulative concentration-response curve for oxytocin to establish a baseline contractile response.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a fixed concentration of L-368,899 for a predetermined period.
-
Generate a second cumulative concentration-response curve for oxytocin in the presence of L-368,899.
-
Repeat steps 4-6 with increasing concentrations of L-368,899.
-
-
Data Analysis:
-
Calculate the dose ratio, which is the ratio of the EC50 of oxytocin in the presence of L-368,899 to the EC50 of oxytocin in its absence.
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of L-368,899.
-
The pA2 value is the intercept of the regression line with the x-axis. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Signaling Pathways
L-368,899 exerts its antagonist effect by blocking the initiation of the downstream signaling cascades normally activated by oxytocin and vasopressin.
Oxytocin and Vasopressin V1a Receptor Signaling
Both the oxytocin receptor and the vasopressin V1a receptor primarily couple to Gq/11 proteins.[5][6] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a key mediator of physiological responses such as smooth muscle contraction.
Gq-coupled receptor signaling pathway for OTR and V1aR.
Vasopressin V2 Receptor Signaling
The vasopressin V2 receptor, in contrast, primarily couples to Gs proteins.[7] Receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to mediate the physiological effects of vasopressin in tissues such as the kidney tubules.
Gs-coupled receptor signaling pathway for V2R.
Experimental Workflow for Determining Receptor Selectivity
The determination of L-368,899's selectivity involves a systematic workflow encompassing both binding and functional assays.
Workflow for determining receptor selectivity.
Conclusion
The quantitative data presented in this guide unequivocally demonstrate that this compound is a potent and selective antagonist of the oxytocin receptor. Its significantly lower affinity for the vasopressin V1a and V2 receptors, as evidenced by higher IC50 and Ki values, underscores its utility in discerning the specific physiological roles of the oxytocin system. The high functional antagonist potency at the OTR, confirmed by the pA2 value, further solidifies its characterization. This in-depth technical overview provides researchers, scientists, and drug development professionals with the essential data and methodologies to effectively utilize L-368,899 in their investigations.
References
- 1. rgd.mcw.edu [rgd.mcw.edu]
- 2. Vasopressin Increases Urinary Acidification via V1a Receptors in Collecting Duct Intercalated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasopressin V1a and V1b receptors: from molecules to physiological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vasopressin-2 Receptor Signaling and Autosomal Dominant Polycystic Kidney Disease: From Bench to Bedside and Back Again - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
L-368,899 Hydrochloride: A Technical Guide for Studying Social Behavior and Pair Bonding
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Initially explored for its potential in preventing premature labor, it has become an invaluable pharmacological tool for investigating the multifaceted roles of the oxytocin system in regulating social behaviors.[1][3] Its ability to cross the blood-brain barrier and accumulate in limbic brain areas makes it particularly useful for studying the central mechanisms underlying social cognition, social memory, and pair bonding.[3][4] This technical guide provides an in-depth overview of L-368,899's mechanism of action, summarizes key quantitative data, and details experimental protocols for its application in social behavior research.
Core Mechanism of Action
L-368,899 functions as a competitive antagonist at the oxytocin receptor.[1] It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1][5] The OTR is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins.[1] Blockade of OTR activation by L-368,899 inhibits the physiological and behavioral responses normally triggered by oxytocin.[1]
Signaling Pathway Diagram
Caption: Oxytocin signaling pathway and inhibition by L-368,899.
Quantitative Data
The following tables summarize the binding affinities, selectivity, and pharmacokinetic properties of this compound.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Species/Tissue | Receptor | Parameter | Value | Reference |
| Rat Uterus | Oxytocin | IC50 | 8.9 nM | [2][6] |
| Human Uterus | Oxytocin | IC50 | 26 nM | [2] |
| Coyote Brain | Oxytocin | Ki | 12.38 nM | [4] |
| Coyote Brain | AVPR1a | Ki | 511.6 nM | [4] |
| Human Liver | Vasopressin (VP) | IC50 | 510 nM | [2] |
| Human Kidney | Vasopressin (VP) | IC50 | 960 nM | [2] |
| Rat Liver | Vasopressin (VP) | IC50 | 890 nM | [2] |
| Rat Kidney | Vasopressin (VP) | IC50 | 2400 nM | [2] |
| Recombinant Human | V1a | IC50 | 370 nM | [6] |
| Recombinant Human | V2 | IC50 | 570 nM | [6] |
IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant. AVPR1a: Vasopressin 1a receptor.
Table 2: Pharmacokinetic Parameters
| Species | Administration Route | Dose | Bioavailability | t1/2 | Reference |
| Rat | Intravenous (IV) | - | - | 2 hr | [2] |
| Rat | Oral (PO) | 5 mg/kg | 14-18% | - | [2] |
| Rat | Oral (PO) | 25 mg/kg | 17-41% | - | [2] |
| Dog | Intravenous (IV) | - | - | 2 hr | [2] |
| Coyote | Intramuscular (IM) | - | - (Peak in CSF at 15-30 min) | - | [4] |
t1/2: Half-life. CSF: Cerebrospinal fluid.
Table 3: Doses Used in Behavioral Studies
| Species | Behavior Studied | Dose | Administration Route | Reference |
| Rhesus Monkey | Maternal and Sexual Behavior | 1 and 3 mg/kg | Intravenous (IV) | [7] |
| Marmoset Monkey | Pair Bonding and Social Behavior | 20 mg/kg | Oral (PO) | [8] |
| Prairie Vole | Depression- and Anxiety-related Behaviors | 20 mg/kg | Intraperitoneal (IP) | [9] |
| Rat | Social Behavior and HPA Function | - | Intraperitoneal (IP) | [10] |
| Mouse | Social Rank and Sex Preference | 10 mg/kg | Intraperitoneal (IP) | [11] |
| Mouse | Social and Social Novelty Preferences, Sex Preference | 3 mg/kg | Intraperitoneal (IP) | [12] |
| Mouse | Social Interaction | 1.25 mM (intra-VTA) | Microinfusion | [13] |
HPA: Hypothalamic-Pituitary-Adrenal. VTA: Ventral Tegmental Area.
Experimental Protocols
Detailed methodologies for key experiments involving L-368,899 are provided below.
Protocol 1: Social Interaction Test
This protocol is designed to assess sociability and social preference in rodents.
Materials:
-
This compound
-
Saline solution (vehicle)
-
Three-chambered social apparatus
-
Novel conspecifics
Procedure:
-
Habituation: Acclimate the subject animal to the central chamber of the three-chambered apparatus for 5-10 minutes.
-
Drug Administration: Administer L-368,899 (e.g., 3-10 mg/kg) or vehicle via intraperitoneal (IP) injection 30 minutes prior to the behavioral test.[12]
-
Sociability Phase: Place a novel, unfamiliar conspecific in one of the side chambers, enclosed within a wire cage. Place an empty wire cage in the other side chamber. Allow the subject animal to explore all three chambers for 10 minutes.
-
Social Novelty Phase: Introduce a second, novel conspecific into the previously empty wire cage. The subject animal now has a choice between the familiar conspecific from the sociability phase and the novel conspecific. Allow 10 minutes for exploration.
-
Data Analysis: Record the time spent in each chamber and the time spent actively investigating each wire cage (sniffing). Analyze the data to determine preference for the social stimulus over the non-social stimulus (sociability) and preference for the novel social stimulus over the familiar one (social novelty).
Experimental Workflow: Social Interaction Test
Caption: Workflow for the Social Interaction Test.
Protocol 2: Partner Preference Test (Pair Bonding)
This protocol is used to assess the formation of a pair bond in monogamous species like prairie voles.
Materials:
-
This compound
-
Saline solution (vehicle)
-
Experimental cages for cohabitation
-
Three-chamber partner preference testing apparatus
Procedure:
-
Pairing and Drug Administration: House a male and female together for a specified period (e.g., 24 hours) to allow for pair bond formation. During this cohabitation period, administer L-368,899 (e.g., 20 mg/kg, IP) or vehicle at predetermined intervals.
-
Partner Preference Test Setup: Place the subject animal in the central chamber of a three-chambered apparatus. Tether the familiar partner in one side chamber and a novel, unfamiliar conspecific of the opposite sex in the other side chamber.
-
Test Execution: Allow the subject animal to freely explore all three chambers for a set duration (e.g., 3 hours).
-
Data Analysis: Record the amount of time the subject animal spends in close proximity (huddling) with the partner versus the novel animal. A significant preference for spending time with the partner is indicative of a pair bond. L-368,899 is expected to disrupt this preference.
Experimental Workflow: Partner Preference Test
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-368,899 - Wikipedia [en.wikipedia.org]
- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 7. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Manipulation of the oxytocin system alters social behavior and attraction in pair-bonding primates, Callithrix penicillata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Social isolation and oxytocin antagonism increase emotion-related behaviors and heart rate in female prairie voles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of oxytocin receptor antagonism on social function and corticosterone release after adolescent social instability in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. shlomowagner-lab.haifa.ac.il [shlomowagner-lab.haifa.ac.il]
- 13. Oxytocin signaling in the ventral tegmental area mediates social isolation-induced craving for social interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Role of L-368,899 Hydrochloride in Uterine Contraction Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Initially explored for its potential in managing preterm labor, it has become an invaluable pharmacological tool for elucidating the diverse physiological roles of the oxytocin system.[1][3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its application in uterine contraction research, detailed experimental protocols, and a summary of key quantitative data.
Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor
The primary mechanism of action of this compound is competitive antagonism at the oxytocin receptor.[1] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating the downstream intracellular signaling cascade that leads to uterine contractions.[1][5] The OTR is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins.[1][6]
Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899
Upon oxytocin binding, the OTR activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7][8] DAG activates Protein Kinase C (PKC), which can further contribute to the contractile response. The elevated intracellular Ca2+ concentration is a critical event, leading to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates myosin and initiates myometrial contraction.[6] Oxytocin also promotes the influx of extracellular calcium.[7][9]
L-368,899, by competitively blocking the oxytocin binding site, prevents this entire signaling cascade from being initiated, thereby inhibiting uterine contractions.[1]
Oxytocin Receptor Signaling and L-368,899 Inhibition
Quantitative Data
The following tables summarize the binding affinity and potency of this compound from various studies.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Species | Tissue/Receptor | Parameter | Value (nM) | Reference(s) |
| Human | Uterus Oxytocin Receptor | IC50 | 26 | [2][10][11] |
| Rat | Uterus Oxytocin Receptor | IC50 | 8.9 | [2][10][11] |
| Human | Vasopressin V1a Receptor | IC50 | 370 | [10] |
| Human | Vasopressin V2 Receptor | IC50 | 570 | [10] |
| Coyote | Oxytocin Receptor | Ki | 12.38 | [3] |
| Coyote | Vasopressin V1a Receptor | Ki | 511.6 | [3] |
| Rat | Isolated Uterus | pA2 | 8.9 | [10] |
Table 2: In Vivo Potency of this compound
| Species | Administration Route | Parameter | Value (mg/kg) | Reference(s) |
| Rat | Intravenous (i.v.) | ED50 | 0.35 | [10] |
| Rat | Intraduodenal | AD50 | 7.0 | [11] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound in uterine contraction research are provided below.
In Vitro Uterine Strip Contraction Assay
This assay is used to assess the direct effect of L-368,899 on uterine muscle contractility in response to oxytocin.
1. Tissue Preparation:
-
Euthanize a female rat (e.g., Sprague-Dawley) in the appropriate stage of the estrous cycle or pregnancy.[12][13]
-
Carefully dissect the uterine horns and place them in a pre-cooled physiological salt solution (PSS), such as Krebs solution.[12][14] The composition of a typical Krebs solution is (in mM): 117 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgCl2, 1.2 NaH2PO4, 20 NaHCO3, and 11 glucose.[14]
-
Clean the uterine tissue of surrounding adipose and vascular tissues under a microscope.[12]
-
Cut the uterine horns into longitudinal strips of a standardized size (e.g., 7 mm long and 3 mm wide).[12]
2. Experimental Setup:
-
Suspend the myometrial strips vertically in an organ bath containing Krebs solution maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.[12][14]
-
Attach one end of the strip to a fixed hook and the other end to an isometric force transducer to record contractile activity.
-
Allow the strips to equilibrate under a resting tension (e.g., 1 g) for a period of time (e.g., 60-90 minutes), with periodic washing with fresh Krebs solution.
3. Experimental Procedure:
-
After equilibration, record spontaneous contractile activity.
-
To assess the effect of L-368,899, pre-incubate the uterine strips with varying concentrations of this compound for a defined period.
-
Following pre-incubation, add oxytocin in a cumulative concentration-response manner to induce contractions.[13]
-
Record the amplitude and frequency of contractions.
4. Data Analysis:
-
Quantify the contractile response by measuring the integrated area under the curve for a defined period.[1]
-
Calculate the dose of L-368,899 required to reduce the oxytocin-induced response by 50% (IC50).[2]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms regulating the effects of oxytocin on myometrial intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular calcium stores and agonist-induced contractions in isolated human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of intracellular free calcium in human myometrial cells by prostaglandin F2 alpha: comparison with oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound | Oxytocin receptor antagonist | Probechem Biochemicals [probechem.com]
- 12. imrpress.com [imrpress.com]
- 13. Oxytocin pretreatment of pregnant rat myometrium reduces the efficacy of oxytocin but not of ergonovine maleate or prostaglandin F 2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Discovery and Development of L-368,899: A Potent and Selective Oxytocin Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR). Initially investigated for its potential in preventing premature labor, it has since become an invaluable pharmacological tool for elucidating the diverse physiological and behavioral roles of the oxytocin system. This technical guide provides a comprehensive overview of the discovery and development of L-368,899, detailing its mechanism of action, binding characteristics, pharmacokinetic profile, and the key experimental methodologies used in its evaluation.
Introduction
Oxytocin, a nonapeptide hormone, plays a pivotal role in a wide array of physiological processes, including uterine contractions during parturition, lactation, and complex social behaviors. The actions of oxytocin are mediated by the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily. The development of selective OTR antagonists like L-368,899 has been instrumental in dissecting the specific contributions of oxytocin signaling in various biological systems. L-368,899, a small molecule, offers the significant advantages of high oral bioavailability and the ability to cross the blood-brain barrier, making it suitable for investigating both peripheral and central nervous system functions of oxytocin.[1]
Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor
The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor. It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades. This blockade of OTR activation effectively inhibits the physiological responses normally triggered by oxytocin.
Oxytocin Receptor Signaling Pathway
The OTR is primarily coupled to the Gq/11 family of G-proteins. Upon activation by oxytocin, the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC). This signaling cascade is central to many of oxytocin's effects, including smooth muscle contraction. The OTR can also couple to other G-proteins, such as Gi/o, leading to the modulation of different signaling pathways.
Diagram of the Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899
Caption: Oxytocin signaling pathway and its inhibition by L-368,899.
Quantitative Data
The binding affinity and selectivity of L-368,899 have been characterized across various species and tissues. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity (IC₅₀ / Kᵢ)
| Species | Tissue/Receptor | Parameter | Value (nM) |
| Rat | Uterus OTR | IC₅₀ | 8.9 |
| Human | Uterus OTR | IC₅₀ | 26 |
| Coyote | Brain OTR | Kᵢ | 12.38[2] |
| Human | Vasopressin V₁ₐ Receptor | IC₅₀ | 370 |
| Human | Vasopressin V₂ Receptor | IC₅₀ | 570 |
| Coyote | Brain AVPR1a | Kᵢ | 511.6[2] |
Table 2: In Vivo Efficacy
| Species | Assay | Parameter | Dose | Effect |
| Rat | Oxytocin-stimulated uterine contractions | AD₅₀ | 0.35 mg/kg (i.v.) | 50% reduction in response |
| Rat | Oxytocin-stimulated uterine contractions | AD₅₀ | 7.0 mg/kg (i.d.) | 50% reduction in response |
| Rhesus Monkey | Spontaneous nocturnal uterine contractions | - | - | Inhibition observed |
Table 3: Pharmacokinetic Parameters
| Species | Parameter | Value | Route | Dose |
| Rat (female) | t½ | ~2 hr | i.v. | 1, 2.5, 10 mg/kg[3] |
| Rat (male) | t½ | ~2 hr | i.v. | 1, 2.5, 10 mg/kg[3] |
| Dog (female) | t½ | ~2 hr | i.v. | 1, 2.5, 10 mg/kg[3] |
| Rat (female) | Plasma Clearance | 23-36 ml/min/kg | i.v. | 1, 2.5 mg/kg[3] |
| Rat (male) | Plasma Clearance | 23-36 ml/min/kg | i.v. | 1, 2.5, 10 mg/kg[3] |
| Dog (female) | Plasma Clearance | 23-36 ml/min/kg | i.v. | 1, 2.5, 10 mg/kg[3] |
| Rat (female) | Vdss | 2.0-2.6 L/kg | i.v. | 1, 2.5, 10 mg/kg[3] |
| Dog (female) | Vdss | 3.4-4.9 L/kg | i.v. | 1, 2.5, 10 mg/kg[3] |
| Rat (female) | Oral Bioavailability | 14% | p.o. | 5 mg/kg[3] |
| Rat (male) | Oral Bioavailability | 18% | p.o. | 5 mg/kg[3] |
| Dog (female) | Oral Bioavailability | 17% | p.o. | 5 mg/kg[3] |
| Chimpanzee | Oral Bioavailability | 21% | p.o. | - |
Experimental Protocols
The following sections detail the methodologies for key experiments used in the characterization of L-368,899.
Competitive Binding Autoradiography for Kᵢ Determination
This protocol is based on the methodology used to determine the binding affinity of L-368,899 for coyote oxytocin and vasopressin 1a receptors.[2]
Objective: To determine the binding affinity (Kᵢ) of L-368,899 for the oxytocin receptor and its selectivity over the vasopressin 1a receptor.
Materials and Reagents:
-
Frozen brain tissue sections from the species of interest
-
Radioligand specific for the oxytocin receptor (e.g., ¹²⁵I-ornithine vasotocin analog, ¹²⁵I-OVTA)
-
Radioligand specific for the vasopressin 1a receptor (e.g., ¹²⁵I-linear vasopressin antagonist, ¹²⁵I-LVA)
-
L-368,899 in a range of concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Phosphor imaging screens and scanner
Procedure:
-
Tissue Preparation: Brains are sectioned on a cryostat (e.g., 20 µm thickness) and mounted on microscope slides.
-
Competitive Binding Assay:
-
Slides are incubated with a constant concentration of the radioligand (e.g., 50 pM of ¹²⁵I-OVTA for OTR or ¹²⁵I-LVA for AVPR1a).
-
Increasing concentrations of the competitor, L-368,899, are added to the incubation medium. A wide range of concentrations is used to generate a competition curve (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Incubation is typically carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Washing: Slides are washed in ice-cold wash buffer to remove unbound radioligand.
-
Signal Detection: Slides are apposed to phosphor imaging screens.
-
Data Analysis:
-
The density of the radioactive signal is quantified using a densitometry system.
-
A competition curve is generated by plotting the specific binding of the radioligand as a function of the L-368,899 concentration.
-
The IC₅₀ value (the concentration of L-368,899 that inhibits 50% of the specific radioligand binding) is determined from the curve.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Experimental Workflow for Competitive Binding Autoradiography
Caption: Workflow for competitive binding autoradiography.
In Vivo Uterine Contraction Assay
This protocol is a generalized representation based on descriptions of in vivo studies with oxytocin antagonists.
Objective: To determine the in vivo potency and duration of action of L-368,899 in inhibiting oxytocin-induced uterine contractions.
Materials and Reagents:
-
Anesthetized female rats in estrus
-
L-368,899 solution for administration (i.v. or i.d.)
-
Oxytocin solution
-
Intrauterine pressure monitoring equipment (e.g., water-filled balloon-tipped cannula connected to a pressure transducer)
-
Data acquisition system
Procedure:
-
Animal Preparation: Anesthetize a female rat and place a water-filled balloon-tipped cannula into a uterine horn to monitor intrauterine pressure.
-
Baseline Measurement: Record baseline uterine activity.
-
Drug Administration: Administer L-368,899 at various doses via the desired route (e.g., a single intravenous bolus).
-
Oxytocin Challenge: After a set time following L-368,899 administration, administer a bolus of oxytocin to induce uterine contractions. The oxytocin challenge can be repeated at various time points to assess the duration of action of the antagonist.
-
Data Acquisition and Analysis:
-
Continuously record uterine contractile activity (frequency and amplitude).
-
The integrated area under the curve for a defined period is used to quantify the contractile response.
-
The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD₅₀) is calculated.
-
Synthesis
The synthesis of L-368,899, chemically named 1-((7,7-Dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl)butyramido)bicyclo[2.2.1]-heptan-1(S)-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine, involves a multi-step process. A key step in the synthesis is the formation of the amide linkage, for which a process involving ethyl-3-(3-dimethylamino)propyl carbodiimide hydrochloride (EDC) has been described. This process is particularly useful for coupling amino acid components that are susceptible to racemization.
Clinical Development
L-368,899 was the first orally-active oxytocin antagonist to enter clinical trials for the potential prevention of preterm labor.[4] In Phase I human studies, L-368,899 was generally well-tolerated when administered intravenously and demonstrated significant plasma levels after oral administration.[4] Furthermore, it was shown to block oxytocin-stimulated uterine activity in postpartum women.[4] Despite its promising preclinical and early clinical profile, its development for this indication was not pursued further, potentially due to factors such as suboptimal oral bioavailability and pharmacokinetics in primates.[2]
Logical Flow of L-368,899 Development
Caption: The development pathway of L-368,899.
Conclusion
L-368,899 stands as a landmark molecule in the study of the oxytocin system. Its development as a potent, selective, and orally active non-peptide antagonist has provided researchers with an invaluable tool to explore the multifaceted roles of oxytocin in both peripheral and central physiological processes. While its initial clinical application in preventing preterm labor was not fully realized, its continued use in preclinical research underscores its importance in advancing our understanding of oxytocinergic signaling in health and disease. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in utilizing and building upon the knowledge gained from the discovery and development of L-368,899.
References
- 1. 1-((7,7-Dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl)butyramido)bicyclo [2.2.1]-heptan-1(S)-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperaz ine (L-368,899): an orally bioavailable, non-peptide oxytocin antagonist with potential utility for managing preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
L-368,899 Hydrochloride: A Technical Guide for Investigating Neuropsychiatric Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1] Originally developed for the management of preterm labor, its ability to cross the blood-brain barrier has made it an invaluable tool in neuroscience research.[1][2] This technical guide provides an in-depth overview of L-368,899, its mechanism of action, pharmacokinetic profile, and its application in the investigation of neuropsychiatric disorders. Detailed experimental protocols and quantitative data are presented to facilitate its use in preclinical research.
Introduction
Oxytocin, a neuropeptide synthesized in the hypothalamus, plays a critical role in regulating complex social behaviors, including social recognition, trust, and pair bonding.[2][3] Dysregulation of the oxytocinergic system has been implicated in the pathophysiology of several neuropsychiatric disorders, such as autism spectrum disorder, social anxiety disorder, and schizophrenia.[4][5] L-368,899, by selectively blocking the oxytocin receptor, allows researchers to investigate the specific contributions of oxytocin signaling to these conditions.[3][6] Its utility in animal models has been demonstrated in studies showing its ability to modulate social behaviors.[2]
Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor
The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor.[1] It binds with high affinity to the OTR, a G-protein coupled receptor (GPCR), thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1][3] The blockade of OTR activation by L-368,899 effectively inhibits the physiological and behavioral responses normally mediated by oxytocin.[1]
Signaling Pathway
The oxytocin receptor is primarily coupled to the Gq/11 family of G-proteins.[1] Upon activation by oxytocin, this initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). L-368,899 competitively blocks the initial binding of oxytocin to its receptor, thus inhibiting this entire downstream pathway.
Quantitative Data
Binding Affinity and Selectivity
L-368,899 exhibits high affinity for the oxytocin receptor with significant selectivity over the structurally related vasopressin (V1a and V2) receptors.
| Receptor | Species | Tissue | Assay Type | Value | Reference |
| Oxytocin | Rat | Uterus | IC50 | 8.9 nM | [7][8][9] |
| Oxytocin | Human | Uterus | IC50 | 26 nM | [7][8][9] |
| Oxytocin | Coyote | Brain | Ki | 12.38 nM | [10] |
| Vasopressin V1a | Human | Liver/Kidney | IC50 | 510 nM / 960 nM | [7] |
| Vasopressin V1a | Rat | Liver | IC50 | 890 nM | [7] |
| Vasopressin V1a | Coyote | Brain | Ki | 511.6 nM | [10] |
| Vasopressin V2 | N/A | N/A | IC50 | 570 nM | [11] |
IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.
Pharmacokinetic Parameters
Pharmacokinetic studies have been conducted in several animal models, demonstrating good oral bioavailability and central nervous system penetration.
| Parameter | Species | Dose & Route | Value | Reference |
| t1/2 (half-life) | Rat & Dog | 1, 2.5, 10 mg/kg IV | ~2 hr | [12][13] |
| Plasma Clearance | Rat & Dog | 1, 2.5, 10 mg/kg IV | 23-36 ml/min/kg | [12][13] |
| Vdss (Volume of distribution at steady state) | Rat | 1, 2.5, 10 mg/kg IV | 2.0-2.6 L/kg | [12][13] |
| Vdss (Volume of distribution at steady state) | Dog | 1, 2.5, 10 mg/kg IV | 3.4-4.9 L/kg | [12][13] |
| Oral Bioavailability | Rat (female) | 5 mg/kg PO | 14% | [7][12] |
| Oral Bioavailability | Rat (male) | 5 mg/kg PO | 18% | [7][12] |
| Oral Bioavailability | Rat (male) | 25 mg/kg PO | 41% | [7][12] |
| Oral Bioavailability | Dog | 5 mg/kg PO | 17% | [12] |
| Oral Bioavailability | Dog | 33 mg/kg PO | 41% | [12] |
| Time to Peak in CSF | Coyote | 3 mg/kg IM | 15-30 min | [6][10][14] |
IV: Intravenous, PO: Oral, IM: Intramuscular, CSF: Cerebrospinal fluid.
Experimental Protocols
In Vivo Assessment of Social Behavior (e.g., Social Recognition Test)
This protocol is a general framework for assessing the effect of L-368,899 on social memory in rodents.
Methodology:
-
Animal Subjects: Adult male or female rodents (e.g., rats, mice).
-
Habituation: Acclimate subjects to the testing arena for several days prior to the experiment.
-
Drug Administration: Administer this compound (dissolved in a suitable vehicle, e.g., saline) via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).[10] A control group should receive the vehicle alone.
-
Phase 1 (Social Interaction): Introduce a juvenile conspecific (juvenile 1) into the arena with the subject for a set duration (e.g., 5 minutes).
-
Inter-Trial Interval: Return the subject to its home cage for a specific period (e.g., 60 minutes).
-
Phase 2 (Social Recognition): Re-introduce the subject to the arena with the familiar juvenile (juvenile 1) and a novel juvenile conspecific (juvenile 2) for a set duration (e.g., 5 minutes).
-
Data Collection and Analysis: Record the time the subject spends interacting with each juvenile. A social recognition index can be calculated (e.g., time with novel juvenile / total interaction time). A reduction in the preference for the novel juvenile in the L-368,899-treated group would suggest an impairment in social memory.
Pharmacokinetic Study in Blood and Cerebrospinal Fluid (CSF)
This protocol outlines a general procedure for determining the time course of L-368,899 in the central nervous system.
Methodology:
-
Animal Subjects: Species of interest (e.g., coyotes, non-human primates).[10]
-
Drug Formulation and Administration: L-368,899 is formulated in a suitable vehicle (e.g., saline) for the chosen route of administration (e.g., intramuscular injection at 3 mg/kg).[10]
-
Sample Collection: Collect paired blood and CSF samples at baseline (t=0) and at multiple time points post-administration (e.g., 15, 30, 45, 90 minutes).[10]
-
Sample Processing: Process blood samples to obtain plasma. All samples should be stored appropriately (e.g., -80°C) until analysis.
-
Quantification: Extract L-368,899 from plasma and CSF samples.[10] Quantify the concentration of the compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the concentration-time profiles for L-368,899 in both plasma and CSF. Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), and half-life (t1/2).
Applications in Neuropsychiatric Disorder Research
The ability of L-368,899 to antagonize central oxytocin receptors makes it a powerful tool for investigating the role of oxytocin in various neuropsychiatric conditions.
-
Autism Spectrum Disorder (ASD): By blocking oxytocin's effects, researchers can explore the contribution of this system to the social deficits observed in animal models of ASD.
-
Social Anxiety Disorder: L-368,899 can be used to investigate whether blocking oxytocin signaling exacerbates anxiety-like behaviors in social contexts in animal models.
-
Schizophrenia: Given the role of oxytocin in social cognition, which is often impaired in schizophrenia, L-368,899 can be used to dissect the involvement of the oxytocinergic system in these cognitive deficits.[4]
-
Depression and Stress-Related Disorders: Oxytocin has stress-reducing and antidepressant-like effects. L-368,899 can be employed to determine the necessity of oxytocin signaling in mediating resilience to stress and in the mechanism of action of antidepressant treatments.[15][16]
Conclusion
This compound is a well-characterized and selective oxytocin receptor antagonist with favorable pharmacokinetic properties for in vivo research. Its ability to penetrate the central nervous system makes it an indispensable tool for elucidating the role of the oxytocinergic system in the pathophysiology of neuropsychiatric disorders. The data and protocols presented in this guide are intended to facilitate the design and execution of preclinical studies aimed at understanding and ultimately treating these complex conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. L-368,899 - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. The Role of Intranasal Oxytocin in Anxiety and Depressive Disorders: A Systematic Review of Randomized Controlled Trials [cpn.or.kr]
- 16. Effects of Intranasal Oxytocin Across Various Depressive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with L-368,899 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2][3] Its ability to cross the blood-brain barrier makes it an invaluable tool for investigating the central and peripheral roles of the oxytocin system in various physiological and behavioral processes.[1][4] These application notes provide detailed protocols for in vivo studies using L-368,899, along with a summary of its pharmacological properties and the signaling pathways it modulates.
Mechanism of Action
L-368,899 acts as a competitive antagonist at the oxytocin receptor, which is a G-protein coupled receptor (GPCR). The OTR primarily couples to the Gq/11 family of G-proteins.[1] Upon binding of the endogenous ligand oxytocin, the OTR activates a signaling cascade that begins with the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, in conjunction with elevated intracellular Ca²⁺, activates protein kinase C (PKC). This signaling pathway is crucial for a variety of cellular responses, including smooth muscle contraction. L-368,899 competitively blocks the binding of oxytocin to the OTR, thereby inhibiting this entire downstream signaling cascade.
Oxytocin Receptor Signaling Pathway
Caption: Oxytocin receptor signaling pathway and inhibition by L-368,899.
Quantitative Data
Binding Affinity and Selectivity
L-368,899 exhibits high affinity for the oxytocin receptor with significant selectivity over vasopressin receptors.
| Receptor | Species | Tissue/Cell Line | IC50 (nM) | Reference |
| Oxytocin Receptor | Rat | Uterus | 8.9 | [2][3] |
| Oxytocin Receptor | Human | Uterus | 26 | [2] |
| Vasopressin V1a Receptor | Human | Liver | 510 | [2] |
| Vasopressin V2 Receptor | Human | Kidney | 960 | [2] |
| Vasopressin V1a Receptor | Rat | Liver | 890 | [2] |
| Vasopressin V2 Receptor | Rat | Kidney | 2400 | [2] |
Pharmacokinetic Parameters
Pharmacokinetic properties of L-368,899 have been characterized in several species.
| Species | Dose & Route | t1/2 (hr) | Plasma Clearance (ml/min/kg) | Oral Bioavailability (%) | Vdss (L/kg) | Reference |
| Rat (female) | 5 mg/kg, p.o. | ~2 | 23-36 | 14 | 2.0-2.6 | [2][5] |
| Rat (male) | 5 mg/kg, p.o. | ~2 | 23-36 | 18 | 2.0-2.6 | [2][5] |
| Rat (female) | 25 mg/kg, p.o. | ~2 | 23-36 | 17 | 2.0-2.6 | [2][5] |
| Rat (male) | 25 mg/kg, p.o. | ~2 | 23-36 | 41 | 2.0-2.6 | [2][5] |
| Dog (female) | 1, 2.5, 10 mg/kg, i.v. | ~2 | 23-36 | - | 3.4-4.9 | [5] |
Experimental Protocols
Protocol 1: Investigation of Social Behavior in Mice
This protocol is adapted from studies investigating the role of oxytocin in social behaviors such as social rank and preference.
1. Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Appropriate animal model (e.g., C57BL/6J mice)
-
Behavioral testing apparatus (e.g., three-chamber social approach arena, tube test apparatus)
-
Standard laboratory equipment (syringes, needles, etc.)
2. This compound Preparation:
-
Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., 0.1, 0.3, or 1 mg/ml for doses of 1, 3, or 10 mg/kg in mice).
-
Ensure the solution is clear and free of particulates. Prepare fresh on the day of the experiment.
3. Experimental Workflow:
References
Preparing Stock Solutions of L-368,899 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the preparation of stock solutions of L-368,899 hydrochloride, a potent and selective non-peptide oxytocin receptor antagonist. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.
Physicochemical Properties and Solubility
This compound is a white to yellow solid. Its solubility is a key factor in the preparation of stock solutions for both in vitro and in vivo studies. The compound is soluble in both dimethyl sulfoxide (DMSO) and water[1][2]. However, the maximum achievable concentration and the stability of the resulting solutions can differ between solvents.
It is crucial to note that the molecular weight of this compound can vary between batches, primarily due to hydration. Always refer to the batch-specific molecular weight provided on the vial or the Certificate of Analysis (CoA) for precise concentration calculations. For the purpose of the examples in this document, a molecular weight of 627.68 g/mol will be used.
The quantitative data regarding the solubility and storage of this compound are summarized in the table below.
| Parameter | Dimethyl Sulfoxide (DMSO) | Water |
| Maximum Solubility | 100 mM[1][3] | 5 mg/mL (~8.46 mM) to 100 mM[1][3][4][5] |
| Recommended Solvent | Preferred for high concentration stocks | Suitable for specific applications; lower stability |
| Storage Temperature | -20°C (up to 1 year) or -80°C (up to 2 years)[4][5] | Not recommended for long-term storage (use within one day)[2] |
| Stability | Stable for extended periods when stored properly | Aqueous solutions are less stable |
| Notes | Use newly opened, anhydrous DMSO.[4][5] Sonication may be required to fully dissolve the compound.[4][5] | Sonication and warming to 60°C may be necessary to achieve higher concentrations.[4][5] Filter-sterilize aqueous solutions before use in cell culture.[4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol is recommended for preparing a high-concentration stock solution for long-term storage and subsequent dilution for various experimental needs.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Determine the required mass: Using the batch-specific molecular weight (MW), calculate the mass of this compound needed to prepare the desired volume of a 100 mM stock solution.
-
Formula: Mass (g) = 0.1 mol/L * Volume (L) * MW ( g/mol )
-
Example (for 1 mL of 100 mM stock with MW = 627.68 g/mol ): Mass = 0.1 * 0.001 * 627.68 = 0.06277 g (or 62.77 mg)
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile polypropylene tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube. It is advisable to use newly opened DMSO as it is hygroscopic, and water absorption can affect solubility[4][5].
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, sonicate the solution in a water bath for short intervals until it becomes clear.
-
Aliquot and store: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes[4][6].
-
Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years[4][5].
Protocol 2: Preparation of an Aqueous Stock Solution
This protocol is suitable for applications where DMSO is not tolerated. However, it is important to be aware of the lower stability of aqueous solutions[2].
Materials:
-
This compound powder
-
Nuclease-free, sterile water
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Water bath sonicator with temperature control
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed for your desired concentration and volume. Note that the maximum solubility in water can be lower than in DMSO[4][5].
-
Example (for 1 mL of 5 mg/mL stock): Weigh 5 mg of the compound.
-
-
Weigh the compound: Transfer the weighed powder to a sterile polypropylene tube.
-
Add water: Add the desired volume of sterile water to the tube.
-
Dissolve the compound: Vortex the solution vigorously. To aid dissolution, especially for concentrations approaching the solubility limit, sonicate the tube in a water bath, gently warming to no more than 60°C[4][5].
-
Sterilization: For use in cell-based assays, it is crucial to sterilize the solution. Pass the aqueous solution through a 0.22 µm sterile syringe filter into a new sterile tube[4].
-
Use immediately: It is strongly recommended to use aqueous solutions of this compound on the same day they are prepared, as their stability is limited[2]. Do not store for long periods.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of L-368,899 and the workflow for preparing stock solutions.
Caption: Mechanism of action of L-368,899 as an oxytocin receptor antagonist.
Caption: Workflow for preparing this compound stock solutions.
References
Application Notes and Protocols: L-368,899 Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of L-368,899 hydrochloride, a potent and selective non-peptide oxytocin receptor (OTR) antagonist, in rodent models.
This compound is a valuable tool for investigating the role of the oxytocinergic system in various physiological and behavioral processes.[1][2] It competitively binds to the OTR, blocking the action of endogenous oxytocin and thereby inhibiting downstream signaling cascades.[3] This antagonist has been instrumental in preclinical studies on uterine contractions, social behavior, and decision-making.[1][3][4]
Data Presentation
Table 1: Pharmacokinetic Parameters of L-368,899 in Rats
| Parameter | Sex | Route of Administration | Dose (mg/kg) | Value | Unit |
| Half-life (t½) | Female & Male | Intravenous (IV) | 1, 2.5, 10 | ~2 | hr |
| Plasma Clearance | Female & Male | Intravenous (IV) | 1, 2.5 | 23 - 36 | ml/min/kg |
| Female | Intravenous (IV) | 10 | 18 | ml/min/kg | |
| Volume of Distribution (Vdss) | Female & Male | Intravenous (IV) | 1, 2.5, 10 | 2.0 - 2.6 | L/kg |
| Oral Bioavailability | Female | Oral | 5 | 14 | % |
| Male | Oral | 5 | 18 | % | |
| Male | Oral | 25 | 41 | % | |
| Time to Cmax (Tmax) | Female & Male | Oral | 25 | <1 | hr |
| Female & Male | Oral | 100 | 1 - 4 | hr |
Data sourced from Thompson et al., 1997.[5]
Table 2: Dosage and Administration in Rodent Behavioral Studies
| Species | Administration Route | Dose | Experimental Focus | Reference |
| Rat | Intraperitoneal (IP) | 3.0 mg/kg | Risky Decision Making | [4] |
| Rat | Intraperitoneal (IP) | 2 mg/kg | Social Interaction & Dopamine Release | [6] |
| Mouse | Intraperitoneal (IP) | 3 mg/kg, 10 mg/kg | Social Rank & Sex Preference | [7] |
| Mouse | Intraperitoneal (IP) | 1 mg/kg | Ethanol Self-Administration | [8] |
| Mouse | Microinfusion into Ventral Tegmental Area (VTA) | 1.25 mM (0.5 µl/side) | Social Interaction Craving | [1] |
| Prairie Vole | Intraperitoneal (IP) | 10 mg/kg | Pair Bonding | [1] |
Experimental Protocols
Protocol 1: In Vivo Inhibition of Oxytocin-Induced Uterine Contractions in Rats
This protocol assesses the efficacy of L-368,899 in blocking uterine contractions induced by oxytocin.[3]
Materials:
-
Adult female Sprague-Dawley rats
-
Anesthetic
-
This compound solution
-
Oxytocin solution
-
Intrauterine balloon-tipped cannula
-
Pressure transducer and polygraph
Procedure:
-
Anesthetize the rat.
-
surgically insert a cannula into the jugular vein for intravenous drug administration.
-
Place a water-filled, balloon-tipped cannula into a uterine horn to monitor intrauterine pressure.
-
Record baseline uterine activity.
-
Administer L-368,899 intravenously at the desired dose (e.g., 0.35 mg/kg).[9]
-
After a predetermined time, administer an intravenous bolus of oxytocin to induce uterine contractions.
-
Continuously record the frequency and amplitude of uterine contractions to determine the inhibitory effect of L-368,899.
Protocol 2: Evaluation of Risky Decision-Making in Rats
This protocol investigates the effect of L-368,899 on choice behavior in a task involving risk and reward.[4]
Materials:
-
Adult male and female rats
-
Operant conditioning chambers
-
This compound solution
-
Vehicle control (e.g., saline)
Procedure:
-
Train rats on a risky decision-making task where they can choose between a small, safe reward and a large, risky reward associated with a potential penalty (e.g., mild foot shock).
-
Once stable choice behavior is established, administer this compound (e.g., 3.0 mg/kg, IP) or vehicle prior to the behavioral session.
-
Record the percentage of choices for the large, risky reward.
-
Analyze win-stay/lose-shift strategies and latencies to respond to assess different aspects of decision-making.
-
Conduct control experiments to rule out effects on food motivation or shock sensitivity.
Protocol 3: Assessment of Social Behavior in Mice
This protocol examines the influence of L-368,899 on social rank and preference.[7]
Materials:
-
Adult male C57BL/6J mice
-
Tube test apparatus
-
Three-chamber social preference apparatus
-
This compound solution
-
Saline solution
Procedure: Part A: Social Dominance (Tube Test)
-
Group-house mice and establish a stable social hierarchy using the tube test.
-
Administer L-368,899 (e.g., 10 mg/kg, IP) or saline to mice of specific social ranks (e.g., first- and second-rank).
-
Re-evaluate social rank using the tube test to determine if the antagonist alters dominance.
Part B: Sex Preference
-
Habituate mice to a three-chambered apparatus.
-
Administer L-368,899 (e.g., 3 mg/kg, IP) or saline.
-
Place a novel male and a novel estrous female in the side chambers.
-
Place the test mouse in the center chamber and allow it to explore freely.
-
Record the time spent in each side chamber to assess sex preference.
Mandatory Visualizations
Caption: Competitive antagonism of the oxytocin receptor by L-368,899.
Caption: Workflow for assessing L-368,899's effect on uterine activity.
Caption: Logical progression of the risky decision-making experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of systemic oxytocin receptor activation and blockade on risky decision making in female and male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxytocin attenuates phencyclidine hyperactivity and increases social interaction and nucleus accumben dopamine release in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Oxytocin Reduces Ethanol Self-Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Intravenous (i.v.) Administration of L-368,899 Hydrochloride in Primates
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent and selective, non-peptide antagonist of the oxytocin receptor (OTR).[1][2][3] It is a valuable pharmacological tool for investigating the physiological and behavioral roles of the oxytocin system.[1][4] Notably, L-368,899 can cross the blood-brain barrier, making it suitable for studies involving the central nervous system.[2][5][6] This document provides detailed application notes and protocols for the intravenous (i.v.) administration of this compound in primates, based on published research.
Mechanism of Action
The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor.[1] By binding to the OTR, it prevents the endogenous ligand, oxytocin, from activating the receptor and initiating downstream intracellular signaling cascades.[1] The OTR is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins.[1][7] Blockade of OTR activation by L-368,899 inhibits the Gq/11-mediated signaling pathway, which includes the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.[1][7]
Data Presentation
Pharmacokinetic Data in Rhesus Monkeys
Quantitative data from a study in rhesus monkeys following a single intravenous injection of 1 mg/kg of L-368,899 are summarized below.[5][6]
Table 1: Concentration of L-368,899 in Cerebrospinal Fluid (CSF) and Plasma of Rhesus Monkeys (1 mg/kg i.v.) [5][6]
| Time Point (minutes) | CSF Concentration (ng/mL) | Plasma Concentration (ng/mL) |
| 15 | - | ~250-400 |
| 45 | ~2 | - |
| 80 | ~5 | - |
| 110 | ~8 | - |
| 130 | ~7 | ~100-200 |
| 160 | ~6 | - |
| 180 | ~5 | ~50-150 |
| 255 | ~3 | ~20-80 |
Note: Plasma concentration values are estimated from the graphical data presented in Boccia et al., 2007. Individual variability was observed.
Table 2: Accumulation of L-368,899 in Rhesus Monkey Brain Regions (60 minutes post 1 mg/kg i.v. injection) [5]
| Brain Region | Detectable Accumulation |
| Hypothalamus | Yes |
| Septum | Yes |
| Orbitofrontal Cortex | Yes |
| Amygdala | Yes |
| Hippocampus | Yes |
| Other areas (e.g., parietal cortex, visual cortex, caudate, cerebellum) | Not Detected |
Pharmacokinetic Parameters in Other Species (for reference)
Pharmacokinetic data for L-368,899 in primates is limited. The following table provides data from studies in rats and dogs for comparative purposes.
Table 3: Pharmacokinetic Parameters of L-368,899 in Rats and Dogs (following i.v. administration) [3]
| Species | Dose (mg/kg) | t½ (hours) | Plasma Clearance (mL/min/kg) | Vdss (L/kg) |
| Rat | 1, 2.5, 10 | ~2 | 23 - 36 | 2.0 - 2.6 |
| Dog | 1, 2.5, 10 | ~2 | 23 - 36 | 3.4 - 4.9 |
Behavioral Effects in Primates
Intravenous administration of L-368,899 has been shown to modulate social behaviors in rhesus monkeys.[5][6]
Table 4: Behavioral Effects of L-368,899 in an Adult Female Rhesus Monkey [5][6]
| Dose (mg/kg, i.v.) | Effect on Interest in Infant | Effect on Sexual Behavior |
| 1 | Reduced | Reduced or eliminated |
| 3 | Reduced or eliminated | Reduced or eliminated |
Experimental Protocols
Intravenous Administration of L-368,899 in Rhesus Monkeys
This protocol is based on the methodology described by Boccia et al. (2007).[5][6]
1. Animal Model:
-
Adult rhesus monkeys (Macaca mulatta).
2. Drug Preparation:
-
Compound: this compound.
-
Vehicle: While the specific vehicle for i.v. administration in the primate study was not detailed, this compound is soluble in aqueous solutions. A common practice is to dissolve the compound in sterile, buffered normal saline.
-
Concentration: Prepare the drug solution to the desired concentration (e.g., 1 mg/mL or 3 mg/mL) to administer the correct dose based on the animal's body weight.
3. Anesthesia and Preparation:
-
Anesthetize the monkey. A combination of ketamine (e.g., 10 mg/kg, i.m.) for induction followed by maintenance with an inhalant anesthetic like isoflurane is a common procedure.
-
Catheterize a suitable peripheral vein (e.g., saphenous vein) for intravenous drug administration.
4. Drug Administration:
-
Administer the prepared L-368,899 solution intravenously. The specific infusion rate was not reported, but a slow bolus injection is a typical approach.
-
Administer a saline vehicle control under the same conditions for comparison.
5. Sample Collection (Pharmacokinetic Studies):
-
Cerebrospinal Fluid (CSF): Collect CSF samples at predetermined time points via the cisterna magna.
-
Blood/Plasma: Collect blood samples from a peripheral vessel at various time points. Immediately process the blood to separate plasma.
-
Brain Tissue: For terminal studies, euthanize the animal at a specific time point after drug administration (e.g., 60 minutes). Perfuse the brain with saline and then a fixative if required for histological analysis, or rapidly dissect and freeze specific brain regions for drug concentration analysis.
6. Behavioral Testing:
-
For behavioral studies, administer L-368,899 or saline prior to the behavioral test.
-
The timing of the administration relative to the test should be consistent across all subjects and conditions.
Mandatory Visualizations
References
- 1. Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and Safety in Rhesus Monkeys of a Monoclonal Antibody-GDNF Fusion Protein for Targeted Blood-Brain Barrier Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of recombinant human interferon-gamma in the rhesus monkey after intravenous, intramuscular, and subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-368,899 Hydrochloride in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Initially explored for its potential in preventing premature labor, it has since become an invaluable pharmacological tool for investigating the diverse physiological and behavioral roles of the oxytocin system.[1] Its ability to cross the blood-brain barrier and accumulate in limbic brain areas makes it particularly useful for studying the central effects of oxytocin, such as its role in social behavior.[3][4][5] These application notes provide detailed protocols for the use of this compound in behavioral assays, with a specific focus on the tube test for social dominance.
Mechanism of Action
L-368,899 acts as a competitive antagonist at the oxytocin receptor.[1] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] The OTR is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins. Blockade of OTR activation by L-368,899 inhibits the physiological responses normally triggered by oxytocin, such as uterine contractions and modulation of social behaviors.[1]
Signaling Pathway
The following diagram illustrates the oxytocin receptor signaling pathway and the inhibitory action of this compound.
Data Presentation
Binding Affinity and Selectivity
This compound exhibits high affinity for the oxytocin receptor with significant selectivity over vasopressin receptors.
| Receptor | Species | Tissue | IC₅₀ (nM) | Reference |
| Oxytocin | Rat | Uterus | 8.9 | [2] |
| Oxytocin | Human | Uterus | 26 | [2] |
| Vasopressin V₁ₐ | Rat | 370 | ||
| Vasopressin V₂ | Rat | 570 | ||
| Oxytocin | Coyote | Brain | 12 | [6] |
Pharmacokinetics
| Species | Administration | Dose (mg/kg) | Bioavailability | t₁/₂ | Reference |
| Rat (female) | Oral | 5 | 14% | ~2 hr | [7][8] |
| Rat (male) | Oral | 5 | 18% | ~2 hr | [7][8] |
| Rat (male) | Oral | 25 | 41% | ~2 hr | [7][8] |
| Dog | IV | 1, 2.5, 10 | N/A | ~2 hr | [8] |
Experimental Protocols
Tube Test for Social Dominance in Mice
The tube test is a reliable behavioral assay for examining social rank in rodents.[3][9] The protocol involves a round-robin match where a dominant mouse pushes a subordinate opponent out of a narrow tube.[3][9]
Materials:
-
Male C57BL/6J mice (3-6 months old), group-housed.[3]
-
This compound.
-
Vehicle (e.g., saline).
-
Acrylic tube (35 mm in diameter, 2 mm thickness, 30 cm long).
-
Habituation tube (10 cm long).[9]
Experimental Workflow Diagram:
Procedure:
-
Drug Preparation: Dissolve this compound in saline to the desired concentration. A dose of 5 mg/kg has been previously used in rats.[10]
-
Habituation Phase: Place a short tube (10 cm) in the home cage to allow mice to explore it freely.[9]
-
Training Phase: Train the mice to traverse the full-length tube (30 cm) from both ends.
-
Testing Phase (Baseline):
-
Conduct a round-robin tournament for three consecutive days to establish a stable social hierarchy.
-
For each match, release two mice from opposite ends of the tube.
-
The "winner" is the mouse that forces the other to retreat and exit the tube backward. A "loss" is recorded for the retreating mouse.
-
If no retreat occurs after a set time (e.g., 2 minutes), it is recorded as a draw.
-
-
Drug Administration:
-
Following the establishment of a stable social rank, administer this compound or vehicle via intraperitoneal (i.p.) injection.[3]
-
A common protocol is to inject the drug and conduct behavioral testing 30-60 minutes post-injection.
-
-
Post-Injection Testing:
-
Repeat the tube test to determine if the administration of this compound alters the established social rank.[3]
-
Record wins, losses, and any changes in the social hierarchy.
-
Data Analysis:
-
Compare the win-loss records and the stability of the social rank before and after drug administration.
-
Statistical analysis, such as a paired t-test or ANOVA, can be used to determine the significance of any observed changes.[3]
Expected Outcomes and Interpretation
Studies have shown that the administration of L-368,899 can affect social behaviors. For instance, in the tube test, injection of this oxytocin receptor antagonist did not affect first-rank mice but caused fluctuations in the rank of second-rank mice, suggesting that the role of oxytocin in maintaining social rank may be rank-dependent.[3] In other behavioral paradigms, L-368,899 has been shown to reduce interest in infants and sexual behavior in primates, and in some cases, it can reduce preference for risky rewards in female rats.[5][11]
Conclusion
This compound is a critical tool for elucidating the role of the oxytocin system in social behavior. The protocols and data presented here provide a framework for researchers to design and conduct robust behavioral assays. Careful consideration of dosage, timing of administration, and appropriate control groups is essential for obtaining reliable and interpretable results.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. L-368,899 - Wikipedia [en.wikipedia.org]
- 5. Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Effects of systemic oxytocin receptor activation and blockade on risky decision making in female and male rats - PMC [pmc.ncbi.nlm.nih.gov]
Application of L-368,899 Hydrochloride in Electrophysiology Brain Slice Recordings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1] Its ability to cross the blood-brain barrier makes it a valuable pharmacological tool for investigating the central roles of oxytocin in modulating synaptic transmission, neuronal excitability, and complex behaviors.[1] These application notes provide a comprehensive guide to using this compound in acute brain slice electrophysiology experiments, including detailed protocols, data presentation guidelines, and visualizations of the underlying signaling pathways and experimental workflows.
While L-368,899 has been utilized in in vivo studies to explore the behavioral effects of oxytocin receptor blockade, its specific application and optimal working concentrations in in vitro brain slice electrophysiology are not extensively documented in peer-reviewed literature.[2] Therefore, the following protocols and concentration recommendations are based on the compound's known binding affinities, the concentrations of other oxytocin antagonists used in similar preparations, and general principles of pharmacology in brain slices. Researchers should consider the provided concentration ranges as a starting point for their own empirical validation.
Mechanism of Action
L-368,899 acts as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR). By binding to the OTR, it prevents the endogenous ligand, oxytocin, from activating downstream signaling cascades. The OTR is primarily coupled to Gαq/11 proteins, and its activation typically leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events can modulate neuronal excitability, ion channel function, and synaptic plasticity.
Signaling Pathway Diagram
Caption: Oxytocin signaling and L-368,899 inhibition.
Data Presentation
Quantitative data on the binding affinity and selectivity of this compound are summarized below. It is important to note that IC50 values can vary depending on the tissue and species.
Table 1: Binding Affinity and Selectivity of L-368,899
| Receptor | Species/Tissue | Assay Type | Value | Reference |
| Oxytocin Receptor | Rat Uterus | IC50 | 8.9 nM | |
| Human Uterus | IC50 | 26 nM | ||
| Coyote Brain | Ki | 12.38 nM | [3] | |
| Vasopressin V1a Receptor | IC50 | 370 nM | ||
| Coyote Brain | Ki | 511.6 nM | [3] | |
| Vasopressin V2 Receptor | IC50 | 570 nM |
Note: The >40-fold selectivity for the oxytocin receptor over vasopressin receptors highlights the utility of L-368,899 as a selective antagonist.
Table 2: Hypothetical Electrophysiological Effects of L-368,899 in Brain Slices
The following table presents hypothetical data to illustrate how to quantify the effects of L-368,899 in a brain slice electrophysiology experiment. Researchers should generate their own data through experimentation.
| Brain Region | Neuron Type | Measurement | Oxytocin (1 µM) Effect | Oxytocin (1 µM) + L-368,899 (1 µM) |
| Hippocampus CA1 | Pyramidal Neuron | Evoked EPSC Amplitude | -25% | -5% (Blockade of OT effect) |
| Interneuron | Firing Frequency | +40% | +8% (Blockade of OT effect) | |
| Medial Prefrontal Cortex | Layer V Pyramidal | Spontaneous IPSC Freq. | +60% | +12% (Blockade of OT effect) |
| Amygdala | Principal Neuron | Membrane Potential | Depolarization (+5 mV) | No significant change |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the standard procedure for preparing acute brain slices suitable for electrophysiological recordings.
Materials:
-
Rodent (mouse or rat)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Ice-cold cutting solution (see Table 3)
-
Artificial cerebrospinal fluid (aCSF) (see Table 3)
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, scalpel)
-
Recovery chamber
-
Carbogen gas (95% O2 / 5% CO2)
Procedure:
-
Prepare and chill the cutting solution and aCSF. Continuously bubble both solutions with carbogen gas for at least 15-20 minutes prior to use to ensure proper oxygenation and a stable pH of 7.3-7.4.
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated cutting solution to remove blood and cool the brain.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold cutting solution.
-
Trim the brain to obtain the desired orientation for slicing the region of interest.
-
Mount the brain onto the vibratome stage using cyanoacrylate glue.
-
Transfer the mounted brain to the vibratome buffer tray filled with ice-cold, carbogenated cutting solution.
-
Cut slices at a thickness of 250-400 µm.
-
Carefully transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until they are used for recording.
Table 3: Composition of Solutions for Brain Slice Preparation
| Compound | Cutting Solution (mM) | aCSF (mM) |
| NMDG | 92 | - |
| NaCl | - | 124 |
| KCl | 2.5 | 2.5 |
| NaH2PO4 | 1.25 | 1.25 |
| NaHCO3 | 30 | 26 |
| HEPES | 20 | - |
| Glucose | 25 | 10 |
| MgSO4 | 10 | 1.3 |
| CaCl2 | 0.5 | 2.5 |
| Thiourea | 2 | - |
| Sodium Ascorbate | 5 | - |
| Sodium Pyruvate | 3 | - |
Note: The NMDG-based cutting solution is designed to improve neuronal viability during the slicing procedure.
Protocol 2: Whole-Cell Patch-Clamp Recording and Application of L-368,899
This protocol outlines the procedure for performing whole-cell patch-clamp recordings from neurons in acute brain slices and applying this compound.
Materials:
-
Prepared acute brain slices
-
Recording chamber on an upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes (3-6 MΩ)
-
Intracellular solution (see Table 4)
-
Perfusion system
-
This compound stock solution (e.g., 10 mM in DMSO or water)
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.
-
Identify the target neuron using the microscope.
-
Fill a glass micropipette with the appropriate intracellular solution.
-
Approach the neuron with the micropipette and establish a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, spontaneous or evoked postsynaptic currents, action potential firing).
-
To apply L-368,899, dilute the stock solution into the aCSF to the desired final concentration. Based on available data, a starting concentration range of 100 nM to 1 µM is recommended for initial experiments. The optimal concentration should be determined empirically.
-
Switch the perfusion to the aCSF containing L-368,899 and record the changes in neuronal activity.
-
To test the antagonistic properties, first apply oxytocin to elicit a response, then co-apply oxytocin with L-368,899 to observe the blockade of the oxytocin-induced effect.
-
A washout period with standard aCSF should be performed to determine the reversibility of the drug's effects.
Table 4: Example Intracellular Solution for Patch-Clamp Recording
| Compound | Concentration (mM) |
| K-Gluconate | 135 |
| KCl | 10 |
| HEPES | 10 |
| EGTA | 0.5 |
| Mg-ATP | 4 |
| Na-GTP | 0.4 |
| Phosphocreatine | 10 |
Note: The composition of the intracellular solution can be adjusted depending on the specific experimental goals (e.g., recording currents versus potentials).
Experimental Workflow and Logic
The following diagram illustrates the logical flow of an experiment designed to characterize the effects of L-368,899 on synaptic transmission.
Caption: Workflow for characterizing L-368,899 effects.
Conclusion
This compound is a valuable tool for dissecting the role of the oxytocin system in the central nervous system. While its use in brain slice electrophysiology is not yet widely documented, the protocols and information provided here offer a solid foundation for researchers to design and execute experiments to characterize its effects on neuronal function. Due to the lack of established working concentrations in this preparation, it is crucial to perform thorough dose-response experiments to determine the optimal concentration for achieving selective oxytocin receptor antagonism in the specific brain region and neuron type under investigation.
References
Application Notes and Protocols for L-368,899 Hydrochloride in Brain Tissue Autoradiography
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent and selective non-peptide antagonist of the oxytocin receptor (OXTR).[1] Originally developed for the management of preterm labor, its ability to cross the blood-brain barrier has made it a valuable tool in neuroscience research to investigate the role of the oxytocin system in various behaviors and physiological processes. Autoradiography using a radiolabeled form of L-368,899 or a competitive binding assay with this compound allows for the precise localization and quantification of oxytocin receptors within brain tissue. These application notes provide detailed protocols for the use of this compound in in vitro autoradiography of brain tissue.
Key Applications
-
Mapping Oxytocin Receptor Distribution: Visualize the anatomical distribution of oxytocin receptors in various brain regions.
-
Receptor Occupancy Studies: Determine the extent to which systemically administered L-368,899 binds to central oxytocin receptors.
-
Competitive Binding Assays: Characterize the affinity and selectivity of novel compounds for the oxytocin receptor.
-
Neuropsychiatric Research: Investigate the role of the oxytocin system in social behavior, anxiety, and other neuropsychiatric conditions.
Quantitative Data: Binding Affinity and Selectivity of L-368,899
The following table summarizes the binding affinity (Ki) and inhibitory concentration (IC50) of L-368,899 for the oxytocin receptor (OXTR) and its selectivity over the vasopressin 1a receptor (AVPR1a).
| Species/Tissue | Receptor | Parameter | Value (nM) | Reference |
| Coyote (Brain Tissue) | OXTR | Ki | 12.38 | [2] |
| Coyote (Brain Tissue) | AVPR1a | Ki | 511.6 | [2] |
| Human (Uterus) | OXTR | IC50 | 8.9 | L-368,899 is a non-peptide oxytocin receptor antagonist (IC50s = 8.9 and 26 nM in radioligand binding assays using isolated human and rat uterus, respectively). |
| Rat (Uterus) | OXTR | IC50 | 26 | L-368,899 is a non-peptide oxytocin receptor antagonist (IC50s = 8.9 and 26 nM in radioligand binding assays using isolated human and rat uterus, respectively). |
| Human | V1a | IC50 | 370 | L-368,899 is a non-peptide oxytocin receptor antagonist (IC50s = 8.9 and 26 nM in radioligand binding assays using isolated human and rat uterus, respectively). |
| Human | V2 | IC50 | 570 | L-368,899 is a non-peptide oxytocin receptor antagonist (IC50s = 8.9 and 26 nM in radioligand binding assays using isolated human and rat uterus, respectively). |
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 and Gαi/o proteins.[2][3] Activation of these pathways leads to a cascade of intracellular events modulating neuronal activity.
Caption: Oxytocin Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: In Vitro Receptor Autoradiography using Radiolabeled Ligand
This protocol describes the direct binding of a radiolabeled oxytocin receptor antagonist to brain tissue sections. While a radiolabeled version of L-368,899 may not be commercially available, this protocol can be adapted for other suitable radiolabeled non-peptide oxytocin antagonists.
Materials:
-
Frozen brain tissue blocks
-
Cryostat
-
Superfrost Plus microscope slides
-
Radiolabeled oxytocin receptor antagonist (e.g., [¹²⁵I]-ornithine vasotocin analog, [¹²⁵I]-OVTA)
-
Unlabeled this compound (for non-specific binding)
-
Pre-incubation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Incubation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (ice-cold)
-
Deionized water (ice-cold)
-
Autoradiography cassettes
-
Phosphor imaging screens or autoradiography film
-
Phosphor imager or film developer
Procedure:
-
Tissue Sectioning:
-
Equilibrate the frozen brain block to the cryostat temperature (-18°C to -20°C).
-
Cut coronal or sagittal sections at a thickness of 16-20 µm.
-
Thaw-mount the sections onto Superfrost Plus slides.
-
Store the slides in a sealed slide box with desiccant at -80°C until use.
-
-
Pre-incubation:
-
Bring the slides to room temperature.
-
Place the slides in a rack and immerse them in Pre-incubation Buffer for 15-30 minutes at room temperature to remove endogenous ligands.
-
-
Incubation:
-
Total Binding: Incubate slides in Incubation Buffer containing the radiolabeled ligand at a concentration near its Kd value. A typical incubation time is 60-90 minutes at room temperature.
-
Non-specific Binding: For a parallel set of slides, add a high concentration of unlabeled L-368,899 (e.g., 1-10 µM) to the incubation solution along with the radiolabeled ligand. This will block the specific binding of the radioligand.
-
-
Washing:
-
Quickly rinse the slides in ice-cold Wash Buffer.
-
Perform 2-3 washes in ice-cold Wash Buffer for 2-5 minutes each to remove unbound radioligand.
-
Perform a final quick dip in ice-cold deionized water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides rapidly under a stream of cool, dry air.
-
Arrange the dried slides in an autoradiography cassette.
-
In a darkroom, appose the slides to a phosphor imaging screen or autoradiography film.
-
Expose for an appropriate duration (this will depend on the specific activity of the radioligand and may range from hours to weeks).
-
-
Imaging and Analysis:
-
Scan the phosphor imaging screen using a phosphor imager or develop the film.
-
Quantify the signal density in specific brain regions using appropriate image analysis software.
-
Specific binding is calculated by subtracting the non-specific binding signal from the total binding signal for each region of interest.
-
Caption: Experimental Workflow for In Vitro Autoradiography.
Protocol 2: Competitive Binding Autoradiography
This protocol is used to determine the binding affinity (Ki) of unlabeled L-368,899 by measuring its ability to displace a known radiolabeled ligand from the oxytocin receptor.
Materials: Same as Protocol 1, with the addition of a range of concentrations of unlabeled this compound.
Procedure:
-
Tissue Sectioning and Pre-incubation: Follow steps 1 and 2 from Protocol 1.
-
Incubation:
-
Prepare a series of incubation solutions, each containing a constant concentration of the radiolabeled ligand (e.g., [¹²⁵I]-OVTA) and varying concentrations of unlabeled L-368,899 (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
Include conditions for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a different potent oxytocin antagonist or 10 µM L-368,899).
-
Incubate the slides in these solutions for 60-90 minutes at room temperature.
-
-
Washing, Drying, Exposure, and Imaging: Follow steps 4, 5, and 6 from Protocol 1.
-
Data Analysis:
-
Quantify the specific binding at each concentration of L-368,899.
-
Plot the specific binding as a function of the logarithm of the L-368,899 concentration.
-
Fit the data to a one-site competition curve using non-linear regression analysis to determine the IC50 value (the concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Concluding Remarks
This compound is a critical tool for elucidating the role of the central oxytocin system. The protocols outlined above provide a framework for conducting high-quality autoradiography studies to visualize and quantify oxytocin receptors in brain tissue. Careful optimization of incubation times, washing conditions, and radioligand concentrations will ensure reliable and reproducible results.
References
Application Notes and Protocols: L-368,899 Hydrochloride in the Study of Maternal and Sexual Behavior
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2][3] Its ability to cross the blood-brain barrier and accumulate in limbic areas of the brain makes it an invaluable pharmacological tool for investigating the central roles of oxytocin in complex social behaviors, including maternal and sexual behaviors.[1][4][5] Initially explored for its potential in managing preterm labor, its application has expanded significantly within neuroscience research to elucidate the physiological and behavioral effects of the oxytocin system.[1][6][7]
These application notes provide a comprehensive overview of the use of L-368,899 in studying maternal and sexual behavior, including its mechanism of action, key quantitative data, and detailed experimental protocols.
Mechanism of Action
L-368,899 functions as a competitive antagonist at the oxytocin receptor.[1] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] The blockade of OTR activation by L-368,899 inhibits the physiological responses typically triggered by oxytocin, such as uterine contractions and the modulation of social behaviors.[1][2] The OTR is primarily coupled to the Gq/11 family of G-proteins.[1]
Signaling Pathway of Oxytocin Receptor and Inhibition by L-368,899
Caption: Oxytocin receptor signaling pathway and its inhibition by L-368,899.
Quantitative Data
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Species/Tissue | Value | Reference |
| IC₅₀ | Rat Uterus | 8.9 nM | [2][3] |
| Human Uterus | 26 nM | [2][3] | |
| Selectivity | Over Vasopressin V₁ₐ Receptor | > 40-fold | |
| Over Vasopressin V₂ Receptor | > 40-fold | ||
| Kᵢ | Coyote OXTR | 12.38 nM | [8] |
| Coyote AVPR1a | 511.6 nM | [8] |
Table 2: In Vivo Efficacy and Dosage in Behavioral Studies
| Species | Behavior Studied | Dose | Route of Administration | Key Finding | Reference |
| Rhesus Monkey | Maternal & Sexual Behavior | 1 or 3 mg/kg | Intravenous (i.v.) | Reduced or eliminated interest in infants and sexual behavior. | [5][9] |
| Male Rat | Sexual Motivation | 1 mg/kg | Intraperitoneal (i.p.) | Decreased time spent with a receptive female. | [10] |
| Male Mice | Social Rank | 10 mg/kg | Intraperitoneal (i.p.) | No effect on social dominance in first-rank mice. | [5][11] |
| Sex Preference | 3 mg/kg | Intraperitoneal (i.p.) | Affects sex preference tasks. | [5] | |
| Pups (Mice) | Maternally-Directed Behavior | 10 mg/kg | Intraperitoneal (i.p.) | Attenuated the increase in ultrasonic vocalizations upon reunion after maternal separation. | [12] |
| Coyote | Pharmacokinetics | 3 mg/kg | Intramuscular (i.m.) | Peaked in CSF at 15-30 minutes post-injection. | [8] |
Table 3: Pharmacokinetic Parameters
| Species | Parameter | Value | Route of Administration | Reference |
| Rat | t₁/₂ | ~2 hours | Intravenous (i.v.) | [3][13] |
| Oral Bioavailability (5 mg/kg) | 14% (female), 18% (male) | Oral (p.o.) | [3] | |
| Oral Bioavailability (25 mg/kg) | 17% (female), 41% (male) | Oral (p.o.) | [3] | |
| Dog | t₁/₂ | ~2 hours | Intravenous (i.v.) | [3][13] |
| Oral Bioavailability (5 mg/kg) | 17% | Oral (p.o.) | [13] | |
| Oral Bioavailability (33 mg/kg) | 41% | Oral (p.o.) | [13] |
Experimental Protocols
Protocol 1: Assessment of Sexual Motivation in Male Rats
This protocol is adapted from studies investigating the role of oxytocin in the motivational aspects of sexual behavior.[10]
Objective: To determine the effect of L-368,899 on the sexual motivation of male rats.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Sexually experienced male Long-Evans rats
-
Sexually receptive female rats
-
Stimulus male rat
-
Three-chambered arena designed for sexual motivation assessment
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Habituation: Acclimate the test male rats to the three-chambered arena.
-
Drug Administration: Administer this compound (e.g., 1 mg/kg) or vehicle via intraperitoneal injection to the sexually experienced male rats 40 minutes prior to the behavioral test.[10]
-
Apparatus Setup: Place a sexually receptive female rat in one of the end chambers and a stimulus male rat in the other end chamber. Perforated dividers should prevent physical contact.
-
Behavioral Testing: Place the test male rat in the center chamber of the arena.
-
Data Collection: Record the behavior of the test male for a 20-minute period.[10] Key metrics include the amount of time spent in the chamber with the female, the chamber with the male, and the center chamber. Also, record general activity and exploratory behaviors.
-
Consummatory Behavior Test (Optional): Immediately following the motivation test, place the test male with a sexually receptive female to assess consummatory sexual behaviors.[10]
-
Data Analysis: Compare the time spent in each chamber between the L-368,899-treated group and the vehicle-treated group using appropriate statistical tests.
Experimental Workflow for Sexual Motivation Study
Caption: Workflow for assessing sexual motivation in male rats.
Protocol 2: Investigation of Maternally-Directed Behavior in Mouse Pups
This protocol is based on studies examining the role of oxytocin signaling in the behavioral responses of pups to maternal separation.[12]
Objective: To assess the impact of L-368,899 on the reunion behavior of mouse pups after a period of maternal separation.
Materials:
-
This compound
-
Vehicle (e.g., 95% saline, 5% DMSO)
-
Mouse pups (e.g., Postnatal day 15) and their dam
-
Apparatus for recording ultrasonic vocalizations (USVs)
-
Syringes and needles for intraperitoneal injection
-
Heating pad to maintain pup temperature during separation
Procedure:
-
Drug Administration: 30 minutes before maternal separation, administer L-368,899 (e.g., 10 mg/kg) or vehicle intraperitoneally to the pups.[12]
-
Maternal Separation: Separate the pups from the dam for a defined period (e.g., 3 hours). Maintain the pups' body temperature with a heating pad.
-
Reunion and Behavioral Recording: Reunite the pups with the dam and record their behavior, paying close attention to maternally-directed actions.
-
USV Recording: Simultaneously record the ultrasonic vocalizations emitted by the pups upon reunion.
-
Data Analysis: Quantify the number and characteristics of USVs. Analyze other relevant behaviors such as nipple attachment. Compare the results between the L-368,899-treated and vehicle-treated groups.
Logical Flow for Maternal Separation Study
Caption: Logical flow of the maternal separation experiment in mouse pups.
Considerations for Experimental Design
-
Vehicle Selection: this compound is soluble in water and DMSO. Ensure the chosen vehicle and its concentration are non-toxic and do not have behavioral effects.
-
Route of Administration: The choice of administration route (i.p., i.v., p.o., i.m.) will depend on the desired pharmacokinetic profile and experimental model.[8][9][10][12] Intramuscular and intravenous injections offer controlled dosing, while oral administration may be suitable for less invasive or chronic studies.[8]
-
Dosage: The effective dose can vary between species and the behavior being studied. Pilot studies are recommended to determine the optimal dose for a specific experimental paradigm.
-
Timing: The timing of drug administration relative to the behavioral test is critical. Consider the pharmacokinetic data to ensure the drug has reached the central nervous system and is active during the testing period.[8]
-
Controls: Always include a vehicle-treated control group to account for any effects of the injection procedure or the vehicle itself.
Disclaimer: this compound is for research use only and is not for human consumption. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-368,899 - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Administration of an oxytocin receptor antagonist attenuates sexual motivation in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
L-368,899 hydrochloride as a pharmacological tool in neuroscience research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Its ability to cross the blood-brain barrier makes it an invaluable tool for investigating the central nervous system's oxytocinergic pathways and their role in modulating a wide range of social behaviors and physiological processes. These application notes provide a comprehensive overview of L-368,899's pharmacological properties and detailed protocols for its use in neuroscience research.
Mechanism of Action
L-368,899 acts as a competitive antagonist at the oxytocin receptor. It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades. The OTR is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[3][4] Upon activation by oxytocin, the Gq/11 protein activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade is integral to many of oxytocin's physiological effects. L-368,899 effectively blocks this entire pathway by preventing the initial receptor activation.
Figure 1: Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899.
Data Presentation
Receptor Binding Affinity
The binding affinity of this compound has been characterized for oxytocin and vasopressin receptors across different species. The following table summarizes key quantitative data.
| Receptor | Species | Preparation | Assay Type | Value (nM) | Reference |
| Oxytocin | Human | Uterus | IC50 | 26 | [2] |
| Oxytocin | Rat | Uterus | IC50 | 8.9 | [1][2][5] |
| Oxytocin | Coyote | Brain | Ki | 12.38 | [6] |
| Vasopressin V1a | Human | Liver | IC50 | 510 | [2] |
| Vasopressin V1a | Rat | Liver | IC50 | 890 | [2] |
| Vasopressin V1a | Coyote | Brain | Ki | 511.6 | [6] |
| Vasopressin V2 | Human | Kidney | IC50 | 960 | [2] |
| Vasopressin V2 | Rat | Kidney | IC50 | 2400 | [2] |
IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.
L-368,899 displays a significantly higher affinity for the oxytocin receptor compared to vasopressin V1a and V2 receptors, demonstrating its selectivity.[5] For instance, it is over 40-fold more selective for the oxytocin receptor than for vasopressin V1a and V2 receptors.[5]
Pharmacokinetic Properties
Pharmacokinetic studies have been conducted in several species to determine the absorption, distribution, metabolism, and excretion of L-368,899.
| Species | Dose & Route | Tmax | Cmax | t1/2 | Bioavailability | Reference |
| Rat (Female) | 25 mg/kg (oral) | < 1 hr | - | ~2 hr | 14% (at 5 mg/kg) | [2][7][8] |
| Rat (Male) | 25 mg/kg (oral) | < 1 hr | - | ~2 hr | 18% (at 5 mg/kg), 41% (at 25 mg/kg) | [2][7][8] |
| Dog (Female) | 5 mg/kg (oral) | < 1 hr | - | ~2 hr | 17% | [2][7][8] |
| Dog (Female) | 33 mg/kg (oral) | 1-4 hr | - | ~2 hr | 41% | [7][8] |
| Coyote | 3 mg/kg (IM) | 15-30 min (CSF) | - | - | - | [6][9][10] |
Tmax: Time to reach maximum plasma concentration. Cmax: Maximum plasma concentration. t1/2: Half-life. IM: Intramuscular. CSF: Cerebrospinal Fluid.
L-368,899 is rapidly absorbed after oral administration, with peak plasma concentrations reached in under an hour at lower doses.[7][8] It has a half-life of approximately 2 hours in both rats and dogs.[7][8] Studies in coyotes have shown that following intramuscular injection, L-368,899 peaks in the cerebrospinal fluid within 15 to 30 minutes.[6][9][10]
Experimental Protocols
In Vitro Receptor Binding Assay (Competitive Binding)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of L-368,899 for the oxytocin receptor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 4. Oxytocin receptor - Wikipedia [en.wikipedia.org]
- 5. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. "Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Re" by Sara M. Freeman, J. Leon Catrow et al. [digitalcommons.unl.edu]
Troubleshooting & Optimization
L-368,899 hydrochloride solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of L-368,899 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OTR).[1] It exhibits high selectivity for the oxytocin receptor over the vasopressin V1a and V2 receptors.[1] Its primary mechanism of action is to block the binding of oxytocin to its receptor, thereby inhibiting downstream signaling pathways. This makes it a valuable tool for investigating the physiological roles of oxytocin.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C.[2] One supplier suggests that the compound is stable for at least four years under these conditions.[2] Stock solutions, once prepared, can be stored at -80°C for up to two years or at -20°C for up to one year.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
This compound is readily soluble in water and dimethyl sulfoxide (DMSO).[2] Detailed solubility information is provided in the table below.
Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| Water | 100 | 62.77 |
| DMSO | 100 | 62.77 |
This data is based on a molecular weight of 627.68 g/mol . Batch-specific molecular weights may vary.
Troubleshooting Guides
Issue: Precipitation of this compound in aqueous solutions during experiments.
-
Possible Cause 1: Exceeding solubility limit in buffer.
-
Troubleshooting Tip: While this compound is soluble in water, its solubility in physiological buffers like PBS at neutral pH may be lower. It is recommended to first prepare a concentrated stock solution in water or DMSO and then dilute it to the final concentration in the assay buffer.
-
-
Possible Cause 2: pH of the buffer.
-
Troubleshooting Tip: The hydrochloride salt form suggests that the compound's solubility is likely higher at acidic pH. If working with a neutral or alkaline buffer, consider preparing the final dilution just before use and visually inspecting for any precipitation.
-
-
Possible Cause 3: Interaction with components in the media.
-
Troubleshooting Tip: Complex cell culture media can sometimes cause precipitation. Perform a small-scale test by adding the diluted compound to the media and observing for any cloudiness or precipitation before treating your cells.
-
Issue: Inconsistent experimental results.
-
Possible Cause 1: Degradation of the compound.
-
Possible Cause 2: Inaccurate concentration of stock solution.
-
Troubleshooting Tip: Use the batch-specific molecular weight provided on the product's certificate of analysis to calculate the exact amount of solvent needed for your desired stock concentration.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of 627.68 g/mol ), you would need 6.28 mg.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[3]
Protocol 2: Competitive Radioligand Binding Assay for Oxytocin Receptor
This protocol is adapted from a study on coyote brain tissue and may need optimization for other experimental systems.
Materials:
-
Tissue homogenates or cell membranes expressing the oxytocin receptor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [¹²⁵I]-ornithine vasotocin analog)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Non-specific binding control (e.g., a high concentration of unlabeled oxytocin)
-
Scintillation vials and scintillation fluid
-
Filtration apparatus with glass fiber filters
Procedure:
-
Prepare serial dilutions of this compound from the stock solution in the assay buffer to create a range of competitor concentrations.
-
In a 96-well plate, add the tissue homogenate/cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and the varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ of this compound, which can then be converted to a Ki value.
Visualizations
Oxytocin Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the oxytocin receptor. This compound acts by blocking the initial binding of oxytocin to the G-protein coupled receptor.
Caption: Oxytocin Receptor Signaling Pathway.
Experimental Workflow: Stock Solution Preparation
This diagram outlines the key steps for preparing a stock solution of this compound.
Caption: Workflow for L-368,899 Stock Preparation.
References
Technical Support Center: Optimizing L-368,899 Hydrochloride Delivery for Central Nervous System Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of L-368,899 hydrochloride to the central nervous system (CNS). This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimental outcomes.
Troubleshooting Guides
This section addresses common issues encountered during the administration of this compound for CNS-targeted research.
Issue 1: Suboptimal CNS Penetration
-
Question: We are observing lower than expected concentrations of L-368,899 in the cerebrospinal fluid (CSF) or brain tissue. What are the potential causes and solutions?
-
Answer: Suboptimal CNS penetration of L-368,899 can arise from several factors. L-368,899 is a lipophilic, low molecular weight compound, which generally favors crossing the blood-brain barrier (BBB).[1] However, issues with formulation, administration route, or individual subject variability can impede its delivery.
-
Formulation: Ensure this compound is fully dissolved. It is soluble in water and DMSO up to 100 mM.[2] For in vivo studies, formulation in saline has been successfully used for intramuscular injections.[1]
-
Route of Administration: While orally bioavailable, its pharmacokinetics can be suboptimal in some species.[1] Intravenous (IV) or intraperitoneal (IP) injections are common routes for preclinical research to bypass first-pass metabolism and ensure more direct entry into systemic circulation.[3][4]
-
Efflux Pumps: L-368,899 may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump compounds out of the brain.[5][6] Consider co-administration with a P-gp inhibitor to enhance brain retention, though this requires careful validation to avoid confounding effects.
-
Troubleshooting Workflow:
Troubleshooting workflow for low CNS concentration.
-
Issue 2: High Variability in Experimental Results
-
Question: We are observing significant variability in behavioral or physiological responses to L-368,899 across subjects. How can we minimize this?
-
Answer: High variability is a common challenge in CNS research. Sources can include subject-specific differences in metabolism, BBB integrity, and receptor expression.
-
Pharmacokinetics: The plasma half-life of L-368,899 is approximately 2 hours in rats and dogs.[7] Peak CSF concentrations in coyotes after intramuscular injection were observed between 15 and 30 minutes.[1] Ensure that behavioral or physiological assessments are conducted within the optimal time window of peak CNS concentration.
-
Subject Factors: Age, sex, and health status can influence drug metabolism and BBB permeability. Use age- and sex-matched animals and ensure they are healthy.
-
Dosing Accuracy: Ensure precise and consistent dosing for all subjects. For IP injections, proper technique is crucial to avoid injection into other abdominal structures.[8]
-
Environmental Factors: Stress and other environmental variables can impact the oxytocin system and behavioral outcomes. Maintain a consistent and low-stress environment for all experimental subjects.
-
Issue 3: Potential Off-Target Effects
-
Question: How can we be sure that the observed effects are due to the antagonism of oxytocin receptors and not off-target interactions?
-
Answer: L-368,899 is highly selective for the oxytocin receptor over vasopressin V1a and V2 receptors (greater than 40-fold selectivity). However, at very high concentrations, off-target effects are possible.
-
Dose-Response Studies: Conduct dose-response studies to establish the minimal effective dose. This will help to minimize the risk of off-target effects.
-
Control Experiments: Include appropriate control groups, such as vehicle-treated animals and potentially a group treated with a structurally different oxytocin receptor antagonist, to confirm that the observed effects are specific to oxytocin receptor blockade.
-
Receptor Binding Assays: In vitro receptor binding assays can be performed to confirm the selectivity of L-368,899 for the oxytocin receptor in your specific tissue of interest.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for this compound for in vivo use?
-
Q2: What is the typical dose range for CNS effects in animal models?
-
A2: The effective dose can vary depending on the species and the intended effect. Doses ranging from 1 to 10 mg/kg have been used in non-human primates and rodents for behavioral studies.[3][4] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental paradigm.
-
-
Q3: How quickly does L-368,899 cross the blood-brain barrier?
-
Q4: In which brain regions does L-368,899 accumulate?
-
A4: Studies in rhesus monkeys have shown that after peripheral administration, L-368,899 accumulates in limbic brain areas including the hypothalamus, septum, orbitofrontal cortex, amygdala, and hippocampus.[3]
-
-
Q5: What are the known off-target effects of L-368,899?
-
A5: L-368,899 is a selective oxytocin receptor antagonist with over 40-fold selectivity against vasopressin V1a and V2 receptors. At appropriate doses, significant off-target effects are not expected. However, it is always good practice to confirm specificity in your experimental model.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Receptor | Species | Tissue | IC50 (nM) | Reference(s) |
| Oxytocin Receptor | Rat | Uterus | 8.9 | [2][11] |
| Oxytocin Receptor | Human | Uterus | 26 | [2][11] |
| Vasopressin V1a Receptor | - | - | 370 | [2] |
| Vasopressin V2 Receptor | - | - | 570 | [2] |
Table 2: Pharmacokinetic Parameters of L-368,899
| Species | Route | Dose (mg/kg) | T1/2 (hours) | Peak CNS Concentration Time | Reference(s) |
| Rat | IV | 1, 2.5, 10 | ~2 | Not Reported | [7] |
| Dog | IV | 1, 2.5, 10 | ~2 | Not Reported | [7] |
| Rhesus Monkey | IV | 1 | Not Reported | Peak in CSF at 110 min | [10] |
| Coyote | IM | 3 | Not Reported | Peak in CSF at 15-30 min | [1] |
Table 3: CNS Concentration of L-368,899 in Rhesus Monkeys after IV Administration (1 mg/kg)
| Time (minutes) | CSF Concentration (ng/mL) | Plasma Concentration (ng/mL) |
| 15 | - | ~165-346 |
| 40 | ~1.5 | - |
| 110 | ~2.5 (peak) | - |
| 255 | ~1.0 | Undetectable |
| Data adapted from Boccia et al. (2007).[10] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the CNS delivery of this compound.
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a method to assess the ability of L-368,899 to cross a cellular model of the BBB.
-
Objective: To determine the apparent permeability coefficient (Papp) of L-368,899 across an in vitro BBB model.
-
Materials:
-
Transwell inserts with a microporous membrane
-
Human cerebral microvascular endothelial cells (hCMEC/D3) or other suitable brain endothelial cells
-
Astrocytes and pericytes (for co-culture models)
-
Cell culture medium and supplements
-
This compound
-
LC-MS/MS system for quantification
-
-
Methodology:
-
Cell Culture: Culture brain endothelial cells on the apical (luminal) side of the Transwell insert. For a more robust model, co-culture with astrocytes and pericytes on the basolateral (abluminal) side.[12]
-
Barrier Formation: Allow the cells to form a tight monolayer. Monitor the integrity of the barrier by measuring transendothelial electrical resistance (TEER).
-
Dosing: Once a stable and high TEER is achieved, add this compound to the apical chamber.
-
Sampling: At various time points, collect samples from the basolateral chamber.
-
Quantification: Analyze the concentration of L-368,899 in the collected samples using a validated LC-MS/MS method.
-
Calculation: Calculate the Papp value to quantify the permeability.
-
-
Experimental Workflow:
Workflow for in vitro BBB permeability assay.
Protocol 2: In Vivo Microdialysis for CNS Drug Monitoring
This protocol outlines the procedure for measuring the extracellular concentration of L-368,899 in a specific brain region of a freely moving animal.
-
Objective: To determine the pharmacokinetic profile of L-368,899 in the brain extracellular fluid.
-
Materials:
-
Microdialysis probes and guide cannulas
-
Surgical instruments for stereotaxic surgery
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
LC-MS/MS system for quantification
-
-
Methodology:
-
Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula into the target brain region.
-
Recovery: Allow the animal to recover from surgery for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low, constant flow rate.
-
Baseline Collection: Collect baseline dialysate samples to establish a stable baseline.
-
Drug Administration: Administer this compound via the desired route (e.g., IV or IP).
-
Sample Collection: Collect dialysate samples at regular intervals.
-
Quantification: Analyze the concentration of L-368,899 in the dialysate samples using LC-MS/MS.
-
Data Analysis: Plot the concentration of L-368,899 over time to determine its pharmacokinetic profile in the brain.
-
-
Experimental Workflow:
Workflow for in vivo microdialysis.
Signaling Pathway
This compound acts as a competitive antagonist at the oxytocin receptor, which is a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor typically activates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. L-368,899 blocks this initial binding step.
References
- 1. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Strategies to optimize brain penetration in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. L-368,899 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
Potential off-target effects of L-368,899 hydrochloride on vasopressin receptors
Here is the Technical Support Center guide regarding the potential off-target effects of L-368,899 hydrochloride on vasopressin receptors.
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of this compound on vasopressin receptors. It includes FAQs, troubleshooting guides, and detailed experimental protocols to ensure accurate and reliable experimental outcomes.
Data Summary: Receptor Binding Profile
L-368,899 is a potent oxytocin receptor (OTR) antagonist with well-documented selectivity over vasopressin V1a and V2 receptors in several species.[1] However, the degree of selectivity can vary, and some studies suggest caution is warranted, particularly when working with human tissues.[2][3]
Table 1: Comparative Binding Affinities of L-368,899
| Receptor Target | Species/Tissue | Binding Affinity (IC₅₀ / Kᵢ) | Selectivity (Fold vs. OTR) | Reference |
| Oxytocin (OTR) | Rat Uterus | IC₅₀ = 8.9 nM | - | [4] |
| Human Uterus | IC₅₀ = 26 nM | - | [4][5] | |
| Coyote Brain | Kᵢ = 12.38 nM | - | [6] | |
| Vasopressin V1a | General | IC₅₀ = 370 nM | ~42-fold | [4] |
| Human Liver | IC₅₀ = 510 nM | ~20-fold (vs. human OTR) | [5] | |
| Rat Liver | IC₅₀ = 890 nM | ~100-fold (vs. rat OTR) | [5] | |
| Coyote Brain | Kᵢ = 511.6 nM | ~41-fold | [6] | |
| Human Brain | Binds with 4.3x higher affinity than to OTR | 0.23-fold | [3] | |
| Vasopressin V2 | General | IC₅₀ = 570 nM | ~64-fold | [4] |
| Human Kidney | IC₅₀ = 960 nM | ~37-fold (vs. human OTR) | [5] | |
| Rat Kidney | IC₅₀ = 2400 nM | ~270-fold (vs. rat OTR) | [5] |
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of L-368,899 on vasopressin receptors?
A1: L-368,899 is a selective OTR antagonist, but it does exhibit some binding to vasopressin V1a and V2 receptors.[1] In most non-human models, it is over 40-fold more selective for the OTR.[6] However, one study using human brain tissue reported that L-368,899 may bind to the V1a receptor with a slightly higher affinity than to the OTR, which is a critical consideration for human-based research.[2][3]
Q2: What are the downstream signaling pathways for these receptors?
A2: Oxytocin and V1a receptors are primarily coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to an increase in inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent rise in intracellular calcium.[7] The V2 receptor is coupled to Gs proteins, which activate adenylyl cyclase, resulting in increased cyclic AMP (cAMP) levels.[7] Understanding these distinct pathways can help in designing functional assays to distinguish between receptor-specific effects.
Q3: At my experimental concentration, could L-368,899 block vasopressin receptors?
A3: It is possible. If you are using a high concentration of L-368,899 to ensure complete blockade of OTRs, this concentration may be sufficient to partially or fully antagonize V1a or V2 receptors, especially if their expression is high in your model system. For example, a concentration of 100 nM would fully block rat OTR (IC₅₀ = 8.9 nM) but could also result in significant occupancy of the V1a receptor (IC₅₀ = 370 nM).
Troubleshooting Guide
Problem: My results are unexpected and may be due to off-target effects of L-368,899.
This guide helps determine if the observed effects are mediated by vasopressin receptors.
Actionable Steps:
-
Review Concentration: Ensure you are using the lowest effective concentration of L-368,899 to antagonize the OTR in your system.
-
Use Control Compounds:
-
To test for V1a receptor involvement, use a highly selective V1a antagonist (e.g., SR49059). If this compound replicates the effect of L-368,899, an off-target action is likely.
-
To test for V2 receptor involvement, use a selective V2 antagonist (e.g., Tolvaptan).
-
-
Validate in Your System: If feasible, perform a competitive binding assay or a functional assay in your specific cell or tissue model to determine the selectivity profile of L-368,899 directly.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay
This protocol allows for the determination of the binding affinity (Kᵢ) of L-368,899 for OTR, V1a, and V2 receptors in your tissue or cell line of interest.
References
- 1. L-368,899 - Wikipedia [en.wikipedia.org]
- 2. DigitalCommons@USU - Student Research Symposium: Comparing L-368,899 and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]
- 3. Biology - College of Arts & Sciences | USU [artsci.usu.edu]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vasopressin and Oxytocin Receptors [sigmaaldrich.com]
Interpreting behavioral changes after L-368,899 hydrochloride administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-368,899 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Its primary mechanism of action is competitive antagonism at the OTR. It binds to the receptor with high affinity, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] This blockade of OTR activation inhibits the physiological and behavioral responses normally triggered by oxytocin.[1] The OTR is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins.[1]
Q2: What are the key behavioral changes observed after this compound administration?
Administration of this compound has been shown to influence a variety of social behaviors by blocking central oxytocin signaling.[3] Studies in primates have demonstrated that it can reduce behaviors such as food sharing, sexual activity, and infant care.[3] In rodents, it has been observed to affect social preference, social approach, and social vigilance.[4][5] For instance, in female California mice exposed to social defeat stress, a single systemic dose of L-368,899 increased social approach.[4] It is a valuable tool for investigating the centrally mediated roles of oxytocin in social behavior and pair bonding.[3]
Q3: Is this compound selective for the oxytocin receptor?
Yes, this compound displays high selectivity for the oxytocin receptor over the structurally related vasopressin receptors (V1a and V2).[3] It has been reported to have over 40-fold selectivity for the oxytocin receptor.[6] This selectivity is crucial for researchers aiming to specifically dissect the roles of the oxytocin system without confounding effects from the vasopressin system.
Q4: What is the bioavailability and route of administration for this compound?
This compound is orally bioavailable.[1][2][3] In rats, the oral bioavailability ranges from 14% to 41% depending on the dose and sex of the animal.[2] Due to its ability to cross the blood-brain barrier, it can be administered peripherally (e.g., intraperitoneally or orally) to investigate the central effects of oxytocin receptor blockade.[3][6]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected behavioral results.
-
Possible Cause 1: Dosage and Timing. The behavioral effects of L-368,899 can be dose-dependent and may vary based on the specific behavior being studied and the animal model.
-
Recommendation: Conduct a dose-response study to determine the optimal dose for your specific experimental paradigm. Ensure the timing of administration allows for sufficient time to reach peak plasma and brain concentrations before behavioral testing.[4]
-
-
Possible Cause 2: Sex Differences. The effects of oxytocin and its antagonists can be sexually dimorphic.
-
Possible Cause 3: Off-target effects at high concentrations. While highly selective, at very high concentrations, the possibility of binding to other receptors cannot be entirely ruled out.
-
Recommendation: Use the lowest effective dose determined from your dose-response studies to minimize potential off-target effects.
-
Issue 2: Difficulty dissolving the compound.
-
Possible Cause: Improper Solvent or Concentration. this compound has specific solubility properties.
Issue 3: Lack of central nervous system (CNS) effects.
-
Possible Cause: Insufficient brain penetration. While L-368,899 is known to cross the blood-brain barrier, factors such as individual animal physiology or experimental conditions could affect its CNS availability.[3][6]
-
Recommendation: Verify the pharmacokinetic profile in your specific animal model and experimental setup if possible. Consider alternative routes of administration if peripheral administration is not yielding the expected central effects. Studies have shown its accumulation in limbic brain areas after peripheral administration.[3]
-
Data Presentation
Table 1: In Vitro Binding Affinity of L-368,899
| Receptor | Species | Tissue/Cell Line | IC50 / Ki | Reference |
| Oxytocin Receptor | Rat | Uterus | 8.9 nM (IC50) | [2] |
| Oxytocin Receptor | Human | Uterus | 26 nM (IC50) | [2] |
| Oxytocin Receptor | Coyote | Brain | 12.38 nM (Ki) | [6] |
| Vasopressin V1a Receptor | Human | Liver | 510 nM (IC50) | [2] |
| Vasopressin V1a Receptor | Rat | Liver | 890 nM (IC50) | [2] |
| Vasopressin V1a Receptor | Coyote | Brain | 511.6 nM (Ki) | [6] |
| Vasopressin V2 Receptor | Human | Kidney | 960 nM (IC50) | [2] |
| Vasopressin V2 Receptor | Rat | Kidney | 2400 nM (IC50) | [2] |
Table 2: Pharmacokinetic Parameters of L-368,899
| Species | Dose | Route | Bioavailability | t1/2 | Plasma Clearance | Vdss | Reference |
| Rat (female) | 5 mg/kg | Oral | 14% | 2 hr | 23-36 ml/min/kg | 2.0-2.6 L/kg | [2] |
| Rat (male) | 5 mg/kg | Oral | 18% | 2 hr | 23-36 ml/min/kg | 2.0-2.6 L/kg | [2] |
| Rat (female) | 25 mg/kg | Oral | 17% | 2 hr | 23-36 ml/min/kg | 2.0-2.6 L/kg | [2] |
| Rat (male) | 25 mg/kg | Oral | 41% | 2 hr | 23-36 ml/min/kg | 2.0-2.6 L/kg | [2] |
| Dog | - | IV | - | 2 hr | 23-36 ml/min/kg | 3.4-4.9 L/kg | [2] |
Experimental Protocols
Protocol 1: In Vivo Uterine Contraction Assay
This protocol is adapted from methodologies used to assess the in vivo efficacy of oxytocin receptor antagonists.[1]
-
Animal Preparation: Anesthetize a female rat in the appropriate stage of the estrous cycle.
-
Surgical Procedure: Perform a laparotomy to expose the uterine horns. Place a water-filled balloon-tipped cannula into one uterine horn to monitor intrauterine pressure.
-
Baseline Measurement: Record baseline uterine activity for a stable period.
-
Drug Administration: Administer this compound at various doses via the desired route (e.g., intravenous bolus).
-
Oxytocin Challenge: After a predetermined time following L-368,899 administration, administer a bolus of oxytocin to induce uterine contractions. This challenge can be repeated at different time points to assess the duration of action.
-
Data Acquisition and Analysis: Continuously record uterine contractile activity (frequency and amplitude). The integrated area under the curve for a defined period is used to quantify the contractile response. Calculate the dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD50).
Protocol 2: Social Preference Task
This protocol is a general guide for assessing social preference in rodents following L-368,899 administration.[5]
-
Apparatus: Use a three-chambered social approach apparatus.
-
Habituation: Place the test mouse in the center chamber and allow it to habituate to the apparatus for a set period (e.g., 10 minutes).
-
Drug Administration: Administer this compound or vehicle control at the predetermined dose and time before the test.
-
Social Stimuli: Place a novel, unfamiliar mouse (stranger 1) in a wire cage in one of the side chambers and an empty wire cage in the opposite chamber.
-
Test Phase: Place the test mouse back in the center chamber and allow it to explore all three chambers for a set period (e.g., 10 minutes).
-
Data Collection: Record the time spent in each chamber and the time spent sniffing each wire cage using an automated video-tracking system.
-
Data Analysis: Calculate a preference index based on the time spent interacting with the stranger mouse versus the empty cage.
Mandatory Visualizations
Caption: Oxytocin receptor signaling pathway and its inhibition by L-368,899.
Caption: Experimental workflow for an in vivo uterine contraction assay.
Caption: Troubleshooting guide for inconsistent behavioral results.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-368,899 - Wikipedia [en.wikipedia.org]
- 4. Oxytocin Receptors in the Anteromedial Bed Nucleus of the Stria Terminalis Promote Stress-Induced Social Avoidance in Female California Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of systemic oxytocin receptor activation and blockade on risky decision making in female and male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
Troubleshooting inconsistent results in L-368,899 hydrochloride experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using L-368,899 hydrochloride in their experiments. The information is tailored for professionals in research, science, and drug development.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Issue 1: Inconsistent or weaker-than-expected antagonist activity.
-
Question: We are observing variable or lower-than-expected inhibition of oxytocin receptor signaling in our assays. What are the potential causes and solutions?
-
Answer: Inconsistent antagonist activity can stem from several factors related to the compound's preparation, storage, and experimental application. Here are some key areas to investigate:
-
Compound Solubility and Stability: this compound has specific solubility characteristics.[1] Ensure the compound is fully dissolved. For in vivo experiments, it is recommended to prepare fresh solutions daily. If precipitation or phase separation occurs, gentle heating and/or sonication can aid dissolution.[2] Stock solutions should be stored at -20°C for up to one year or -80°C for up to two years in sealed containers, protected from moisture.[2]
-
Dosage and Bioavailability: L-368,899 is orally bioavailable, but its bioavailability can vary between species and even between sexes within the same species.[2][3] For in vivo studies, consider the route of administration and the specific pharmacokinetics in your animal model. Intravenous or intraperitoneal injections may provide more consistent exposure.
-
Receptor Selectivity: While L-368,899 is highly selective for the oxytocin receptor, it does have some affinity for vasopressin V1a and V2 receptors, albeit at higher concentrations.[1][4] If your experimental system expresses high levels of vasopressin receptors, this could lead to off-target effects or an altered pharmacological response. Consider using a lower concentration of L-368,899 or a different antagonist with a higher selectivity profile if this is a concern.
-
Experimental Conditions: Ensure that the pH and ionic strength of your buffers are optimized and consistent across experiments. Variations in these parameters can affect ligand-receptor binding.
-
Issue 2: Difficulty replicating published in vivo behavioral effects.
-
Question: Our in vivo studies are not replicating the reported behavioral effects of this compound. What could be the reason?
-
Answer: Replicating in vivo behavioral studies can be challenging due to the complex interplay of factors. Here are some critical points to consider:
-
Blood-Brain Barrier Penetration: L-368,899 can cross the blood-brain barrier and accumulates in limbic brain areas.[3][5] However, the efficiency of this penetration and the resulting central nervous system concentration can be influenced by the animal model and administration route.
-
Pharmacokinetics: The half-life of L-368,899 is approximately 2 hours in rats and dogs.[2] The timing of your behavioral assays relative to compound administration is crucial. Behavioral testing conducted long after the peak plasma or cerebrospinal fluid concentration may not show an effect.
-
Social and Environmental Factors: The social context and environmental conditions of your animal housing and testing can significantly impact behaviors mediated by the oxytocin system.[6] Ensure that these factors are stable and consistent throughout your experiments.
-
Animal Model Specificity: The expression and function of oxytocin receptors can differ between species and even strains. It is essential to validate the effects of L-368,899 in your specific animal model.
-
Issue 3: Unexpected off-target effects are observed.
-
Question: We are observing biological effects that do not seem to be mediated by oxytocin receptor antagonism. What could be the cause?
-
Answer: While L-368,899 is a selective antagonist, off-target effects can occur, particularly at higher concentrations.
-
Vasopressin Receptor Interaction: As mentioned, L-368,899 has a lower affinity for vasopressin receptors.[1][4] If your experimental model has a high density of these receptors, you might observe effects related to vasopressin signaling.
-
Compound Purity: Ensure the purity of your this compound. Impurities could have their own biological activities. It is recommended to use a compound with a purity of ≥97% (HPLC).[4]
-
Metabolites: The metabolites of L-368,899 could potentially have biological activity. Consider the metabolic profile of the compound in your experimental system.
-
Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Receptor Binding Affinity (IC50)
| Receptor | Species/Tissue | IC50 (nM) |
| Oxytocin Receptor | Rat Uterus | 8.9[2][4][5] |
| Oxytocin Receptor | Human Uterus | 26[2][5] |
| Vasopressin V1a Receptor | - | 370[1][4] |
| Vasopressin V2 Receptor | - | 570[1][4] |
Table 2: In Vivo Efficacy (AD50)
| Experimental Model | Administration Route | AD50 (mg/kg) |
| Oxytocin-stimulated uterine contractions in rats | Intravenous (i.v.) | 0.35[5] |
| Oxytocin-stimulated uterine contractions in rats | Intraduodenal (i.d.) | 7[5] |
Experimental Protocols
Competitive Binding Autoradiography
This protocol is used to determine the binding affinity (Ki) of L-368,899.
-
Tissue Preparation: Obtain tissue sections known to express the oxytocin receptor.
-
Incubation: Incubate the tissue sections with a constant concentration of a radiolabeled oxytocin receptor ligand and varying concentrations of L-368,899.
-
Washing: Wash the sections to remove unbound radioligand.
-
Signal Detection: Expose the slides to phosphor imaging screens.
-
Data Analysis: Quantify the density of the radioactive signal. Generate a competition curve by plotting the specific binding of the radioligand as a function of the L-368,899 concentration. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.[7]
In Vivo Uterine Contraction Assay
This protocol assesses the in vivo efficacy of L-368,899 in inhibiting oxytocin-induced uterine contractions.[7]
-
Animal Preparation: Use adult female rats (e.g., Sprague-Dawley).
-
Cannulation: Place a water-filled balloon-tipped cannula into a uterine horn to monitor intrauterine pressure.
-
Baseline Measurement: Record baseline uterine activity.
-
Drug Administration: Administer L-368,899 at various doses via the desired route (e.g., intravenous bolus).
-
Oxytocin Challenge: After a set time following L-368,899 administration, administer a bolus of oxytocin to induce uterine contractions.
-
Data Acquisition and Analysis: Continuously record uterine contractile activity (frequency and amplitude). The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD50) is calculated.[7]
Visualizations
Caption: Oxytocin receptor signaling pathway and its inhibition by L-368,899.
Caption: General experimental workflow for in vivo studies with L-368,899.
Caption: Troubleshooting logic for inconsistent L-368,899 experimental results.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-368,899 - Wikipedia [en.wikipedia.org]
- 4. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
How to control for sedative effects of L-368,899 hydrochloride in behavioral studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the potential sedative effects of L-368,899 hydrochloride in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Its primary mechanism of action is to competitively bind to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] This blockade inhibits the physiological and behavioral responses normally triggered by oxytocin. It can cross the blood-brain barrier, making it a valuable tool for investigating the central roles of oxytocin in behavior.[3]
Q2: Does this compound have known sedative effects?
A2: While L-368,899 is primarily studied for its effects on social and other behaviors through oxytocin receptor antagonism, like many centrally acting compounds, it has the potential to produce sedative effects at certain doses. However, studies have reported that at doses effective for modulating social behaviors (e.g., 1-10 mg/kg), L-368,899 did not significantly affect general locomotor activity, suggesting that sedative effects may not be a primary confound at these concentrations.[4] It is crucial for researchers to empirically determine the dose-response relationship for sedative effects in their specific experimental paradigm.
Q3: Why is it important to control for sedative effects in behavioral studies?
Q4: What are the initial signs of sedation in rodents that I should watch for?
A4: Common signs of sedation in rodents include:
-
Reduced spontaneous movement and exploration.
-
A hunched posture.
-
Partially closed eyelids (ptosis).
-
Loss of muscle tone (catalepsy), which can be assessed with specific tests.
-
Decreased response to auditory or tactile stimuli.
-
Loss of the righting reflex at higher doses, indicating a deeper level of sedation or anesthesia.[4]
Troubleshooting Guide: Controlling for Sedative Effects
Issue: I am observing a decrease in a specific behavior (e.g., social interaction, performance in a cognitive task) after administering L-368,899 and I am unsure if this is a true effect or a result of sedation.
Solution:
-
Conduct a Dose-Response Study: Before proceeding with your primary behavioral experiment, it is critical to establish a dose-response curve for both the effect of interest and for general locomotor activity/sedation. This will help you identify a dose of L-368,899 that is behaviorally active without causing significant motor impairment.
-
Assess General Locomotor Activity: The open field test is a fundamental and widely used assay to evaluate general activity and exploration in a novel environment. A drug-induced decrease in distance traveled, rearing frequency, or movement speed can indicate sedative effects.[5][6]
-
Evaluate Motor Coordination: The rotarod test is a sensitive measure of motor coordination and balance. If L-368,899 impairs an animal's ability to remain on the rotating rod, it suggests potential motor deficits that could confound other behavioral measures.[7][8]
-
Include Appropriate Control Groups:
-
Vehicle Control: This group receives the same injection volume and route of administration as the drug-treated groups, but with the vehicle solution only. This controls for the effects of the injection procedure and the vehicle itself.
-
Positive Control (Optional but Recommended): Including a group treated with a known sedative (e.g., diazepam) can help you validate your assays for detecting sedation and provide a benchmark for comparison.
-
-
Statistical Analysis: When analyzing your data, consider using statistical methods that can help dissociate sedative effects from the primary behavioral outcome. For example, you could use locomotor activity as a covariate in an ANCOVA to see if the effect on your primary behavioral measure remains significant after accounting for changes in general activity.
Experimental Protocols
Protocol 1: Open Field Test for General Locomotor Activity
Objective: To assess the effect of L-368,899 on spontaneous locomotor activity and exploratory behavior in rodents.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm for mice; 100 x 100 x 40 cm for rats), typically made of a non-porous material for easy cleaning.
-
Video tracking software to automatically record and analyze movement.
-
This compound solution.
-
Vehicle solution (e.g., sterile saline).
-
Syringes and needles for administration.
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Administer L-368,899 or vehicle at the desired doses and route of administration (e.g., intraperitoneally, 30-40 minutes before testing).[4]
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 10-30 minutes).
-
After each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.
-
Analyze the recorded data for parameters such as:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Number of rearings.
-
Average velocity.
-
Protocol 2: Rotarod Test for Motor Coordination
Objective: To evaluate the effect of L-368,899 on motor coordination and balance.
Materials:
-
Rotarod apparatus with an accelerating rod.
-
This compound solution.
-
Vehicle solution.
-
Syringes and needles.
Procedure:
-
Training: In the days preceding the experiment, train the animals on the rotarod at a constant low speed until they can consistently remain on the rod for a set duration (e.g., 60 seconds).
-
On the test day, administer L-368,899 or vehicle.
-
At the designated pre-treatment time, place the animal on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod or the time at which the animal makes a full passive rotation.
-
Conduct multiple trials for each animal with an appropriate inter-trial interval.
-
Analyze the average latency to fall across trials for each treatment group.
Data Presentation
Table 1: Example Dose-Response Data for L-368,899 on Locomotor Activity and a Hypothetical Social Interaction Test
| Treatment Group (mg/kg, i.p.) | Total Distance Traveled in Open Field (cm) (Mean ± SEM) | Time Spent in Social Interaction (s) (Mean ± SEM) |
| Vehicle | 3500 ± 250 | 120 ± 10 |
| L-368,899 (1.0) | 3450 ± 230 | 95 ± 8* |
| L-368,899 (3.0) | 3300 ± 260 | 70 ± 7 |
| L-368,899 (10.0) | 2100 ± 180 | 65 ± 6** |
| Diazepam (1.0) | 1500 ± 150 | 50 ± 5 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. This hypothetical data illustrates how a dose of 10.0 mg/kg of L-368,899 significantly reduces locomotor activity, suggesting a sedative effect that could confound the interpretation of the reduced social interaction. Doses of 1.0 and 3.0 mg/kg, however, reduce social interaction without significantly affecting locomotor activity.
Visualizations
Caption: Experimental workflow for controlling for sedative effects of L-368,899.
Caption: Simplified signaling pathway of the oxytocin receptor and its inhibition by L-368,899.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Associative control of tolerance to the sedative effects of a short-acting benzodiazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sedation or Inhalant Anesthesia before Euthanasia with CO2 Does Not Reduce Behavioral or Physiologic Signs of Pain and Stress in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological relevance of the Open-Field Test - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 6. mdpi.com [mdpi.com]
- 7. The Mouse as a Model Organism for Assessing Anesthetic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rotarod impairment: catalepsy-like screening test for antipsychotic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
L-368,899 hydrochloride dose-response curve determination in new models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing L-368,899 hydrochloride in dose-response curve determination and other experimental models.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2][3] Its primary mechanism of action is competitive antagonism at the OTR. It binds to the receptor with high affinity, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] This blockade of OTR activation inhibits the physiological responses normally triggered by oxytocin.[1]
2. What is the signaling pathway associated with the oxytocin receptor that this compound inhibits?
The oxytocin receptor is primarily coupled to the Gq/11 family of G-protein coupled receptors (GPCRs).[1] Upon activation by oxytocin, this pathway initiates a signaling cascade that L-368,899 competitively blocks.[1]
Caption: Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899.
3. In which experimental models has this compound been used?
L-368,899 has been utilized in a variety of animal models to investigate the roles of oxytocin. It is frequently used to inhibit oxytocin-stimulated uterine contractions in rats, making it a tool for studying preterm labor.[2] Due to its ability to cross the blood-brain barrier, it is also valuable for studying the central effects of oxytocin on social behavior, pair bonding, and other neurological processes in rodents and primates.[4][5]
4. What is the selectivity profile of L-368,899?
L-368,899 is highly selective for the oxytocin receptor over the structurally similar vasopressin receptors (V1a and V2).[6] It displays over 40-fold greater selectivity for the oxytocin receptor.[6] In coyotes, L-368,899 was found to be 40 times more selective for the oxytocin receptor than for the vasopressin 1a receptor.[5]
Troubleshooting Guides
Issue 1: Suboptimal or no inhibition of oxytocin-induced responses.
-
Possible Cause 1: Incorrect Dosage.
-
Solution: Ensure the dose of L-368,899 is appropriate for the experimental model and route of administration. Refer to the dose-response data from previous studies. For instance, in rats, an AD50 (the dose required to reduce the oxytocin response by 50%) of 0.35 mg/kg has been reported for intravenous administration and 7 mg/kg for intraduodenal administration.[2]
-
-
Possible Cause 2: Drug Stability and Solubility.
-
Solution: this compound generally has good water solubility.[6] However, ensure it is fully dissolved before administration. Prepare fresh solutions for each experiment to avoid degradation. The salt form (hydrochloride) typically offers enhanced water solubility and stability compared to the free form.[2]
-
-
Possible Cause 3: Pharmacokinetics.
-
Solution: Consider the pharmacokinetic profile of L-368,899. In rats and dogs, it has a half-life of approximately 2 hours after intravenous injection.[7] The timing of the oxytocin challenge relative to the administration of L-368,899 is crucial. For oral administration, absorption is rapid, with peak plasma concentrations occurring in less than an hour at lower doses.[7]
-
Issue 2: Variability in experimental results.
-
Possible Cause 1: Species and Tissue Differences.
-
Possible Cause 2: Route of Administration.
Data Presentation
Table 1: In Vitro Inhibitory Potency of L-368,899
| Species/Tissue | IC50 (nM) | Reference |
| Rat Uterus | 8.9 | [2] |
| Human Uterus | 26 | [2][3] |
| Coyote Brain (Ki) | 12.38 | [8] |
Table 2: In Vivo Efficacy of L-368,899 in Rats
| Route of Administration | AD50 (mg/kg) | Notes | Reference |
| Intravenous (i.v.) | 0.35 | Antagonism of OT-stimulated uterine contractions | [2] |
| Intraduodenal (i.d.) | 7 | Duration of action > 4 hours | [2] |
Table 3: Selectivity of L-368,899
| Receptor | IC50 (nM) | Species | Reference |
| Vasopressin V1a | 370 | - | [6] |
| Vasopressin V2 | 570 | - | [6] |
| Vasopressin V1a (Ki) | 511.6 | Coyote | [5] |
Experimental Protocols
In Vivo Uterine Contraction Assay in Anesthetized Rats
This protocol is a generalized procedure based on descriptions of similar assays.
-
Animal Preparation:
-
Baseline Measurement:
-
Record baseline uterine activity for a stable period.[1]
-
-
Drug Administration:
-
Administer this compound at various doses via the desired route (e.g., a single intravenous bolus).[1]
-
-
Oxytocin Challenge:
-
Data Acquisition and Analysis:
Caption: Experimental Workflow for In Vivo Uterine Contraction Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-368,899 - Wikipedia [en.wikipedia.org]
- 5. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist L-368,899 for Coyote Receptors [digitalcommons.usu.edu]
Ensuring reproducibility in studies using L-368,899 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information to ensure the reproducibility of studies using L-368,899 hydrochloride, a potent and selective oxytocin receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-peptide, orally active antagonist of the oxytocin receptor (OTR).[1][2][3] Its primary mechanism of action is competitive antagonism at the OTR, meaning it binds to the receptor with high affinity and prevents the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades.[1] This blockade inhibits the physiological responses normally triggered by oxytocin.[1]
Q2: What are the common research applications of this compound?
A2: this compound is a valuable pharmacological tool for investigating the diverse physiological and behavioral roles of the oxytocin system.[1] It is frequently used in preclinical studies to investigate:
-
The role of oxytocin in social behaviors, pair bonding, and maternal care.[4][5]
-
The mechanisms of uterine contractions, with initial investigations into its potential for managing preterm labor.[2][6]
-
The involvement of oxytocin signaling in various central nervous system processes, as it can cross the blood-brain barrier.[2][4]
Q3: Is L-368,899 selective for the oxytocin receptor?
A3: this compound displays good selectivity for the oxytocin receptor over the structurally related vasopressin receptors (V1a and V2).[3][4] However, at higher concentrations, some interaction with vasopressin receptors may occur.[7] Therefore, it is crucial to use the appropriate concentration and consider control experiments with selective vasopressin receptor antagonists to confirm that the observed effects are mediated specifically through the oxytocin receptor.[7]
Q4: What is the oral bioavailability and stability of this compound?
A4: L-368,899 is orally bioavailable, which makes it suitable for a variety of experimental designs.[1][2][6] The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.[2] Stock solutions are typically stable for extended periods when stored properly. For instance, stock solutions stored at -80°C can be stable for up to 2 years, while at -20°C, they are stable for up to 1 year.[8] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[8]
Troubleshooting Guide
Issue 1: Inconsistent or lack of expected antagonist effect.
-
Possible Cause 1: Improper compound handling and storage.
-
Solution: Ensure this compound is stored at the recommended temperature (-20°C for short-term, -80°C for long-term) and protected from moisture.[8] Prepare fresh working solutions from a stock solution for each experiment.
-
-
Possible Cause 2: Incorrect dosage or concentration.
-
Solution: The effective concentration of L-368,899 can vary significantly between in vitro and in vivo models and across different species. Refer to the quantitative data tables below and published literature for appropriate dose ranges. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
-
Possible Cause 3: Degradation of the compound.
-
Solution: If the compound has been stored for an extended period or improperly, its potency may be compromised. It is advisable to use a fresh batch of the compound and compare its efficacy to the previous batch.
-
Issue 2: Off-target effects observed in the experiment.
-
Possible Cause 1: Interaction with vasopressin receptors.
-
Solution: While L-368,899 is selective for the oxytocin receptor, high concentrations might lead to off-target effects by binding to vasopressin receptors.[7] To mitigate this, use the lowest effective concentration of L-368,899. Include control groups treated with selective vasopressin V1a and V2 receptor antagonists to differentiate the effects of oxytocin receptor blockade from those of vasopressin receptor blockade.[7]
-
-
Possible Cause 2: Non-specific binding.
-
Solution: Ensure that the experimental design includes appropriate vehicle controls to account for any effects of the solvent or administration procedure.
-
Issue 3: Difficulty in dissolving this compound.
-
Possible Cause: Incorrect solvent or procedure.
-
Solution: this compound is soluble in water and DMSO.[3][9] For stock solutions, DMSO is commonly used.[10] When preparing aqueous solutions, if precipitation occurs, gentle heating and/or sonication can aid dissolution.[8] Always check the manufacturer's instructions for specific solubility information.
-
Quantitative Data
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Species/Tissue | Value | Reference |
| IC50 | Rat Uterus | 8.9 nM | [2][3] |
| Human Uterus | 26 nM | [2] | |
| Coyote OXTR | Ki = 12.38 nM | [10] | |
| Selectivity | Vasopressin V1a Receptor | IC50 = 370 nM | [3] |
| Vasopressin V2 Receptor | IC50 = 570 nM | [3] | |
| Coyote AVPR1a | Ki = 511.6 nM | [10] | |
| pA2 | Isolated Rat Uterus | 8.9 | [9] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | Species | Administration | Value | Reference |
| AD50 | Rat | Intravenous (i.v.) | 0.35 mg/kg | [2] |
| Rat | Intraduodenal (i.d.) | 7 mg/kg | [2] | |
| Oral Bioavailability | Rat (5 mg/kg) | Oral (p.o.) | 14-18% | [8][11] |
| Rat (25 mg/kg) | Oral (p.o.) | 17-41% | [8][11] | |
| Dog (5 mg/kg) | Oral (p.o.) | 17% | [11] | |
| Dog (33 mg/kg) | Oral (p.o.) | 41% | [11] | |
| Half-life (t1/2) | Rat, Dog | Intravenous (i.v.) | ~2 hours | [8][11] |
Experimental Protocols
Protocol 1: In Vitro Uterine Contraction Assay
-
Tissue Preparation: Isolate uterine tissue from a suitable animal model (e.g., rat) and place it in an organ bath containing an appropriate physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Baseline Measurement: Allow the tissue to equilibrate for a set period (e.g., 60 minutes) and record baseline contractile activity using an isometric force transducer.
-
Antagonist Incubation: Add varying concentrations of this compound to the organ bath and incubate for a predetermined time (e.g., 30 minutes).
-
Agonist Challenge: Add a fixed concentration of oxytocin to induce uterine contractions and record the contractile response.
-
Data Analysis: Measure the amplitude and frequency of contractions. Calculate the pA2 value for L-368,899 to quantify its antagonist potency.
Protocol 2: In Vivo Social Behavior Assay (e.g., Social Interaction Test in Rodents)
-
Animal Acclimation: Acclimate the experimental animals (e.g., mice or rats) to the testing environment for a sufficient period to reduce stress-induced behavioral changes.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before the behavioral test. The timing should be based on the pharmacokinetic profile of the compound to ensure it is active during the test.
-
Behavioral Testing: Place the subject animal in an arena with a novel conspecific and record the duration and frequency of social behaviors (e.g., sniffing, grooming, following) for a set period (e.g., 10 minutes).
-
Data Analysis: Score the recorded behaviors and compare the social interaction parameters between the L-368,899-treated group and the vehicle-treated group to assess the effect of oxytocin receptor antagonism on social behavior.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. L-368,899 - Wikipedia [en.wikipedia.org]
- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
L-368,899 hydrochloride pharmacokinetics and bioavailability considerations
This technical support center provides essential information for researchers, scientists, and drug development professionals working with L-368,899 hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental considerations to facilitate successful in vivo experiments.
Pharmacokinetics and Bioavailability
L-368,899 is a potent, orally active, non-peptide oxytocin receptor antagonist.[1][2] Its pharmacokinetic profile has been characterized in several preclinical species, demonstrating its potential for systemic applications.
Data Summary
The following tables summarize the key pharmacokinetic parameters of L-368,899 in rats and dogs.
Table 1: Intravenous Pharmacokinetic Parameters of L-368,899
| Species | Dose (mg/kg) | Half-life (t½) (hr) | Plasma Clearance (CL) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) |
| Rat (Female) | 1 | ~2 | 23-36 | 2.0-2.6 |
| Rat (Female) | 2.5 | ~2 | 23-36 | 2.0-2.6 |
| Rat (Female) | 10 | ~2 | 18 | 2.0-2.6 |
| Rat (Male) | 1 | ~2 | 23-36 | 2.0-2.6 |
| Rat (Male) | 2.5 | ~2 | 23-36 | 2.0-2.6 |
| Rat (Male) | 10 | ~2 | 23-36 | 2.0-2.6 |
| Dog (Female) | 1 | ~2 | 23-36 | 3.4-4.9 |
| Dog (Female) | 2.5 | ~2 | 23-36 | 3.4-4.9 |
| Dog (Female) | 10 | ~2 | 23-36 | 3.4-4.9 |
Data compiled from multiple sources.[1][3][4]
Table 2: Oral Pharmacokinetic Parameters and Bioavailability of L-368,899
| Species | Dose (mg/kg) | Cmax | Tmax (hr) | Oral Bioavailability (%) |
| Rat (Female) | 5 | - | <1 | 14 |
| Rat (Male) | 5 | - | <1 | 18 |
| Rat (Male) | 25 | - | <1 | 41 |
| Dog (Female) | 5 | - | <1 | 17 |
| Dog (Female) | 33 | - | 1-4 | 41 |
Data compiled from multiple sources.[1][3]
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with this compound.
Q1: I am observing lower than expected plasma concentrations after oral administration in female rats compared to male rats. Why is this happening?
A1: This is a known phenomenon with L-368,899. Studies have shown gender-dependent differences in its pharmacokinetics in rats.[3][4] Plasma drug concentrations, particularly the Area Under the Curve (AUC), can be significantly higher in female rats compared to male rats, especially at higher doses.[3] This is attributed to gender differences in hepatic metabolism, with female rats having a lower metabolic capacity for the compound.[3][4] When designing your studies, consider this gender difference and analyze data for each sex separately.
Q2: My oral bioavailability results are inconsistent across different doses. What could be the cause?
A2: L-368,899 exhibits non-linear pharmacokinetics at higher oral doses.[3] This means that as the dose increases, the plasma drug levels may increase more than proportionally.[3] This is likely due to the saturation of hepatic metabolism.[3][4] Therefore, calculating oral bioavailability at high doses where kinetics are non-linear may not be accurate.[3] It is recommended to determine bioavailability at lower doses where the kinetics are more likely to be linear.
Q3: I am having trouble dissolving this compound for my in vivo study. What is the recommended procedure?
A3: For in vivo experiments, it is crucial to ensure complete dissolution of the compound. While specific formulation details for published studies are not always available, a general procedure for preparing solutions for in vivo use involves adding solvents one by one and using heat or sonication if precipitation occurs.[1] It is recommended to prepare the working solution fresh on the day of the experiment.[1] For storage of stock solutions, keeping them at -80°C for up to 2 years or -20°C for up to 1 year in a sealed container, away from moisture, is advised.[1]
Q4: How quickly does L-368,899 reach the central nervous system after peripheral administration?
A4: L-368,899 is known to penetrate the brain rapidly.[5] In coyotes, for instance, the compound peaked in the cerebrospinal fluid (CSF) between 15 and 30 minutes after intramuscular injection.[6][7] This suggests a narrow window for behavioral testing after administration to observe centrally-mediated effects.[6]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of L-368,899?
A1: L-368,899 is a potent and selective antagonist of the oxytocin receptor (OTR).[1][2] It has a high affinity for the oxytocin receptor and displays significantly lower affinity for the structurally related vasopressin V1a and V2 receptors, making it a selective tool for studying oxytocin-mediated processes.[2]
Q2: What is the main route of elimination for L-368,899?
A2: L-368,899 is extensively metabolized in both rats and dogs, with less than 10% of the dose being excreted unchanged.[3] The primary route of elimination is through the feces, which contains over 70% of a radioactive dose within 48 hours, mainly in the form of metabolites.[3]
Q3: Is L-368,899 suitable for long-term studies?
A3: The half-life of L-368,899 is approximately 2 hours in both rats and dogs.[1][3] This relatively short half-life should be taken into consideration when designing long-term studies, as it may necessitate multiple daily doses to maintain therapeutic plasma concentrations.
Q4: What are the potential clinical applications of L-368,899?
A4: L-368,899 was initially developed and entered Phase I clinical trials for the management of preterm labor due to its ability to antagonize oxytocin-induced uterine contractions.[3][8]
Experimental Protocols & Visualizations
Representative In Vivo Pharmacokinetic Study Workflow
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of L-368,899.
Caption: Workflow for a typical in vivo pharmacokinetic study of L-368,899.
Oxytocin Receptor Signaling Pathway
L-368,899 exerts its effect by blocking the oxytocin receptor, thereby inhibiting its downstream signaling cascades.
Caption: Simplified oxytocin receptor signaling pathway antagonized by L-368,899.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 3. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs. | Semantic Scholar [semanticscholar.org]
- 5. L-368,899 - Wikipedia [en.wikipedia.org]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-368,899 Hydrochloride In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in in vivo experiments using the oxytocin receptor antagonist, L-368,899 hydrochloride.
Troubleshooting Guide
This guide addresses common issues that can lead to variability in experimental outcomes.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected behavioral/physiological effects | Improper Drug Formulation: this compound may not be fully dissolved or may have precipitated out of solution. | Ensure the compound is fully dissolved. For in vivo experiments, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Prepare the working solution fresh on the day of the experiment.[1] Gentle heating and/or sonication can aid dissolution if precipitation occurs.[1] |
| Suboptimal Dosing: The dose may be too low to elicit a significant effect or so high that it causes off-target effects or non-linear pharmacokinetics.[2][3] | Conduct a dose-response study to determine the optimal dose for your specific animal model and experimental paradigm. Refer to published literature for dose ranges used in similar studies. For example, doses of 1-5 mg/kg (IP) have been used in mice for behavioral studies, while doses for inhibiting uterine contractions in rats can range from 0.1 to 30 mg/kg depending on the administration route.[4][5] | |
| Incorrect Administration Route: The bioavailability and pharmacokinetics of L-368,899 vary significantly with the route of administration (e.g., intravenous, intraperitoneal, oral).[1][2][3] | Select the administration route that is most appropriate for your experimental question and animal model. Be aware that oral bioavailability can be variable and is influenced by factors such as sex.[1][2] | |
| High variability between individual animals | Species and Sex Differences: The pharmacokinetic profile of L-368,899 differs between species (e.g., rats, dogs, primates) and even between sexes within the same species.[2][3] For instance, female rats have been shown to have higher plasma concentrations than male rats at the same dose.[2][3] | Use animals of the same species, strain, sex, and age. If using both sexes, analyze the data separately to account for potential sex-specific effects. Be aware of the known pharmacokinetic differences when designing your study and interpreting the results. |
| Animal Handling and Stress: Stress from handling and injection can influence the outcomes of behavioral experiments and physiological measurements. | Acclimatize animals to the experimental procedures and handling to minimize stress. Use appropriate control groups to account for the effects of injection and handling. | |
| Results are not reproducible | Compound Purity and Source: Variability in the purity or source of this compound can affect its potency and selectivity. | Purchase the compound from a reputable supplier and obtain a certificate of analysis to verify its purity.[6] Report the source of the compound in your methodology.[7] |
| Lack of Selectivity: While L-368,899 is a selective oxytocin receptor antagonist, it does have some affinity for vasopressin receptors, which could lead to confounding effects.[6][8] | To confirm that the observed effects are mediated by oxytocin receptor blockade, consider including control experiments with selective vasopressin receptor antagonists.[7] | |
| Timing of Administration: The timing of drug administration relative to the experimental test is critical, especially given the compound's half-life of approximately 2 hours in rats and dogs.[1][2] | Administer L-368,899 at a consistent time point before the experimental challenge or observation. Based on pharmacokinetic data, injections are often administered 30 minutes before testing.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective non-peptide antagonist of the oxytocin receptor (OTR).[4][6][9] It acts via competitive antagonism, binding to the OTR with high affinity and preventing the endogenous ligand, oxytocin, from binding and initiating downstream signaling.[9] The OTR is primarily coupled to the Gq/11 family of G-proteins.[9]
Q2: What is the recommended solvent for in vivo administration?
A2: A commonly recommended vehicle for in vivo experiments is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is also soluble in water and DMSO up to 100 mM.[6][8][10] Always prepare the working solution fresh on the day of use.[1]
Q3: What is the pharmacokinetic profile of L-368,899?
A3: The pharmacokinetics of L-368,899 are species- and sex-dependent.[2][3] In rats and dogs, it has a half-life of approximately 2 hours following intravenous administration.[1][2] It is orally bioavailable, though the bioavailability can vary.[1][2] The compound can cross the blood-brain barrier and has been shown to accumulate in limbic brain areas in non-human primates.[11][12]
Q4: Is L-368,899 selective for the oxytocin receptor?
A4: L-368,899 displays greater than 40-fold selectivity for the oxytocin receptor over vasopressin V1a and V2 receptors.[6][8] However, some studies have noted its potential interaction with vasopressin receptors, and one study questioned its selectivity in human brain tissue.[7] For experiments where distinguishing between oxytocin and vasopressin signaling is critical, the use of additional controls is advisable.[7]
Q5: What are some typical doses used in in vivo experiments?
A5: Doses vary depending on the animal model, administration route, and the specific research question. For inhibiting oxytocin-induced uterine contractions in rats, the AD50 (the dose required to reduce the response to oxytocin by 50%) is 0.35 mg/kg via intravenous infusion and 7 mg/kg via intraduodenal administration.[4] In behavioral studies with mice, intraperitoneal injections of 1 mg/kg and 5 mg/kg have been used.[5]
Quantitative Data Summary
Table 1: In Vitro Binding Affinity of L-368,899
| Receptor | Species/Tissue | IC50 | Reference |
| Oxytocin Receptor | Rat Uterus | 8.9 nM | [1][4][6][8] |
| Oxytocin Receptor | Human Uterus | 26 nM | [1][4] |
| Vasopressin V1a Receptor | - | 370 nM | [6][8] |
| Vasopressin V2 Receptor | - | 570 nM | [6][8] |
| Oxytocin Receptor | Coyote | Ki = 12.38 nM | [13] |
| Vasopressin V1a Receptor | Coyote | Ki = 511.6 nM | [13] |
Table 2: Pharmacokinetic Parameters of L-368,899
| Species | Parameter | Value | Administration Route | Reference |
| Rat & Dog | Half-life (t1/2) | ~2 hours | IV | [1][2] |
| Rat | Plasma Clearance | 23 - 36 ml/min/kg | IV | [1][2] |
| Dog | Plasma Clearance | 23 - 36 ml/min/kg | IV | [1][2] |
| Rat | Volume of Distribution (Vdss) | 2.0 - 2.6 L/kg | IV | [1][2] |
| Dog | Volume of Distribution (Vdss) | 3.4 - 4.9 L/kg | IV | [1][2] |
| Rat (female) | Oral Bioavailability (5 mg/kg) | 14% | Oral | [1][2] |
| Rat (male) | Oral Bioavailability (5 mg/kg) | 18% | Oral | [1][2] |
| Rat (male) | Oral Bioavailability (25 mg/kg) | 41% | Oral | [2] |
| Dog | Oral Bioavailability (5 mg/kg) | 17% | Oral | [2] |
| Dog | Oral Bioavailability (33 mg/kg) | 41% | Oral | [2] |
Experimental Protocols
Protocol 1: In Vivo Uterine Contraction Assay in Rats
This protocol is adapted from methodologies described in the literature for assessing the antagonist effect of L-368,899 on oxytocin-induced uterine contractions.[9][14]
-
Animal Preparation:
-
Use adult female Sprague-Dawley rats in estrus.
-
Anesthetize the animal using an appropriate anesthetic agent.
-
Place a cannula in the jugular vein for intravenous administration of compounds.
-
Insert a water-filled balloon-tipped cannula into one of the uterine horns to monitor intrauterine pressure.
-
-
Drug Administration:
-
Record baseline uterine activity.
-
Administer this compound at the desired dose(s) via the intravenous cannula.
-
Wait for a set period (e.g., 5-30 minutes) to allow for drug distribution.
-
-
Oxytocin Challenge:
-
Administer a bolus of oxytocin (e.g., 100 mU) intravenously to induce uterine contractions.[14]
-
The oxytocin challenge can be repeated at various time points to assess the duration of action of L-368,899.
-
-
Data Analysis:
-
Continuously record the frequency and amplitude of uterine contractions.
-
Quantify the contractile response by integrating the area under the curve for a defined period following the oxytocin challenge.
-
Calculate the AD50, which is the dose of L-368,899 required to reduce the oxytocin-induced response by 50%.[4]
-
Protocol 2: Social Behavior Assay in Mice
This protocol is a general guideline based on studies investigating the effects of L-368,899 on social behavior.[5][15]
-
Animal Housing and Habituation:
-
House mice in appropriate social groups.
-
Habituate the mice to the testing environment and injection procedures to minimize stress-induced behavioral changes.
-
-
Drug Preparation and Administration:
-
Prepare a fresh solution of this compound in a suitable vehicle (e.g., sterile saline or the vehicle described above).
-
Administer L-368,899 (e.g., 1-10 mg/kg) or vehicle via intraperitoneal (IP) injection.[5][15]
-
Administer the injection 30 minutes prior to the behavioral test to allow for drug absorption and distribution.[5]
-
-
Behavioral Testing (Example: Social Interaction Test):
-
Place the subject mouse in a testing arena.
-
Introduce a novel stimulus mouse (e.g., in a wire cage) into one side of the arena and a non-social object into the other side.
-
Record the behavior of the subject mouse for a set duration (e.g., 10 minutes).
-
-
Data Analysis:
-
Measure parameters such as the time spent in proximity to the stimulus mouse versus the object, the number of interactions, and social vigilance behaviors.
-
Compare the behavioral outcomes between the L-368,899-treated group and the vehicle-treated control group.
-
Visualizations
Caption: Oxytocin receptor signaling pathway and its inhibition by L-368,899.
Caption: Logical workflow for troubleshooting variability in L-368,899 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs. | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oxytocin Receptors in the Anteromedial Bed Nucleus of the Stria Terminalis Promote Stress-Induced Social Avoidance in Female California Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. L-368,899 - Wikipedia [en.wikipedia.org]
- 12. Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential effects of oxytocin receptor antagonist on social rank and other social behavior in male mice | bioRxiv [biorxiv.org]
Validation & Comparative
A Comparative Guide to L-368,899 Hydrochloride and Atosiban for In Vivo Research
For researchers investigating the oxytocinergic system, the choice of a suitable oxytocin receptor (OTR) antagonist is critical. This guide provides an objective comparison of two commonly used antagonists, the non-peptide L-368,899 hydrochloride and the peptide-based Atosiban, to aid in the selection process for in vivo research applications. We will delve into their mechanisms of action, pharmacological profiles, and experimental use, supported by experimental data and protocols.
Introduction and Overview
This compound is a potent, non-peptide, and orally bioavailable OTR antagonist.[1] A key feature of L-368,899 is its ability to cross the blood-brain barrier, which allows for the investigation of the central nervous system's (CNS) oxytocinergic pathways.[2] This makes it a valuable tool for studies on social behavior, pair bonding, and other centrally mediated processes.[2]
Atosiban is a synthetic peptide analogue of oxytocin and acts as a competitive antagonist at both oxytocin and vasopressin V1a receptors.[3] It is primarily used as an intravenous medication to halt premature labor (tocolysis) and is approved for clinical use in Europe.[4] Its peptide nature and intravenous administration route generally confine its effects to the periphery, making it ideal for studying processes like uterine contractions.[5]
Mechanism of Action
Both compounds function as competitive antagonists at the oxytocin receptor, a G-protein coupled receptor (GPCR). The OTR is primarily coupled to the Gq/11 protein. Upon binding of oxytocin, this pathway is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which is a key step in processes like myometrial cell contraction.[1][4][6]
L-368,899 and Atosiban bind to the OTR, preventing oxytocin from binding and thereby inhibiting this signaling cascade.[1][6] Atosiban also demonstrates significant antagonism at the vasopressin V1a receptor, which is structurally similar to the OTR.[3][7] While L-368,899 is reported to be selective for the OTR, some studies suggest it may also interact with vasopressin receptors, a critical consideration for experimental design.[8]
Pharmacological Profile
The choice between L-368,899 and Atosiban often depends on their distinct pharmacological properties, particularly their receptor affinity, selectivity, and bioavailability.
| Parameter | This compound | Atosiban |
| Compound Type | Non-peptide small molecule[1] | Peptide analogue of oxytocin[9] |
| OTR Affinity (IC₅₀) | 8.9 nM (rat uterus) 26 nM (human uterus)[10] | Lower affinity for OTR than V1aR |
| V1aR Affinity (IC₅₀) | 370 nM | Primary antagonist at V1aR[3][7] |
| V2R Affinity (IC₅₀) | 570 nM | Weak antagonist/agonist activity |
| Selectivity | >40-fold for OTR over V1aR/V2R | Higher affinity for V1aR than OTR[7][11] |
| Oral Bioavailability | Yes (14-41% in rats)[12] | No (administered intravenously)[4] |
| Blood-Brain Barrier | Crosses BBB[2] | Does not cross BBB |
| Primary Use | CNS / Behavioral Research, Tocolysis Research[2][5] | Tocolysis (Preterm Labor)[4][5] |
| Onset of Action | - | Rapid, within 10 minutes[4][9] |
In Vivo Applications and Efficacy
The structural and pharmacological differences between the two antagonists dictate their primary applications in in vivo research.
| Application | This compound | Atosiban |
| Tocolysis | Potently inhibits spontaneous and oxytocin-induced uterine contractions in rats and rhesus monkeys.[5][13] An intravenous dose of 0.35 mg/kg reduced oxytocin-stimulated uterine contractions by 50% (AD₅₀) in rats.[13] | Clinically used to delay imminent preterm birth between 24 and 33 weeks of gestation. Induces uterine quiescence within 10 minutes.[4] |
| Social Behavior | Used to investigate centrally mediated roles of oxytocin.[2] Studies in primates have shown it reduces behaviors like food sharing and infant care, demonstrating its utility in behavioral neuroscience.[2] | Not suitable for CNS behavioral studies due to its inability to cross the blood-brain barrier. |
| Administration | Oral (p.o.), Intravenous (i.v.), Intraduodenal (i.d.)[13] | Intravenous (bolus injection followed by infusion)[4][9] |
Experimental Protocol: In Vivo Uterine Contraction Assay (Rat Model)
This protocol describes a common method to evaluate the efficacy of an oxytocin receptor antagonist in inhibiting oxytocin-induced uterine contractions in an anesthetized rat.
1. Animal Preparation:
-
An adult female Sprague-Dawley rat in estrus is anesthetized.[14]
-
A cannula is inserted into the jugular vein for intravenous administration of compounds (vehicle, antagonist, oxytocin).[14]
-
A water-filled, balloon-tipped cannula is inserted into one uterine horn to monitor intrauterine pressure changes.[14] This cannula is connected to a pressure transducer, and the output is recorded on a polygraph.
2. Experimental Procedure:
-
Stabilization: Allow the animal to stabilize after surgery until regular, spontaneous uterine contractions are observed.
-
Antagonist Administration: Administer a single bolus injection of L-368,899 (e.g., 0.1, 0.3, 1 mg/kg, i.v.) or vehicle.[13]
-
Oxytocin Challenge: Approximately 5-10 minutes after the antagonist, administer a bolus of oxytocin (e.g., 100 mU, i.v.) to induce a strong uterine contraction.[14]
-
Data Collection: Record the uterine contractile activity, typically quantified as the integrated area under the curve for a defined period (e.g., 10 minutes) following the oxytocin challenge.[14]
-
Time-Response (Optional): To determine the duration of action, the oxytocin challenge can be repeated at set intervals (e.g., every hour for up to 5 hours) after the initial antagonist administration.[14]
3. Data Analysis:
-
Compare the integrated uterine response to oxytocin in antagonist-treated animals versus vehicle-treated controls.
-
Calculate the dose of the antagonist required to reduce the oxytocin-induced response by 50% (AD₅₀) to determine potency.[13]
Conclusion and Recommendations
The selection between this compound and Atosiban should be guided by the specific research question and experimental model.
-
Choose this compound for:
-
CNS-related research: Its ability to penetrate the blood-brain barrier makes it the superior choice for investigating the role of central oxytocin in behavior, cognition, and neuropsychiatric disorders.[2]
-
Oral administration studies: Its oral bioavailability allows for less invasive administration protocols in chronic studies.[12]
-
Caution: Researchers should be mindful of potential off-target effects on vasopressin receptors and may need to include appropriate control experiments.[8]
-
-
Choose Atosiban for:
-
Peripheral effects research: It is ideal for studying peripheral oxytocin actions, such as uterine contractility, without confounding CNS effects.[5]
-
Clinically relevant tocolysis studies: As a clinically approved tocolytic, it provides a strong translational link for studies on preterm labor.[4][15]
-
Rapid onset applications: Its fast action is advantageous for acute experimental paradigms.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. L-368,899 - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Atosiban - Wikipedia [en.wikipedia.org]
- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Atosiban acetate? [synapse.patsnap.com]
- 7. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mims.com [mims.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effectiveness and safety of the oxytocin antagonist atosiban versus beta-adrenergic agonists in the treatment of preterm labour. The Worldwide Atosiban versus Beta-agonists Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: L-368,899 hydrochloride vs. L-371,257 for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of two widely used oxytocin receptor antagonists, L-368,899 hydrochloride and L-371,257, focusing on their distinct brain penetrance and receptor selectivity profiles. This guide provides a comprehensive overview of their performance, supported by experimental data, to aid in the selection of the appropriate tool for your research needs.
Introduction
This compound and L-371,257 are both potent, non-peptide antagonists of the oxytocin receptor (OXTR), a G-protein coupled receptor involved in a myriad of physiological processes, including social bonding, uterine contractions, and lactation.[1][2] While both compounds effectively block oxytocin signaling, their utility in research is dictated by a critical difference: their ability to cross the blood-brain barrier (BBB). L-368,899 is a brain-penetrant antagonist, making it a valuable tool for investigating the central effects of oxytocin.[3] In contrast, L-371,257 exhibits poor BBB penetration and is therefore employed to study the peripheral actions of oxytocin.[2][4] This guide will delve into the specifics of their brain penetrance and selectivity, providing the necessary data and protocols to make an informed decision for your experimental design.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and L-371,257, highlighting their differences in receptor binding affinity and selectivity.
Table 1: Receptor Binding Affinity (IC50/Ki in nM)
| Compound | Receptor | Species | Tissue/Cell Line | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound | Oxytocin | Rat | Uterus | 8.9 | - | [5][6] |
| Oxytocin | Human | Uterus | 26 | - | [5] | |
| Vasopressin V1a | Human | Liver | 510 | - | [5] | |
| Vasopressin V2 | Human | Kidney | 960 | - | [5] | |
| Vasopressin V1a | Rat | Liver | 890 | - | [5] | |
| Vasopressin V2 | Rat | Kidney | 2400 | - | [5] | |
| L-371,257 | Oxytocin | Human | Uterine Receptors | - | 4.6 | [7][8] |
| Oxytocin | Rat | Uterine Receptors | - | 19 | [9] | |
| Vasopressin V1a | Rat | - | - | 3.7 | [9] |
Table 2: Selectivity Profile
| Compound | Selectivity (fold) over Vasopressin Receptors | Reference(s) |
| This compound | > 40-fold over V1a and V2 | [6] |
| L-371,257 | > 800-fold over V1a and V2 | [2][7] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Oxytocin Receptor Signaling Pathway.
References
- 1. L-368,899 - Wikipedia [en.wikipedia.org]
- 2. L-371,257 - Wikipedia [en.wikipedia.org]
- 3. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. L-371,257 | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 8. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to L-368,899 Hydrochloride and its Utility in Distinguishing Oxytocin vs. Vasopressin Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-368,899 hydrochloride with established vasopressin antagonists. While historically investigated for its potential in managing preterm labor, this compound is now primarily recognized as a potent and selective oxytocin receptor (OTR) antagonist.[1][2][3][4] Its significant selectivity over vasopressin V1a and V2 receptors makes it a valuable research tool for elucidating the distinct physiological roles of the oxytocin and vasopressin systems.
This document outlines the pharmacological properties of this compound in comparison to key vasopressin antagonists, provides detailed experimental protocols for their characterization, and illustrates the relevant signaling pathways. The appropriate use of selective vasopressin antagonists as controls is crucial for interpreting data from experiments utilizing L-368,899, ensuring that the observed effects are indeed mediated by OTR and not a consequence of off-target actions on vasopressin receptors.
Comparative Pharmacological Data
The following table summarizes the binding affinities (Ki) and functional potencies (IC50/pA2) of this compound and selected vasopressin antagonists for the human oxytocin (OTR), vasopressin V1a (V1aR), and vasopressin V2 (V2R) receptors. This data highlights the selectivity profile of each compound.
| Compound | Receptor | Ki (nM) | IC50 (nM) | pA2 | Selectivity Profile |
| This compound | OTR (human uterus) | - | 26[1][3] | 8.9 (rat uterus)[1] | Potent and selective OTR antagonist.[1][2][3][4] |
| V1aR (human) | - | 370[2] | - | >14-fold selective for OTR over V1aR. | |
| V2R (human) | - | 570[2] | - | >21-fold selective for OTR over V2R. | |
| Atosiban | OTR (human) | - | - | - | Dual OTR and V1aR antagonist.[5] |
| V1aR (human) | High Affinity | - | - | Primarily a V1aR antagonist.[6] | |
| V2R (human) | Low Affinity | - | - | ||
| Conivaptan | V1aR (human) | Nanomolar Affinity[7] | - | - | Dual V1aR and V2R antagonist.[7][8][9] |
| V2R (human) | Nanomolar Affinity[7] | - | - | ||
| OTR (human) | - | - | - | Not reported to have significant OTR activity. | |
| Tolvaptan | V2R (human) | 0.43[10] | 8[10] | - | Selective V2R antagonist.[10] |
| V1aR (human) | 12.3[10] | - | - | ~29-fold selective for V2R over V1aR.[11] | |
| OTR (human) | - | - | - | Not reported to have significant OTR activity. |
Signaling Pathways and Experimental Workflows
To differentiate the activity of L-368,899 from vasopressin antagonists, it is essential to understand their distinct downstream signaling cascades.
Receptor Signaling Pathways
Activation of OTR and V1aR, both Gq-coupled receptors, initiates the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). In contrast, the V2R is a Gs-coupled receptor that, upon activation, stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP), which in turn activates protein kinase A (PKA).
Caption: Distinct signaling pathways of OTR/V1aR and V2R.
Experimental Workflow for Antagonist Characterization
A typical workflow to determine the potency and selectivity of an antagonist involves a combination of binding and functional assays using cell lines that stably express the receptor of interest.
Caption: Workflow for antagonist potency and selectivity determination.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize and compare this compound and vasopressin antagonists.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the binding affinity (Ki).
Objective: To determine the Ki of L-368,899 and vasopressin antagonists at OTR, V1aR, and V2R.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human OTR, V1aR, or V2R.
-
Radioligands: [³H]-Oxytocin for OTR, [³H]-Arginine Vasopressin for V1aR and V2R.
-
Test compounds: this compound, Atosiban, Conivaptan, Tolvaptan.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of unlabeled ligand (for non-specific binding), or 50 µL of the test compound dilution.
-
Add 50 µL of the appropriate radioligand at a concentration near its Kd.
-
Add 150 µL of the cell membrane preparation (5-20 µg of protein).
-
Incubate the plate for 60-90 minutes at 25°C with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.[12][13][14]
Intracellular Calcium Mobilization Assay (for OTR and V1aR)
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.
Objective: To determine the functional antagonist potency (pA2) of L-368,899 and other antagonists at OTR and V1aR.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human OTR or V1aR.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[15][16][17]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonists: Oxytocin and Arginine Vasopressin.
-
Antagonists: this compound, Atosiban, Conivaptan.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection (e.g., FLIPR, FlexStation).
Procedure:
-
Seed the cells in microplates and grow to 80-90% confluency.
-
Load the cells with Fluo-4 AM dye in assay buffer for 45-60 minutes at 37°C.[17]
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the antagonist and pre-incubate with the cells for 15-30 minutes.
-
Prepare a concentration-response curve of the agonist.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the agonist at a concentration that gives a submaximal response (e.g., EC80) and record the change in fluorescence over time.
-
The antagonist's effect is measured as an inhibition of the agonist-induced calcium signal.
-
Construct Schild plots to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to elicit the same response.
cAMP Accumulation Assay (for V2R)
This functional assay measures the production of cyclic AMP following the activation of Gs-coupled receptors.
Objective: To determine the functional antagonist potency (pA2) of L-368,899 and other antagonists at V2R.
Materials:
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[18][19][20]
-
Stimulation Buffer: HBSS with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Agonist: Arginine Vasopressin.
-
Antagonists: this compound, Conivaptan, Tolvaptan.
-
96- or 384-well microplates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Harvest and resuspend the cells in stimulation buffer.
-
Dispense the cell suspension into the microplate.
-
Add serial dilutions of the antagonist and pre-incubate for 15-30 minutes at room temperature.
-
Add the agonist (Arginine Vasopressin) at a submaximal concentration (e.g., EC80).
-
Incubate for 30 minutes at room temperature to allow for cAMP accumulation.[19]
-
Lyse the cells and proceed with the cAMP detection according to the kit manufacturer's instructions. For an HTRF assay, this involves adding the cAMP-d2 conjugate and the anti-cAMP cryptate-labeled antibody.[18][19][20]
-
Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.
-
Calculate the inhibition of the agonist-induced cAMP production by the antagonist and determine the pA2 value from a Schild plot analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-368,899 - Wikipedia [en.wikipedia.org]
- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalrph.com [globalrph.com]
- 8. conivaptan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Conivaptan: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 15. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
- 17. hellobio.com [hellobio.com]
- 18. researchgate.net [researchgate.net]
- 19. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 20. youtube.com [youtube.com]
A Comparative Guide to L-368,899 Hydrochloride and Barusiban for Uterine Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-368,899 hydrochloride and Barusiban, two distinct oxytocin receptor (OTR) antagonists utilized in uterine contraction research. This document synthesizes experimental data to aid researchers in selecting the appropriate compound for their specific study needs.
Introduction
Oxytocin is a key hormone in regulating uterine contractions, particularly during labor.[1] Consequently, its receptor has become a prime target for developing tocolytic agents to manage preterm labor.[1] Among the various OTR antagonists developed, this compound, a non-peptide molecule, and Barusiban, a peptide-based antagonist, have been extensively studied.[1] This guide delves into a head-to-head comparison of their pharmacological profiles, supported by experimental data and detailed methodologies.
Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor
Both L-368,899 and Barusiban exert their effects by competitively binding to the oxytocin receptor, a G-protein coupled receptor (GPCR).[1][2] This binding action blocks the endogenous ligand, oxytocin, from activating the receptor and initiating the downstream signaling cascade that leads to myometrial contractions.[1][2] The primary signaling pathway inhibited is the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (InsP3) pathway, which is responsible for increasing intracellular calcium levels and subsequent muscle contraction.[1]
Figure 1: Oxytocin receptor signaling pathway and inhibition by L-368,899 and Barusiban.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Barusiban, highlighting their potency and selectivity.
Table 1: Potency of this compound and Barusiban
| Compound | Species | Tissue/Receptor | Potency Metric | Value | Reference |
| L-368,899 HCl | Rat | Uterus Oxytocin Receptor | IC50 | 8.9 nM | [3] |
| Human | Uterus Oxytocin Receptor | IC50 | 26 nM | [3] | |
| Coyote | Oxytocin Receptor | Ki | 12.38 nM | [4] | |
| Barusiban | Human | Preterm Myometrium | pA2 | 9.76 | [5] |
| Human | Term Myometrium | pA2 | 9.89 | [5] |
Table 2: Selectivity of this compound and Barusiban
| Compound | Receptor 1 | Receptor 2 | Selectivity (Fold) | Reference |
| L-368,899 HCl | Oxytocin Receptor | Vasopressin V1a Receptor | >40 | [4][6] |
| Oxytocin Receptor | Vasopressin V2 Receptor | >40 | ||
| Barusiban | Human Oxytocin Receptor | Human Vasopressin V1A Receptor | ~300 | [7] |
Experimental Protocols
In Vitro Uterine Contraction Assay (Isolated Myometrial Strips)
This assay is crucial for determining the direct effect of compounds on uterine muscle contractility.
Methodology:
-
Tissue Preparation: Myometrial tissue is obtained from pregnant women (preterm or term) undergoing cesarean delivery.[5][8] The tissue is immediately placed in a carbogen-aerated Krebs-Ringer solution.[8] Small strips of myometrium (e.g., 2g) are dissected.[8]
-
Experimental Setup: The myometrial strips are mounted in organ baths containing a physiological salt solution at 37°C and bubbled with 95% O2 and 5% CO2.[8] Isometric contractions are recorded using force transducers.[8]
-
Procedure:
-
An adaptation period of 60 minutes is allowed for the tissue to stabilize.[8]
-
To induce contractions, oxytocin is cumulatively added to the organ bath at set intervals (e.g., 5 minutes).[8]
-
A concentration-response curve for oxytocin is established.[5]
-
The tissue is then washed, and the antagonist (L-368,899 or Barusiban) is added at various concentrations.[5][8]
-
After a pre-incubation period with the antagonist, the cumulative addition of oxytocin is repeated to determine the inhibitory effect.[8]
-
-
Data Analysis: The contractile activity is quantified by measuring the area under the tension curve.[8] The effective concentration 50% (EC50) for oxytocin in the presence and absence of the antagonist is calculated to determine the potency of the antagonist (often expressed as a pA2 value).[5]
Figure 2: Experimental workflow for in vitro uterine contraction assay.
In Vivo Uterine Contraction Studies
In vivo models are essential for evaluating the efficacy and pharmacokinetics of tocolytic agents in a physiological setting.
Primate Model (Cynomolgus or Rhesus Monkeys):
-
Animal Preparation: Pregnant monkeys are instrumented for telemetric recording of intrauterine pressure.[9]
-
Induction of Contractions: Uterine contractions are induced by an infusion of oxytocin to simulate preterm labor.[9]
-
Antagonist Administration: L-368,899 or Barusiban is administered intravenously (bolus or infusion).[1][9]
-
Monitoring: Intrauterine pressure is continuously monitored to assess the inhibition of uterine contractions.[9]
-
Outcome Measures: The efficacy is determined by the percentage of inhibition of intrauterine pressure and the duration of action.[9] In some studies, the ability to inhibit spontaneous nocturnal uterine contractions is also assessed.[1][10]
Comparative Analysis
Potency and Efficacy:
Both L-368,899 and Barusiban are potent oxytocin receptor antagonists. In vitro studies on human myometrium show that Barusiban effectively inhibits oxytocin-induced contractions, with a potency at least comparable to atosiban.[1][5] In non-human primates, Barusiban was found to be three to four times more potent than atosiban.[9] L-368,899 has demonstrated potent inhibition of oxytocin-induced uterine contractions in rats, humans, and pregnant rhesus monkeys.[1][3][10]
Selectivity:
A key differentiator is their selectivity for the oxytocin receptor over vasopressin receptors. Barusiban exhibits high selectivity, with an approximately 300-fold higher affinity for the human OTR compared to the human vasopressin V1A receptor.[7] L-368,899 is also selective, showing over 40-fold selectivity for the OTR over vasopressin V1a and V2 receptors.[4][6] Higher selectivity is advantageous as it minimizes potential side effects associated with vasopressin receptor blockade.
Pharmacokinetics and Bioavailability:
L-368,899 is a non-peptide, small molecule that was specifically developed to be orally bioavailable.[3][10][11] However, its clinical development was halted due to suboptimal oral bioavailability and pharmacokinetics in humans.[1] Despite this, its ability to penetrate the brain makes it a valuable tool for neuroscience research.[11]
Barusiban, being a peptide, is administered intravenously.[9] It has a longer duration of action compared to atosiban in non-human primates (13-15 hours for Barusiban vs. 1.5-3 hours for atosiban).[1][9]
Clinical Development:
L-368,899 was initially investigated for managing preterm labor but did not proceed to later-stage clinical trials for this indication.[1][10] Barusiban has undergone clinical trials for the treatment of preterm labor. However, in a randomized controlled trial, an intravenous bolus of Barusiban was not found to be more effective than placebo in stopping preterm labor in women at a late gestational age.[12]
Conclusion
Both this compound and Barusiban are valuable tools for studying the role of the oxytocin system in uterine contractions.
-
This compound is a potent and selective non-peptide OTR antagonist. Its oral bioavailability, although suboptimal for clinical use as a tocolytic, along with its brain-penetrating properties, makes it a useful research tool, particularly for in vivo studies in animal models where oral administration is preferred.
-
Barusiban is a highly potent and selective peptide OTR antagonist with a long duration of action. Its high selectivity for the OTR over vasopressin receptors is a significant advantage. While its clinical efficacy as a tocolytic in late-stage preterm labor has been questioned, it remains a valuable compound for in vitro and in vivo preclinical research on uterine physiology.
The choice between these two compounds will ultimately depend on the specific experimental design, the desired route of administration, and the research question being addressed. For in vitro studies requiring high selectivity, Barusiban may be preferred. For in vivo animal studies where oral administration is advantageous, L-368,899 could be a suitable option, keeping its pharmacokinetic profile in mind.
References
- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of barusiban and atosiban on oxytocin-induced contractions of myometrium from preterm and term pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Inhibitory Effect of Barusiban and Atosiban on Oxytocin-Induced Contractions of Myometrium From Preterm and Term Pregnant Women: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-368,899 - Wikipedia [en.wikipedia.org]
- 12. The effect of barusiban, a selective oxytocin antagonist, in threatened preterm labor at late gestational age: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
L-368,899 Hydrochloride: A Comparative Analysis of Efficacy in Rodent and Primate Models
For Immediate Release
A comprehensive review of available data on L-368,899 hydrochloride, a potent and selective oxytocin receptor (OTR) antagonist, reveals notable cross-species similarities and differences in its efficacy and pharmacokinetic profile between rodents and primates. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a comparative overview of L-368,899's performance in these commonly used preclinical models.
This compound is a non-peptide small molecule that has been instrumental in elucidating the role of the oxytocin system in a variety of physiological and behavioral processes.[1] Its ability to be administered orally and to cross the blood-brain barrier has made it a valuable tool for investigating both peripheral and central oxytocinergic pathways.[1][2]
Quantitative Comparison of Pharmacological Parameters
To facilitate a direct comparison of this compound's properties in rodents and primates, the following tables summarize key quantitative data from various studies.
Table 1: Receptor Binding Affinity and Selectivity
| Parameter | Rodent (Rat) | Primate (Human/Macaque) | Reference |
| IC50 (OTR) | 8.9 nM (rat uterus) | 26 nM (human uterus) | [3] |
| Selectivity (vs. V1a) | > 40-fold | High selectivity | [4] |
| Selectivity (vs. V2) | > 40-fold | High selectivity | [4] |
Table 2: Pharmacokinetic Properties
| Parameter | Rodent (Rat) | Primate (Rhesus Macaque/Chimpanzee) | Reference |
| Oral Bioavailability | 14-18% (5 mg/kg) | Orally bioavailable | [5][6] |
| Plasma Half-life (t1/2) | ~2 hours | - | [6] |
| Plasma Clearance | 23-36 ml/min/kg | - | [6] |
| Volume of Distribution (Vdss) | 2.0-2.6 L/kg | - | [6] |
| Brain Penetration | Yes | Yes, accumulates in limbic areas | [2][7][8] |
Signaling Pathways and Experimental Workflows
The antagonistic action of this compound is achieved through competitive binding to the oxytocin receptor, a G-protein coupled receptor (GPCR). This binding event blocks the downstream signaling cascade typically initiated by oxytocin.
Experimental workflows to assess the efficacy of this compound often involve in vivo behavioral or physiological assays. A common experimental design is depicted below.
Detailed Experimental Protocols
In Vivo Uterine Contraction Assay (Rat)
This assay is commonly used to evaluate the tocolytic (anti-contraction) potential of oxytocin antagonists.
-
Animal Preparation: Anesthetize a pregnant late-term rat.
-
Surgical Procedure: Expose the uterus and insert a pressure-sensitive catheter into the uterine horn to monitor intrauterine pressure.
-
Baseline Measurement: Record baseline uterine activity for a stable period.
-
Drug Administration: Administer this compound intravenously at varying doses.
-
Oxytocin Challenge: After a predetermined time, administer a bolus of oxytocin to induce uterine contractions.
-
Data Analysis: Measure the frequency and amplitude of uterine contractions and compare the response to baseline and control animals.[1]
Social Behavior Assessment (Primate)
Studies in primates, such as rhesus macaques and marmosets, have utilized L-368,899 to investigate the role of oxytocin in social behaviors.[2][9]
-
Animal Acclimation: Acclimate the primate to the testing environment and social partners.
-
Drug Administration: Administer this compound, often orally mixed in a preferred food item, at a specific time before the social interaction period.[9]
-
Social Interaction Task: Introduce the subject to a social partner (e.g., an infant, a mate, or a novel individual).
-
Behavioral Observation: Videotape the social interaction and score specific behaviors such as grooming, huddling, food sharing, and sexual activity.[2][9]
-
Data Analysis: Compare the frequency and duration of social behaviors between the L-368,899-treated and placebo conditions.
Cross-Species Efficacy and Translational Considerations
This compound has demonstrated efficacy as an oxytocin receptor antagonist in both rodent and primate species. In rodents, it has been shown to inhibit oxytocin-induced uterine contractions and modulate social behaviors.[4][8] Pharmacokinetic studies in rats have provided detailed information on its absorption, distribution, metabolism, and excretion.[6][10]
In primates, including rhesus macaques and chimpanzees, L-368,899 is also orally bioavailable and effectively antagonizes oxytocin's effects.[5] Notably, studies have confirmed its ability to cross the blood-brain barrier in primates and accumulate in limbic brain areas, which are rich in oxytocin receptors and crucial for social behavior.[7][8] This has been demonstrated through the reduction of behaviors such as food sharing, sexual activity, and infant care in primates following L-368,899 administration.[2]
While the fundamental mechanism of action appears conserved across species, there are differences in pharmacokinetic profiles. For instance, the oral bioavailability and metabolism of L-368,899 can vary between species, which is a critical consideration for dose selection in translational studies.[11] The IC50 for the oxytocin receptor is also slightly higher in human uterine tissue compared to rat uterine tissue, suggesting potential species-specific differences in receptor binding affinity.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of Influenza Vaccination of Elderly Rhesus Macaques Is Dramatically Improved by Addition of a Cationic Lipid/DNA Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of systemic oxytocin receptor activation and blockade on risky decision making in female and male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic efficacy of combined active and passive immunization in ART-suppressed, SHIV-infected rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Perspectives on Oxytocin and Vasopressin Receptor Research in Rodents and Primates: Translational Implications - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of L-368,899 Hydrochloride in Behavioral Paradigms: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a specific and reliable pharmacological tool is paramount for the accurate interpretation of experimental results. This guide provides an objective comparison of L-368,899 hydrochloride, a widely used oxytocin receptor (OTR) antagonist, with other available alternatives. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to assist in the critical evaluation of L-368,899's specificity in behavioral paradigms.
This compound is a potent, non-peptide, and orally active antagonist of the oxytocin receptor.[1] Its ability to cross the blood-brain barrier has made it a valuable tool for investigating the central roles of oxytocin in social behaviors such as pair bonding and social interaction.[2] However, questions regarding its selectivity, particularly over vasopressin receptors, have been raised, necessitating a careful consideration of its suitability for specific research applications.
Comparative Analysis of Oxytocin Receptor Antagonists
To provide a comprehensive overview, this guide compares this compound with other commonly used or novel OTR antagonists, including Atosiban, Barusiban, and ALS-III-61.
Binding Affinity and Selectivity
The specificity of an antagonist is determined by its binding affinity for the target receptor compared to other receptors. The following table summarizes the available data on the binding affinities (IC50 or Ki values) of L-368,899 and its alternatives for oxytocin and vasopressin (V1a and V2) receptors.
| Compound | Receptor | Species | Binding Affinity (nM) | Citation(s) |
| This compound | OTR | Rat (uterus) | IC50: 8.9 | [1] |
| OTR | Human (uterus) | IC50: 26 | [1] | |
| OTR | Coyote | Ki: 12.38 | [3] | |
| V1aR | Rat | IC50: 370 | [1] | |
| V2R | Rat | IC50: 570 | [1] | |
| V1aR | Coyote | Ki: 511.6 | [3] | |
| Atosiban | OTR | Human | Ki: 110 | [4] |
| V1aR | Human | - | [5] | |
| Barusiban | OTR | Human | - | [6][7] |
| V1aR | Human | - | [6][7] | |
| ALS-III-61 | OTR | Human | Higher than L-368,899 | [8] |
| V1aR | Human | Lower than OTR | [8] |
Note: A lower IC50 or Ki value indicates a higher binding affinity.
Data suggests that while L-368,899 is a potent OTR antagonist, it exhibits some affinity for vasopressin receptors, albeit at higher concentrations.[1][3] In contrast, ALS-III-61 is reported to have a higher binding affinity and better selectivity for OTR over the vasopressin 1a receptor (AVPR1a) in human brain tissue.[8] Atosiban, while used clinically, shows a complex profile and can have V1a antagonist properties in humans.[5] Barusiban is reported to be a more potent and longer-acting OTR antagonist than atosiban.[7]
Performance in Behavioral Paradigms
The in vivo effects of these antagonists in behavioral tests are crucial for evaluating their practical utility and specificity.
| Compound | Behavioral Paradigm | Species | Dose | Key Findings | Citation(s) |
| This compound | Social Interaction | Mice | 10 mg/kg (i.p.) | Impaired sex preference. | [9] |
| Social Approach | California Mice | Infusion into NAc | Reduced social approach. | [10] | |
| Pair Bonding | Prairie Voles | 10 mg/kg (i.p.) | Used to study effects on pair bonding. | [11] | |
| Atosiban | Autism-like Behaviors | Rats | - | Ameliorated social interaction deficits. | [12] |
| Social Approach | California Mice | Infusion into NAc | Reduced social approach. | [10] | |
| Elevated Plus Maze | Rats | i.v. | Produced anxiolytic-like effects. | [2] | |
| Barusiban | Preterm Labor Model | Monkeys | i.v. | More potent and longer-acting than Atosiban in inhibiting uterine contractions. | [7][13] |
Note: i.p. = intraperitoneal; i.v. = intravenous; NAc = Nucleus Accumbens.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility of behavioral research. Below are methodologies for key experiments used to evaluate the effects of OTR antagonists.
Social Interaction Test
This test assesses spontaneous social behavior between two unfamiliar animals.
Procedure:
-
Habituation: Individually house the experimental animal in a clean, standard cage for at least 24 hours before testing.
-
Test Arena: Use a novel, neutral cage (e.g., 45 cm x 25 cm x 20 cm) with fresh bedding.
-
Subject Introduction: Introduce the experimental animal (pre-treated with the antagonist or vehicle) into the test arena and allow it to habituate for 5 minutes.
-
Intruder Introduction: Introduce an unfamiliar, weight- and sex-matched "intruder" animal into the arena.
-
Recording: Video record the interaction for a set period (e.g., 10 minutes).
-
Analysis: Score the duration and frequency of various social behaviors, including sniffing (nose-to-nose, nose-to-anogenital), following, grooming, and aggressive behaviors.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.
Procedure:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Habituation: Acclimate the animal to the testing room for at least 30-60 minutes before the test.
-
Placement: Place the animal in the center of the maze, facing one of the open arms.
-
Exploration: Allow the animal to freely explore the maze for a set duration (typically 5 minutes).
-
Recording: Use a video tracking system to record the animal's movement.
-
Analysis: Measure the time spent in the open arms versus the closed arms, the number of entries into each arm, and total distance traveled. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Visualizing Pathways and Workflows
Oxytocin Receptor Signaling Pathway
Oxytocin binding to its G-protein coupled receptor (OTR) primarily activates the Gαq/11 signaling cascade. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream events ultimately lead to various physiological and behavioral responses. L-368,899 acts by competitively blocking the binding of oxytocin to the OTR, thereby inhibiting this cascade.
Experimental Workflow for Behavioral Testing
The following diagram illustrates a typical workflow for a behavioral study investigating the effects of an OTR antagonist.
Conclusion
This compound remains a valuable tool for investigating the central effects of oxytocin. Its ability to penetrate the brain provides a distinct advantage for behavioral neuroscience research. However, researchers must be mindful of its potential off-target effects, particularly at higher concentrations, due to its interaction with vasopressin receptors.
For studies requiring very high specificity for the oxytocin receptor, especially in human tissue, newer compounds like ALS-III-61 may offer a more selective alternative, although its commercial availability is a consideration.[8] Atosiban, while clinically approved, has a different pharmacological profile and does not readily cross the blood-brain barrier, making it more suitable for peripheral studies. The choice of antagonist should therefore be carefully considered based on the specific research question, the required route of administration, and the species being studied. The inclusion of appropriate control experiments, such as the use of selective vasopressin receptor antagonists, is highly recommended to dissect the specific contribution of oxytocin receptor blockade when using L-368,899.
References
- 1. Social interaction test: a sensitive method for examining autism-related behavioral deficits [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vasopressin and Oxytocin Receptors [sigmaaldrich.com]
- 6. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DigitalCommons@USU - Student Research Symposium: Comparing L-368,899 and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Social approach and social vigilance are differentially regulated by oxytocin receptors in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Administration of Atosiban, an oxytocin receptor antagonist, ameliorates autistic-like behaviors in a female rat model of valproic acid-induced autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Barusiban suppresses oxytocin-induced preterm labour in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Non-Peptide Oxytocin Receptor Antagonists: A Guide for Researchers
For Immediate Release – This guide offers a detailed comparative analysis of prominent non-peptide oxytocin receptor (OTR) antagonists, designed for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of their pharmacological profiles, supported by experimental data and detailed methodologies to aid in the selection and application of these critical research tools.
The oxytocin receptor, a Class A G-protein coupled receptor (GPCR), plays a crucial role in a wide array of physiological processes, including uterine contractions, lactation, and complex social behaviors. Consequently, the development of selective OTR antagonists is of significant interest for therapeutic applications ranging from preterm labor to neuropsychiatric disorders. This guide focuses on non-peptide antagonists, which typically offer advantages in oral bioavailability and metabolic stability over their peptide-based counterparts.
Oxytocin Receptor Signaling Pathway
The canonical signaling pathway for the oxytocin receptor involves its coupling to Gq/11 proteins. Upon agonist binding, this activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), which mediates many of the downstream physiological effects.[1][2] Non-peptide antagonists act by competitively binding to the oxytocin receptor, thereby preventing the endogenous ligand, oxytocin, from initiating this signaling cascade.
References
Justification for Using L-368,899 Hydrochloride Over Other Tocolytic Agents in Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate tocolytic agent is critical in research aimed at understanding and modulating uterine contractility, particularly in the context of preterm labor. While several classes of tocolytics are available, each with distinct mechanisms of action, the oxytocin receptor antagonist L-368,899 hydrochloride presents a compelling case for its use in specific research applications due to its high potency, selectivity, and oral bioavailability. This guide provides a comprehensive comparison of this compound with other commonly used tocolytic agents, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their study designs.
Mechanism of Action: A Targeted Approach
This compound is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OTR).[1] Its primary mechanism of action is the competitive blockade of the OTR, preventing the binding of endogenous oxytocin and thereby inhibiting the downstream signaling cascade that leads to uterine contractions.[2] This targeted approach offers a high degree of specificity in studying the role of the oxytocin system in myometrial physiology.
In contrast, other tocolytic agents act on more generalized pathways:
-
Nifedipine , a calcium channel blocker, inhibits the influx of calcium into uterine smooth muscle cells, which is a final common step for muscle contraction.[3] This can affect other smooth muscle tissues, leading to systemic effects.
-
Indomethacin , a nonsteroidal anti-inflammatory drug (NSAID), inhibits the synthesis of prostaglandins, which are potent stimulators of uterine contractions.[4] However, its action is not specific to the uterus and can have significant fetal side effects.[4]
-
Terbutaline , a β2-adrenergic agonist, stimulates β2-receptors on myometrial cells, leading to smooth muscle relaxation.[5] This class of drugs can also activate β2-receptors in other tissues, causing cardiovascular and metabolic side effects.[5]
Comparative Efficacy and Potency
The efficacy of a tocolytic agent is determined by its ability to inhibit uterine contractions. In research settings, this is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).
| Tocolytic Agent | Drug Class | Mechanism of Action | Potency (IC50/Ki) | Selectivity | Key Advantages in Research |
| This compound | Oxytocin Receptor Antagonist | Competitively blocks oxytocin receptors.[2] | IC50 = 8.9 nM (rat uterus)[1]Ki = 12.38 nM (coyote OXTR)[6] | > 40-fold selectivity over vasopressin V1a and V2 receptors.[1] | High specificity for the oxytocin pathway, orally bioavailable, and brain penetrant.[2][6] |
| Atosiban | Oxytocin Receptor Antagonist | Peptide antagonist of oxytocin receptors.[2] | Ki = 397 nM[5] | Also antagonizes vasopressin V1a receptors.[7] | Well-characterized clinical tocolytic, useful as a comparator.[2] |
| Nifedipine | Calcium Channel Blocker | Blocks L-type calcium channels.[3] | Varies by experimental setup. | Non-specific to uterine smooth muscle. | Broad-spectrum inhibitor of smooth muscle contraction.[3][8] |
| Indomethacin | NSAID (COX Inhibitor) | Inhibits prostaglandin synthesis.[4] | Varies by experimental setup. | Non-specific, affects all prostaglandin-mediated processes. | Useful for studying the role of prostaglandins in uterine contractility.[4] |
| Terbutaline | β2-Adrenergic Agonist | Stimulates β2-adrenergic receptors.[5] | Varies by experimental setup. | Can activate β2-receptors in other tissues (e.g., cardiovascular, respiratory). | Potent relaxer of smooth muscle.[5] |
Signaling Pathways
The distinct mechanisms of action of these tocolytic agents are best understood by examining their respective signaling pathways.
Caption: Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899.
Experimental Protocols
To objectively compare tocolytic agents, standardized in vitro and in vivo experimental models are essential. The isolated uterine strip assay is a fundamental in vitro method.
In Vitro Tocolysis Assay Using Isolated Rat Uterine Horn
Objective: To determine and compare the inhibitory effect of this compound and other tocolytic agents on oxytocin-induced uterine contractions.
Materials:
-
Adult female Wistar rats (estrogen-primed)
-
De Jalon's physiological salt solution
-
Oxytocin (standard solution)
-
This compound (test solution)
-
Other tocolytic agents (test solutions)
-
Student organ bath with kymograph or data acquisition system
-
Aeration tube
-
Isotonic transducer
Procedure:
-
A non-pregnant female rat is sacrificed, and the uterus is isolated and placed in De Jalon's solution.
-
One uterine horn is dissected and mounted in a student organ bath containing De Jalon's solution, maintained at 37°C, and aerated with carbogen (95% O2, 5% CO2).
-
The tissue is connected to an isotonic transducer to record contractions.
-
The tissue is allowed to equilibrate for 30-60 minutes, with the solution being changed every 15 minutes.
-
A dose-response curve for oxytocin is established by adding increasing concentrations of oxytocin to the bath and recording the amplitude of contractions.
-
The uterine strip is washed, and a submaximal concentration of oxytocin is added to induce sustained contractions.
-
Once stable contractions are achieved, increasing concentrations of this compound or another tocolytic agent are added to the bath.
-
The reduction in the amplitude of contractions is recorded for each concentration of the tocolytic agent.
-
The IC50 value (the concentration of the tocolytic agent that causes a 50% reduction in the oxytocin-induced contraction) is calculated for each agent.
Caption: Experimental Workflow for In Vitro Tocolytic Agent Comparison.
Justification for this compound in Research
The primary justification for selecting this compound in a research setting lies in its high specificity and potency for the oxytocin receptor . This allows for the precise dissection of the role of the oxytocin signaling pathway in uterine contractility, minimizing confounding effects from other physiological systems.
-
Target Validation: For studies aiming to validate the oxytocin receptor as a therapeutic target for tocolysis, L-368,899 provides a highly selective tool.
-
Mechanism of Action Studies: Its specific mechanism allows researchers to investigate the intricate details of oxytocin-mediated signaling in the myometrium without the broader physiological effects of less specific agents.
-
Central Nervous System Research: The ability of L-368,899 to cross the blood-brain barrier also makes it a valuable tool for investigating the central effects of oxytocin on labor and other behaviors, an area where peripherally acting agents are not suitable.[6]
-
Oral Bioavailability: In animal studies, its oral bioavailability offers an advantage for chronic dosing paradigms compared to agents that require parenteral administration.[2]
While other tocolytics like nifedipine and terbutaline are clinically relevant and serve as important comparators, their lack of specificity can introduce variables that may complicate the interpretation of research findings. Indomethacin's significant fetal side effects limit its application, particularly in in vivo research models of pregnancy. Atosiban, while also an oxytocin receptor antagonist, is a peptide and lacks oral bioavailability, and L-368,899 has demonstrated higher potency in some preclinical models.[2][5]
References
- 1. In vitro inhibition of uterine contractions using electrospun nanofibers loaded with nifedipine and ML7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro comparison of four tocolytic agents, alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tocolysis: Present and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
Safety Operating Guide
Safe Disposal of L-368,899 Hydrochloride: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of L-368,899 hydrochloride, a potent, non-peptide oxytocin receptor antagonist. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. The following guidelines are based on standard laboratory safety protocols and information typically found in Safety Data Sheets (SDS) for research chemicals.
I. Immediate Safety Considerations
Before beginning any disposal procedure, ensure you are familiar with the hazards associated with this compound. While specific toxicity data may be limited for this research compound, it should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. If creating aerosols or handling bulk powder, a NIOSH-approved respirator may be necessary. |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don PPE: Put on the appropriate personal protective equipment as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a designated, labeled hazardous waste container. Avoid generating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Do not use combustible materials such as paper towels.
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution. Follow with a thorough wash with soap and water.
-
Dispose of Waste: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste.
III. Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Collection:
-
Solid Waste: Place unadulterated this compound powder and any items contaminated with the solid (e.g., weigh boats, contaminated gloves) into a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Ensure the container is compatible with the solvent used.
-
-
Waste Segregation: Do not mix this compound waste with other incompatible waste streams. Consult your institution's chemical hygiene plan for specific segregation requirements.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Toxic," "Irritant").
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they can be collected by your institution's environmental health and safety (EHS) department.
-
Arrangement for Pickup: Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. Follow all institutional protocols for waste manifest and handover.
IV. Logical Flow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) provided by the manufacturer and your institution's specific chemical hygiene and disposal protocols. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any questions or concerns.
Essential Safety and Logistical Information for Handling L-368,899 Hydrochloride
This document provides crucial safety protocols and logistical plans for the handling and disposal of L-368,899 hydrochloride, a potent, non-peptide oxytocin receptor antagonist. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Warning: This product is for research use only and is not for human or veterinary use.[1]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted to determine the appropriate level of PPE based on the quantity of the compound, its physical form, and the specific laboratory procedures involved. The following table summarizes recommended PPE for various activities.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a suitable respirator. - Disposable solid-front lab coat with tight-fitting cuffs. - Double gloves (e.g., nitrile). - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of the potent powder. Full respiratory protection is critical. Double-gloving provides an additional barrier against contamination. |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure. - Lab coat. - Safety glasses with side shields or chemical splash goggles. - Chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills. |
It is recommended to consider double gloving for handling this material.[2] Additional garments such as sleevelets, aprons, or disposable suits should be used based on the task to avoid exposed skin.[2]
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Review the Safety Data Sheet (SDS) and conduct a risk assessment.
-
Ensure a chemical fume hood or other suitable containment device is certified and functioning correctly.
-
Decontaminate the work surface before starting.
-
Prepare a spill kit appropriate for the quantity of the compound being handled.
-
-
Donning PPE:
-
Put on all required PPE as determined by the risk assessment before entering the designated handling area.
-
-
Handling the Compound:
-
Perform all manipulations, including weighing and preparing solutions, within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Handle the compound as a solid to avoid generating dust.
-
For preparing solutions, slowly add the solvent to the solid to prevent splashing. This compound is soluble in DMSO and water at 100 mM.[1]
-
-
Decontamination:
-
After handling, decontaminate all equipment and work surfaces with an appropriate cleaning agent.
-
Wipe down the exterior of all containers before removing them from the containment area.
-
-
Doffing PPE:
-
Remove PPE in the correct sequence to avoid cross-contamination.
-
Dispose of all single-use PPE as hazardous waste.
-
Disposal Plan
The disposal of this compound and all contaminated materials must be managed carefully to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure | Key Considerations |
| Unused/Expired Compound | - Collect in a clearly labeled, sealed, and compatible container. - Dispose of through a certified hazardous waste vendor. | Do not dispose of down the drain or in regular trash. The label should clearly identify the contents as a potent chemical compound. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the name of the compound. | Minimize handling of contaminated items. Do not overfill waste containers. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste. | Assume all disposable items that have come into contact with the compound are contaminated. |
| Aqueous Waste | - Collect in a sealed, labeled container. - Do not mix with other waste streams unless compatibility has been confirmed. | Follow institutional guidelines for aqueous chemical waste. |
Local or national regulations may apply to the release and disposal of this material and the items used in cleanup.[3]
Experimental Protocols
Detailed experimental protocols for the use of this compound can be found in the cited scientific literature. For example, its use as a non-peptide oxytocin antagonist has been described in the Journal of Medicinal Chemistry.[1]
Visualizing the Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
